N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
Description
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Properties
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPFKECTFKUEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719236 | |
| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326888-32-8 | |
| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride?
An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride (CAS: 326888-32-8)
Abstract
This technical guide provides a comprehensive overview of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and coordination chemistry. The document details its chemical and physical properties, synthesis pathway, and core applications. Furthermore, it offers a representative experimental protocol for its use in ligand synthesis, alongside essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Chemical Identity and Physicochemical Properties
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is the salt form of the parent amine, N,N,N'-Trimethylethylenediamine. The dihydrochloride form offers enhanced stability and solubility, which makes it highly suitable for a variety of reaction conditions in organic synthesis.[1] It is primarily utilized as a building block or intermediate in the synthesis of more complex chemical structures.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 326888-32-8[2][3][4] |
| Molecular Formula | C₅H₁₆Cl₂N₂[1][2][4][5] |
| Molecular Weight | 175.1 g/mol [1][4][6] |
| IUPAC Name | N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride[2] |
| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N[2][4][6] |
| Synonyms | N,N,N'-trimethylethane-1,2-diamine dihydrochloride; N1,N1,N2-TRIMETHYLETHANE-1,2-DIAMINE 2HCL[5][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [2][4] |
| Purity | ≥97% | [2][4] |
| Storage Temperature | Room temperature, under inert atmosphere | [2][4] |
| Solubility | Dihydrochloride form enhances solubility[1] |
Synthesis Pathway
The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is typically a two-step process. First, the free base, N,N,N'-Trimethylethylenediamine (CAS: 142-25-6), is synthesized.[7] A common industrial method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[7] Subsequently, the purified free base is treated with two equivalents of hydrochloric acid to form the stable dihydrochloride salt. This acid-base reaction is straightforward and typically quantitative.
Core Applications in Research and Development
The unique structure of this diamine, featuring both secondary and tertiary amine functionalities, makes it a valuable reagent in several advanced scientific fields.
Intermediate in Pharmaceutical Synthesis
The parent amine, N,N,N'-Trimethylethylenediamine, is a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[8]
-
Kinase Inhibitors : It serves as a key precursor in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents for diseases like cancer.[8] For instance, it is a critical intermediate in manufacturing Osimertinib, a medication for advanced lung cancer.[8]
-
Gemini Surfactants : The compound is used to produce novel gemini surfactants.[7][9] These specialized surfactants are employed in advanced drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.[7]
Ligand Synthesis for Coordination Chemistry
The two nitrogen atoms in the molecule's ethylenediamine backbone can act as a bidentate ligand, binding to a single metal ion to form a stable chelate ring. This property is exploited in the synthesis of metal complexes for catalysis, materials science, and bioinorganic chemistry.[1] The ability of its amine groups to coordinate with metal ions facilitates the creation of novel catalysts and materials with tailored electronic and steric properties.[1]
Experimental Protocols and Methodologies
General Protocol: Synthesis of a Metal Complex
This protocol describes a generalized, self-validating workflow for using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a ligand precursor in the synthesis of a coordination complex.
Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Copper(II)) using N,N,N'-Trimethylethylenediamine as the ligand.
Causality and Self-Validation:
-
Step 2 (Base Addition): The dihydrochloride salt is stable but unreactive as a ligand. A non-coordinating base (like triethylamine) is required to deprotonate the ammonium centers in situ, liberating the free diamine. The choice of a non-coordinating base is critical to prevent it from competing with the intended ligand for binding sites on the metal.
-
Step 3 (Slow Addition): Slow, dropwise addition of the metal salt solution prevents the formation of undesired polymeric or oligo-metallic species and promotes the formation of the desired monomeric complex.
-
Step 5 (Characterization): The success of the synthesis is validated through characterization. A change in color upon complex formation provides initial qualitative evidence. Spectroscopic analysis (e.g., UV-Vis) will show a shift in the absorption maximum compared to the starting metal salt, confirming a change in the metal's coordination environment.
Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve one molar equivalent of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in a suitable anhydrous solvent (e.g., ethanol).
-
Ligand Liberation: Add 2.2 molar equivalents of a non-coordinating base (e.g., triethylamine) to the solution. Stir for 15 minutes at room temperature to ensure complete deprotonation of the diamine.
-
Complexation: In a separate flask, dissolve one molar equivalent of the metal salt (e.g., CuCl₂) in the same anhydrous solvent. Add this metal solution dropwise to the stirring ligand solution over 30 minutes. A color change is often observed, indicating complex formation.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound.
Table 3: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Signal Word | Warning | [2][4] |
| Pictogram | GHS07 (Harmful) | [4] |
| Hazard Statements | H302 | Harmful if swallowed[2][4] |
| H315 | Causes skin irritation[2][4] | |
| H319 | Causes serious eye irritation[2][4] | |
| H335 | May cause respiratory irritation[2][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/mist/vapors[2][4] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4] |
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid contact with skin and eyes and prevent the formation of dust.[5]
-
Wash hands thoroughly after handling.[10]
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
Conclusion and Future Outlook
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a highly valuable and versatile chemical intermediate. Its stable, soluble salt form makes it an excellent precursor for the N,N,N'-Trimethylethylenediamine ligand, which has demonstrated utility in both pharmaceutical synthesis and coordination chemistry. The demand for this compound is expected to grow, driven by the expansion of the pharmaceutical sector and the continuous search for novel catalysts and materials.[7] Future research will likely focus on expanding its applications in asymmetric catalysis and the development of new functional materials.
References
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N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Geshem. [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). PubChem, National Center for Biotechnology Information. [Link] -
Comprehensive Introduction to N,N,N′-trimethylethylenediamine (CAS 142-25-6). Zhishang Bio. [Link]
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N,N,N'-Trimethylethylenediamine: A Key Intermediate for Pharmaceutical Synthesis. Medium. [Link]
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An In-depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS No. 326888-32-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, with the Chemical Abstracts Service (CAS) registry number 326888-32-8, is a versatile diamine salt that serves as a critical building block in various facets of chemical and pharmaceutical research.[1][2][3] Its unique structural features, particularly the presence of both a tertiary and a secondary amine group within a short alkyl chain, make it an attractive precursor for the synthesis of complex molecules with diverse applications. This guide provides a comprehensive overview of its chemical and physical properties, outlines a detailed synthetic protocol, and explores its significant roles in the development of novel drug delivery systems and as a ligand in coordination chemistry. Emphasis is placed on the practical application of this compound, supported by detailed experimental procedures and visualizations to aid researchers in its effective utilization.
Core Compound Identification and Properties
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is the hydrochloride salt of the parent compound N1,N1,N2-Trimethylethane-1,2-diamine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, rendering it more amenable for use in various reaction conditions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 326888-32-8 | [1][2][3] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 175.1 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N | [1] |
Safety and Handling
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is typically achieved through a two-step process: the synthesis of the free diamine followed by its conversion to the dihydrochloride salt.
Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)
A common and efficient method for the synthesis of the free base involves the reaction of a suitable chloroethane derivative with an amine. The following protocol is adapted from established procedures for the synthesis of similar diamines.
Reaction Scheme:
Caption: Synthesis of the free diamine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylamino chloroethane hydrochloride in water.
-
Addition of Amine: Cool the solution in an ice bath and add an aqueous solution of methylamine dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours.
-
Workup: After the reaction is complete, basify the mixture with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N1,N1,N2-Trimethylethane-1,2-diamine. Further purification can be achieved by distillation.
Conversion to Dihydrochloride Salt
The purified free base is then converted to its dihydrochloride salt to improve its stability and handling properties.
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified N1,N1,N2-Trimethylethane-1,2-diamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Spectroscopic Characterization
The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the trimethylethane diamine backbone and the number of protons and carbons in their respective chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H and C-N bonds.
Applications in Drug Development
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a valuable building block in drug discovery and development, primarily in the synthesis of gemini surfactants for drug delivery and as a ligand in the preparation of metal-based therapeutics.
Precursor for Gemini Surfactants in Drug Delivery
Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer.[4] Their unique structure imparts superior physicochemical properties compared to conventional single-chain surfactants, such as a lower critical micelle concentration (CMC) and higher surface activity. These properties make them excellent candidates for use in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[5][6]
The diamine moiety of N1,N1,N2-Trimethylethane-1,2-diamine serves as the spacer in the synthesis of cationic gemini surfactants. The general synthetic strategy involves the quaternization of the nitrogen atoms with long-chain alkyl halides.
Workflow for Gemini Surfactant Synthesis and Application:
Caption: Workflow for gemini surfactant-based drug delivery.
Representative Protocol for Gemini Surfactant Synthesis:
-
Reaction Setup: Dissolve N1,N1,N2-Trimethylethane-1,2-diamine in a suitable polar aprotic solvent (e.g., acetone or ethanol) in a round-bottom flask.
-
Addition of Alkyl Halide: Add a long-chain alkyl halide (e.g., 1-bromododecane) to the solution. The molar ratio of diamine to alkyl halide will determine the final structure of the gemini surfactant.
-
Reaction: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent system.
Ligand in Medically Relevant Coordination Complexes
The nitrogen atoms in N1,N1,N2-Trimethylethane-1,2-diamine are excellent donors and can coordinate with various metal ions to form stable complexes.[1] This property is exploited in the design of metal-based therapeutic agents, particularly platinum and copper complexes, which have shown promise as anticancer agents.[7][8][9][10][11] The diamine ligand plays a crucial role in modulating the reactivity and biological activity of the metal center.
Example: Synthesis of a Platinum(II) Complex
Platinum(II) complexes containing diamine ligands are a well-established class of anticancer drugs.[7][9][10][11][12] The following is a representative protocol for the synthesis of a platinum(II) complex with a diamine ligand.
Step-by-Step Protocol:
-
Preparation of the Aqua Complex: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water and add a silver nitrate solution to precipitate silver chloride. Filter off the precipitate to obtain a solution of the platinum aqua complex.
-
Ligand Addition: To the filtrate, add a solution of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in water.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The color of the solution will typically change, indicating the formation of the complex.
-
Isolation: Concentrate the solution under reduced pressure and cool to induce crystallization. Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a chemical entity of significant interest to the scientific and drug development communities. Its utility as a precursor for advanced drug delivery vehicles and as a versatile ligand for the synthesis of bioactive coordination complexes underscores its importance. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their respective fields. Further exploration into the synthesis of novel derivatives and their applications in medicinal chemistry and materials science is warranted and expected to yield exciting new discoveries.
References
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Bombelli, C., Giansanti, L., Luciani, P., & Mancini, G. (2009). Gemini surfactant based carriers in gene and drug delivery. Current medicinal chemistry, 16(2), 171–183. [Link]
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ResearchGate. Gemini surfactant-based systems for drug and gene delivery. [Link]
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AMiner. Gemini Surfactant Based Carriers in Gene and Drug Delivery. [Link]
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MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]
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Pavan, K. R., & Ramana, M. M. V. (2006). Platinum Complexes as Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery, 1(1), 1-10. [Link]
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Johnstone, T. C., & Lippard, S. J. (2013). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer research, 33(12), 5259–5265. [Link]
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Al-Kubaisi, A. H., Al-Jibouri, M. N., & Al-Masoudi, N. A. (2013). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Acta crystallographica. Section C, Crystal structure communications, 69(Pt 11), 1272–1277. [Link]
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Kidani, Y., Noji, M., & Tashiro, T. (1980). Antitumor activity of platinum(II) complexes of 1,2-diamino-cyclohexane isomers. Gan, 71(5), 637–643. [Link]
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Lee, Y. S., Kim, D. H., Lee, S. K., & Park, Y. M. (2002). Anticancer cytotoxicity and nephrotoxicity of the new platinum (II) complexes containing diaminocyclohexane and glycolic acid. Archives of pharmacal research, 25(2), 186–191. [Link]
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Min, Y., & Lippard, S. J. (2011). Metal-catalysed 1,2-diamination reactions. Nature chemistry, 3(4), 266–275. [Link]
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PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. [Link]
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An In-depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride for Advanced Research and Development
This guide provides a comprehensive technical overview of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride, a versatile diamine building block with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and key applications, with a focus on the causality behind experimental choices and the establishment of robust, self-validating protocols.
Core Properties and Structural Elucidation
N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is the salt form of N1,N1,N2-Trimethylethane-1,2-diamine, which enhances its stability and solubility in certain applications.[1] The presence of both a secondary and a tertiary amine within a compact ethylenediamine backbone makes it a valuable intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of N1,N1,N2-Trimethylethane-1,2-diamine and its dihydrochloride salt is presented in Table 1. Understanding these properties is fundamental to its handling, reaction setup, and purification.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | [2][3] |
| Synonyms | Dimethyl(2-(methylamino)ethyl)amine, N,N,N'-Trimethylethylenediamine | N1,N1,N2-Trimethylethane-1,2-diamine DiHCl | [2][3] |
| CAS Number | 142-25-6 | 326888-32-8 | [2][4] |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₆Cl₂N₂ | [2][4] |
| Molecular Weight | 102.18 g/mol | 175.10 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | Solid | [5][6] |
| Boiling Point | 116-118 °C | Not applicable | [5] |
| pKa | 10.34 | Not available | [5] |
| Solubility | Soluble in water | Information not readily available | [5] |
Structural Characterization: The Importance of Spectroscopic Analysis
Accurate structural confirmation is a cornerstone of chemical synthesis. For N1,N1,N2-Trimethylethane-1,2-diamine and its dihydrochloride salt, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation and purity assessment.
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine and its subsequent conversion to the dihydrochloride salt is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)
A common and efficient method for the synthesis of the free base involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[5] This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine
-
Step 1: Reaction Setup. In a well-ventilated fume hood, an aqueous solution of methylamine is added to a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Step 2: Reagent Addition. An aqueous solution of N,N-dimethylamino chloroethane hydrochloride is added dropwise to the methylamine solution with continuous stirring. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Step 3: Reaction Monitoring. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of complete consumption of the starting material.
-
Step 4: Work-up and Purification. Upon completion, the organic phase is separated from the aqueous phase. The crude product is then purified by distillation to yield the pure N1,N1,N2-Trimethylethane-1,2-diamine.[5]
This protocol is designed to be self-validating through the characterization of the final product by NMR spectroscopy and comparison with reference spectra.
Conversion to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
-
Step 1: Dissolution. The purified N1,N1,N2-Trimethylethane-1,2-diamine is dissolved in a suitable organic solvent, such as isopropanol or ethanol.
-
Step 2: Acidification. A solution of hydrochloric acid in the same solvent is added dropwise to the diamine solution with stirring until the pH is acidic.
-
Step 3: Precipitation and Isolation. The dihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
-
Step 4: Characterization. The identity and purity of the N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride are confirmed by elemental analysis and NMR spectroscopy.
The choice of solvent is critical in this step to ensure good precipitation of the salt and minimize impurities.
Applications in Drug Discovery and Development
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Intermediate in the Synthesis of Biologically Active Molecules
The unique arrangement of primary, secondary, and tertiary amine functionalities makes this diamine a versatile precursor for a variety of molecular scaffolds. It can be utilized as an amine component for the in-situ formation of alpha-amino alkoxides, which are important intermediates in the synthesis of biologically active compounds.[5] While specific examples of its use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various classes of therapeutic agents, including antiviral compounds. The synthesis of novel nucleoside analogues, for instance, often involves the use of diamine linkers to connect different molecular fragments.[9]
Precursor for Novel Drug Delivery Systems: Gemini Surfactants
A significant application of N1,N1,N2-Trimethylethane-1,2-diamine is in the synthesis of novel gemini surfactants.[5] Gemini surfactants consist of two hydrophobic tails and two hydrophilic headgroups connected by a spacer.[10] These molecules exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts, making them promising candidates for drug and gene delivery applications.[11]
The synthesis of these surfactants often involves the reaction of the diamine with long-chain alkyl halides.[12] The resulting amphiphilic molecules can form micelles or vesicles that encapsulate drug molecules, enhancing their solubility and bioavailability.
Conceptual Workflow: Synthesis of a Gemini Surfactant
Caption: Synthesis of a cationic gemini surfactant.
Role in Coordination Chemistry and Catalysis
The nitrogen atoms in N1,N1,N2-Trimethylethane-1,2-diamine act as excellent ligands for a variety of metal ions, making it a valuable component in the field of coordination chemistry.[1]
Ligand for Transition Metal Complexes
The diamine can coordinate to transition metals such as copper, forming stable complexes that can be used in various catalytic applications.[13] The specific coordination geometry and electronic properties of the resulting complex are dependent on the metal center and the reaction conditions.
Application in Copper-Catalyzed Cross-Coupling Reactions
Diamine ligands have been shown to be highly effective in promoting copper-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[14] While specific studies employing N1,N1,N2-Trimethylethane-1,2-diamine in this context are not extensively reported, its structural similarity to other effective diamine ligands suggests its potential in this area. The choice of a diamine ligand in these reactions can significantly influence the reaction rate, yield, and substrate scope.
Logical Relationship: Diamine Ligand in Catalysis
Caption: Role of the diamine as a ligand in catalysis.
Safety and Handling
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[15]
-
Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[15]
-
Storage: It should be stored in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere at room temperature.[15][16]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structural features allow for its application as a precursor to complex biologically active molecules, a key component in the synthesis of advanced drug delivery systems, and as a ligand in coordination chemistry. A thorough understanding of its properties, combined with the implementation of robust and well-characterized synthetic protocols, is essential for its effective utilization in advancing scientific research and development.
References
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Fabrication of Encapsulated Gemini Surfactants. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Supporting Information - ScienceOpen. (n.d.). Retrieved January 5, 2026, from [Link]
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General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved January 5, 2026, from [Link]
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Protocol for gemini surfactant (N,N′-bis(dimethyl tetradecyl) - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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(PDF) Multifunctional Gemini Surfactants: Structure, Synthesis, Properties and Applications. (n.d.). Retrieved January 5, 2026, from [Link]
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(a) 1 H NMR and (b) 13 C{ 1 H} NMR spectra of 2 in DMSO-d6. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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(PDF) Fabrication of Encapsulated Gemini Surfactants - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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Synthesis of cationic gemini surfactant... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) - PubChem. (n.d.). NIH. Retrieved January 5, 2026, from [Link] -
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
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A Technical Guide to the Structure, Synthesis, and Application of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
Abstract: This document provides an in-depth technical examination of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride (CAS: 326888-32-8), a versatile diamine salt crucial in modern organic synthesis and pharmaceutical development. We will dissect its molecular structure, outline detailed synthetic and purification protocols, explore its analytical characterization, and discuss its key applications as a synthetic building block and ligand. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties and utility.
Introduction and Strategic Importance
N1,N1,N2-Trimethylethane-1,2-diamine, in both its free base and dihydrochloride salt forms, represents a foundational building block in synthetic chemistry.[1] The parent compound, N,N,N'-Trimethylethylenediamine (CAS: 142-25-6), is a substituted ethylenediamine featuring both a tertiary and a secondary amine, granting it unique reactivity and utility.[2][3] The dihydrochloride salt is often the preferred form for laboratory use due to its enhanced stability and solubility in various reaction media.[1]
Its strategic importance lies in its bifunctional nature, which allows it to serve as a versatile intermediate for constructing more complex molecules, particularly in the fields of pharmaceutical research, coordination chemistry, and materials science.[1][2] This guide elucidates the core structural and chemical principles that enable these applications, providing a robust framework for its effective use in research and development.
Molecular Structure and Physicochemical Properties
Core Chemical Structure
The structure of N1,N1,N2-Trimethylethane-1,2-diamine is built upon a simple ethane-1,2-diamine backbone. Its defining feature is the specific methylation pattern:
-
N1 Position: This nitrogen atom is disubstituted with two methyl groups, forming a tertiary amine.
-
N2 Position: This nitrogen is monosubstituted with a single methyl group, resulting in a secondary amine.
In the dihydrochloride form, both nitrogen atoms are protonated due to the presence of two equivalents of hydrochloric acid. The lone pair of electrons on each nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from HCl. This results in the formation of a dicationic species with two chloride anions serving as counter-ions. This salt formation is a critical step for improving the compound's handling, as it converts the flammable, corrosive liquid free base into a stable solid.[1][2]
Caption: Structure of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.
Physicochemical Data
The key properties of the dihydrochloride salt are summarized below, providing essential information for its handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 326888-32-8 | [4][5] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [4][5] |
| Molecular Weight | 175.10 g/mol | [4][5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| Storage | Room temperature, under inert atmosphere, dry conditions | [6][7] |
| Synonyms | N,N',N'-trimethylethane-1,2-diamine dihydrochloride; N1,N1,N2-Trimethylethane-1,2-diamine DiHCl | [4][7] |
Synthesis and Purification Workflow
Synthetic Rationale and Pathways
The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine is typically achieved via nucleophilic substitution. The most common and industrially mature method involves the reaction of a chloroethane derivative with an appropriate amine.[8]
Pathway A: Reaction of N,N-dimethylamino chloroethane hydrochloride with an aqueous solution of methylamine.[2][8][9] Pathway B: Reaction of 2-chloro-N-methylethylamine hydrochloride with an aqueous solution of dimethylamine.[8]
In both pathways, the secondary or primary amine acts as the nucleophile, displacing the chloride from the chloroalkane. The reaction is typically followed by basification to deprotonate the resulting amine salt, yielding the free base. This crude product is then purified, most commonly by distillation, before being converted to the stable dihydrochloride salt.
Caption: General workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis and Salt Formation
This protocol is a representative example based on established chemical principles.[8] Note: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of the Free Base
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Reaction: Charge the flask with a 40% aqueous solution of methylamine.
-
Addition: Slowly add a 40-50% aqueous solution of N,N-dimethylamino chloroethane hydrochloride dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly add a concentrated solution of sodium hydroxide to basify the mixture (pH > 12), liberating the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. The organic phase (the product) will separate from the aqueous phase. Collect the organic layer.
-
Purification: Purify the collected organic phase by fractional distillation under atmospheric pressure. The free base, N,N,N'-Trimethylethylenediamine, has a boiling point of 116-118 °C.[2][9]
Part B: Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the purified free base from Part A in a suitable solvent like isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add two molar equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol, while stirring.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Drying: Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to yield the final product.
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.
-
¹H NMR (Proton NMR): In D₂O, one would expect to see:
-
A singlet corresponding to the six protons of the two methyl groups on the N1 nitrogen (-N(CH₃)₂).
-
A singlet for the three protons of the methyl group on the N2 nitrogen (-NH(CH₃)).
-
Two multiplets (or a complex AA'BB' system) for the four protons of the ethylene backbone (-CH₂CH₂-).
-
-
¹³C NMR (Carbon NMR): Distinct signals for the three types of carbon atoms are expected: the two carbons of the ethylene backbone and the two different types of methyl carbons.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would include:
-
Broad N-H stretching bands characteristic of secondary and tertiary ammonium salts in the 2700-3100 cm⁻¹ region.
-
C-H stretching bands from the methyl and methylene groups just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Analysis of the free base would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of 102.18 g/mol .[3][10]
Key Applications in Research and Development
The unique structure of this diamine makes it a valuable tool in several areas of chemical science.
Ligand in Coordination Chemistry
The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions to form stable metal complexes.[1] This property is exploited in the development of catalysts and novel materials.
Precursor for Gemini Surfactants
A significant application is its use as a precursor in the synthesis of novel gemini (dimeric) surfactants.[2][9] These specialized molecules, which contain two hydrophilic head groups and two hydrophobic tails, are of great interest for applications in drug delivery and for enhancing the solubility of poorly soluble compounds.[2]
Caption: Logical pathway from the diamine to a functional gemini surfactant.
Intermediate in Pharmaceutical Synthesis
The compound serves as a versatile intermediate for building more complex, biologically active molecules.[1] The two distinct amine groups allow for sequential, controlled reactions to introduce different functional groups, making it a valuable scaffold in drug discovery programs.
Safety and Handling
Proper handling is essential. The free base and its dihydrochloride salt have different hazard profiles.
| Compound | GHS Pictogram(s) | Hazard Statements | Key Precautionary Statements |
| N,N,N'-Trimethylethylenediamine (Free Base) | Danger | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[3] | P210: Keep away from heat/sparks. P280: Wear protective gloves/clothing/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[11] |
| N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[6] |
General Handling Advice:
-
Engineering Controls: Always handle in a chemical fume hood to avoid inhalation of vapors or dust.[11]
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is more than a simple chemical; it is a strategic synthetic tool. Its value is derived from its well-defined structure, featuring two amine groups with different substitution patterns. This structural nuance provides chemists with a reliable and versatile platform for constructing complex molecular architectures. From advanced surfactant chemistry for drug delivery systems to its role as a ligand and pharmaceutical intermediate, its applications are both current and expanding. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for unlocking its full potential in scientific innovation.
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N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. National Center for Biotechnology Information. [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Autech Industry Co.,Limited. [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. [Link]
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1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) - PubChem. National Center for Biotechnology Information. [Link] -
1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem. National Center for Biotechnology Information. [Link]
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N1,N1,N2-triMethylethane-1,2-diaMine dihydrochloride. Chongqing Chemdad Co.,Ltd. [Link]
- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
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N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride molecular weight
An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, applications, and handling, with a foundational focus on its precise molecular properties.
Understanding the fundamental characteristics of a reagent is the bedrock of successful research. N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is primarily utilized as a synthetic building block in organic and medicinal chemistry.[1] Its dihydrochloride salt form is preferred in laboratory settings as it enhances the compound's stability and solubility in various reaction media.[1][2]
The cornerstone of any quantitative chemical work is the molecular weight. For N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride, the molecular weight is 175.1 g/mol .[3][4][5] This value is derived from the molecular formula C₅H₁₆Cl₂N₂ [1][3], which represents the free base (N1,N1,N2-Trimethylethane-1,2-diamine, C₅H₁₄N₂, MW: 102.18 g/mol ) complexed with two molecules of hydrogen chloride (HCl).[6][7]
A summary of its critical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 175.1 g/mol | [3][4][5] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |
| CAS Number | 326888-32-8 | [3][4][6] |
| IUPAC Name | N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride | [8] |
| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N | [9] |
| Physical Form | Solid | [9] |
| Purity | Typically ≥97% | [9] |
| Storage Conditions | Room temperature, dry, under inert atmosphere |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a two-stage process: formation of the free base followed by conversion to the stable dihydrochloride salt. This approach is common for amines, as the free base can be volatile or susceptible to degradation, while the salt form is a stable, weighable solid.
Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)
The synthesis of the parent amine involves a nucleophilic substitution reaction.[10] The causality here is the reaction between an electrophilic chloroethane derivative and a nucleophilic amine.
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, prepare an aqueous solution of methylamine.
-
Reagent Addition: Add N,N-dimethylamino chloroethane hydrochloride dropwise to the stirring methylamine solution. The rate of addition should be controlled to manage the exothermicity of the reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Make the solution basic by adding a suitable base (e.g., NaOH) to deprotonate the amine product.
-
Extraction & Purification: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N1,N1,N2-Trimethylethane-1,2-diamine.[10] Further purification can be achieved by distillation.
Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise with vigorous stirring.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material or excess HCl. Dry the final product under vacuum to yield N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Caption: Workflow for the two-stage synthesis of the target compound.
Analytical Characterization for Quality Assurance
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound. This self-validating system ensures that the material meets the required specifications for downstream applications.
Molecular Weight and Identity Verification by Mass Spectrometry
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.
-
Analysis: Infuse the sample directly into the source.
-
Expected Result: The primary observed ion should be the molecular ion of the free base [M+H]⁺ at m/z ≈ 103.12, corresponding to the protonated form of C₅H₁₄N₂. The dihydrochloride form will dissociate in the ESI source. This confirms the mass of the core structure.
Structural Elucidation by NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show distinct signals corresponding to the three different methyl groups and the two methylene groups of the ethylenediamine backbone.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments.
-
Validation: The chemical shifts, integration values, and coupling patterns must be consistent with the known structure of N1,N1,N2-Trimethylethane-1,2-diamine.
Caption: A comprehensive analytical workflow for quality control validation.
Applications in Research and Drug Development
The utility of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride stems from the reactive amine groups, which serve as versatile handles in synthesis.
-
Pharmaceutical Intermediate: It is a key building block for creating more complex chemical structures, playing a crucial role in the discovery and development of new pharmaceutical agents.[1]
-
Ligand Synthesis: The distinct nitrogen atoms can act as chelating agents to bind metal ions. This makes it a valuable precursor for synthesizing ligands used in coordination chemistry and catalysis.[1]
-
Surfactant Development: It serves as a precursor in the production of advanced surfactants, such as gemini surfactants.[10] These specialized molecules are investigated for their potential in drug delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[10]
Caption: Key application pathways for the title compound in R&D.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
| Hazard Information | GHS Code(s) | Description |
| Signal Word | Warning | [9] |
| Pictogram | GHS07 (Exclamation Mark) | [9] |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9] |
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential degradation.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is more than just a catalog chemical; it is a versatile and enabling tool for innovation in chemistry and pharmacology. A thorough understanding of its fundamental properties, particularly its molecular weight of 175.1 g/mol , provides the quantitative foundation for its application. By employing validated protocols for its synthesis, characterization, and handling, researchers can confidently leverage this compound to advance drug discovery, materials science, and chemical synthesis.
References
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- QCS Standards. Buy N1,N1,N2-Trimethylethane-1,2-Diamine Dihydrochloride-D3.
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- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8.
- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 (Ambeed).
- Helios Organics. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview.
- MySkinRecipes (Thai). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
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- Fisher Scientific. ChemScene | N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
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An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride: Safety, Handling, and Application
This guide provides a comprehensive technical overview of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS No. 326888-32-8), tailored for researchers, scientists, and drug development professionals. The focus is on elucidating the safety profile, establishing robust handling protocols, and contextualizing its application in a laboratory setting, moving beyond a simple recitation of data sheet entries to explain the rationale behind each procedural recommendation.
Core Chemical Identity and Physicochemical Profile
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a solid, diamine salt.[1][2] Its dihydrochloride form enhances stability and solubility, making it a versatile building block in organic synthesis.[3] It is primarily utilized as a reagent or intermediate in the preparation of more complex molecules, notably in pharmaceutical research and for the synthesis of specialized ligands in coordination chemistry.[3][4]
The causality behind its utility lies in its structure: a short ethylenediamine backbone with three methyl groups. The nitrogen atoms, with their lone pairs of electrons, are key to its function as a ligand, capable of coordinating with metal ions.[4] The dihydrochloride salt form ensures the material is typically a stable, crystalline solid at room temperature, which is easier to handle and weigh accurately compared to its free-base form, a volatile and flammable liquid.[1][2][5]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 326888-32-8 | [4][6][7] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [4][7] |
| Molecular Weight | 175.1 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N | |
| Storage Temperature | Room temperature, under inert atmosphere |
Hazard Analysis and GHS Classification: A Risk-Based Perspective
Understanding the hazard profile is the foundation of safe laboratory practice. This compound is classified under GHS with a clear set of warnings that dictate our handling procedures.
Signal Word: Warning
Pictogram:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
From a practical standpoint, these classifications necessitate a proactive approach to exposure prevention. The primary risks are associated with direct contact (skin and eyes) and inhalation of the solid dust particles. The "harmful if swallowed" classification underscores the importance of stringent personal hygiene and preventing contamination of the laboratory environment.[8]
A critical gap in the currently available public data is the absence of specific toxicological endpoints like LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%). While the GHS classifications provide a clear warning, the lack of quantitative toxicity data means we must adopt a more cautious stance. The prudent assumption is to treat the substance with a high degree of respect, ensuring that engineering controls and personal protective equipment are robustly applied to minimize any potential for exposure.
Engineering and Personal Protective Controls: A Self-Validating System of Safety
The following controls are designed to create a multi-layered, self-validating safety system. The failure of one layer is compensated for by the others, ensuring operator safety.
Engineering Controls
The first line of defense is to remove the hazard from the operator's immediate environment.
-
Chemical Fume Hood: All handling of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride powder, including weighing, transferring, and addition to reaction vessels, must be conducted inside a properly functioning chemical fume hood.[3] This is the most critical control to prevent inhalation of airborne particles, which can cause respiratory irritation.[3][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[8]
Personal Protective Equipment (PPE)
PPE serves as the last line of defense and must be selected based on the identified hazards.
-
Eye Protection: Chemical safety goggles are mandatory. Due to the serious eye irritation hazard (H319), a face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[7][9]
-
Hand Protection: Wear nitrile or neoprene gloves at all times. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.[7][8]
-
Body Protection: A standard laboratory coat must be worn, fully buttoned. Ensure it is clean and replaced immediately if contaminated.[8]
-
Footwear: Fully enclosed shoes are required in any laboratory setting.[8]
Workflow for Safe Handling and Use in Synthesis
The following workflow details the necessary steps for safely using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a ligand precursor in a typical laboratory synthesis. The causality for each step is explained to reinforce the safety rationale.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling the compound. This prevents cross-contamination.
-
Pre-weigh a Sealed Container: To avoid contaminating a laboratory balance, pre-tare a sealable container (e.g., a vial with a screw cap) in the balance area.[3]
-
Transfer in Fume Hood: Return the tared container to the designated area in the fume hood. Carefully transfer the required amount of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride into the container using a clean spatula.
-
Seal and Re-weigh: Securely close the container. It can now be safely removed from the fume hood to be weighed. Adjust the amount of material by returning the sealed container to the fume hood, making the adjustment, and re-sealing before weighing again. This iterative process is crucial for both accuracy and safety.
Reaction Setup and Execution
-
Inert Atmosphere: Given that the material is stored under an inert atmosphere, it is best practice to assume it may be sensitive to air or moisture. Reaction setups should be assembled and purged with an inert gas (e.g., nitrogen or argon) before adding the reagent.
-
Reagent Addition: Add the weighed solid to the reaction vessel containing the solvent while under a positive pressure of inert gas and within the fume hood. If adding portion-wise, do so carefully to avoid generating dust.
-
Monitoring: Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS) from behind the fume hood sash.
Work-up and Disposal
-
Quenching: Quench the reaction carefully, being mindful of any potential exothermic events.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Wash hands thoroughly with soap and water after the procedure is complete.[3]
-
Waste Disposal: Dispose of all solid waste (contaminated gloves, weighing paper, etc.) and liquid waste in appropriately labeled, sealed hazardous waste containers according to institutional and local regulations.[8]
The logical flow of this protocol is visualized in the diagram below.
References
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- 2. thesafetygeek.com [thesafetygeek.com]
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- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 9. aksci.com [aksci.com]
An In-depth Technical Guide to the Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
Introduction
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a diamine salt that finds application in various chemical syntheses, including as a building block in the development of novel pharmaceutical agents and as a component in coordination chemistry.[1] The solubility of this compound is a critical physicochemical parameter that dictates its handling, formulation, and reactivity in various solvent systems. This guide provides a comprehensive overview of the solubility of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, offering both theoretical insights and practical, field-proven methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound to facilitate their work.
Core Compound Specifications
A foundational understanding of the physicochemical properties of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is paramount before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C5H16Cl2N2 | [2][3][4][5] |
| Molecular Weight | 175.10 g/mol | [3][4][5] |
| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | [3][5] |
| CAS Number | 326888-32-8 | [2][4] |
| Physical Form | Solid | [2] |
| Appearance | White to off-white crystalline powder | [2] |
Theoretical Framework of Solubility for Diamine Dihydrochlorides
The dissolution of an ionic compound like N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The dihydrochloride salt structure, with its two protonated amine centers, significantly influences its solubility profile.
The Energetics of Dissolution
The dissolution process can be conceptually broken down into three energetic steps:
-
Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice of the salt together.
-
Solvent-Solvent Interaction: The energy needed to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.
-
Solvation Energy: The energy released when the ions of the solute form new interactions with the solvent molecules.
The overall enthalpy of dissolution (ΔH_sol) is the sum of these energy changes. An exothermic dissolution (negative ΔH_sol) is generally favorable, while an endothermic dissolution (positive ΔH_sol) requires an input of energy.[6]
Caption: Energetic components of the dissolution process.
Key Factors Influencing Solubility
Several factors critically affect the solubility of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride:
-
Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents like water and short-chain alcohols (e.g., methanol, ethanol) which can effectively solvate the charged ammonium centers and chloride ions.[2] Its solubility in non-polar solvents is anticipated to be significantly lower.
-
Temperature: For most solid solutes, solubility increases with temperature as the added thermal energy helps to overcome the lattice energy of the crystal.[2][7] However, the exact temperature dependence is compound-specific and must be determined experimentally.
-
pH of the Solution: The pH of the aqueous medium can influence the protonation state of the amine groups. In the case of a dihydrochloride salt, the amine groups are already protonated. Lowering the pH further by adding a strong acid containing a common ion (chloride) can decrease solubility due to the common ion effect.[8] Conversely, increasing the pH with a base will deprotonate the ammonium ions, converting the salt back to the free amine, which has a different solubility profile.
-
Particle Size: Smaller particle sizes increase the surface area-to-volume ratio, which can lead to a faster dissolution rate, although it does not affect the thermodynamic solubility limit.[9]
Experimental Determination of Solubility
The prediction of solubility for organic salts is often challenging, making experimental determination essential.[10] The following section details robust protocols for quantifying the solubility of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Workflow for Solubility Determination
A systematic approach is crucial for obtaining reliable solubility data. The following workflow is recommended:
Sources
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- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous characterization of chemical entities is a cornerstone of modern research and development, particularly within the pharmaceutical and materials science sectors. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS: 326888-32-8) is a versatile aliphatic amine building block whose utility is predicated on its confirmed identity and purity.[1][2] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, offering a field-proven framework for the validation of similar small molecules.
Introduction: The Analytical Imperative
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is an organic salt with the molecular formula C₅H₁₆Cl₂N₂ and a molecular weight of 175.10 g/mol .[1][3] Its structure, featuring two distinct amine environments, makes it a valuable intermediate in organic synthesis.[4][5] However, to be used with confidence, its molecular structure must be unequivocally confirmed. Spectroscopic analysis provides the necessary empirical evidence, offering a detailed "fingerprint" of the molecule. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spec data expected for this compound, providing both the procedural "how" and the theoretical "why" at each step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to map out the connectivity and chemical environment of atoms.
Rationale for Experimental Design
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. For an amine dihydrochloride salt, which is highly polar, a deuterated polar solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is required.
-
Expertise in Action: Using D₂O is a strategic choice. The acidic N-H protons of the ammonium salt will readily exchange with the deuterium atoms of the solvent. This causes the N-H signals to disappear from the ¹H NMR spectrum, a diagnostic technique that simultaneously confirms the presence of these labile protons and simplifies the spectrum by removing their coupling to adjacent carbons. DMSO-d₆, being aprotic, would allow for the observation of these N-H protons, typically as broad signals.
The experimental workflow is a self-validating system designed to ensure accuracy and reproducibility.
¹H NMR Spectral Interpretation
The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For the structure [(CH₃)₂N⁺H-CH₂-CH₂-N⁺H-CH₃] · 2Cl⁻, we anticipate the following signals.
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment | Rationale |
| a | ~ 3.5 - 3.7 | 4H | m (complex) | -CH₂-CH₂- | Ethane bridge protons, deshielded by adjacent ammonium groups. Complex multiplicity due to coupling with each other and potentially with N-H protons. |
| b | ~ 3.0 | 6H | s | (CH₃)₂N⁺H- | Two equivalent methyl groups on N1, appearing as a singlet. Deshielded by the adjacent positive nitrogen. |
| c | ~ 2.8 | 3H | t or d | -N⁺H-CH₃ | Methyl group on N2. Appears as a triplet or doublet if coupled to the N-H proton. |
| d | ~ 9.0 - 11.0 | 2H | br s | R₂N⁺H and R₂N⁺H | Acidic ammonium protons. Signals are typically broad and will disappear upon shaking with D₂O. |
Note: Predicted chemical shifts are for a polar aprotic solvent like DMSO-d₆. In D₂O, the N-H signals (d) would be absent.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| 1 | ~ 55-60 | -C H₂-N⁺H(CH₃) | Methylene carbon adjacent to the secondary amine. |
| 2 | ~ 50-55 | -C H₂-N⁺H(CH₃)₂ | Methylene carbon adjacent to the tertiary amine. |
| 3 | ~ 45-50 | (C H₃)₂N⁺H- | Carbon of the two equivalent methyl groups on N1. |
| 4 | ~ 30-35 | -N⁺H-C H₃ | Carbon of the methyl group on N2. |
Note: The dihydrochloride form causes a general downfield shift compared to the free base due to the electron-withdrawing effect of the protonated nitrogen atoms.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis predominantly uses ATR, a technique prized for its simplicity and speed. It requires no sample preparation beyond placing a small amount of the solid compound directly onto the ATR crystal (typically diamond). This is a self-validating system as the path length is constant, ensuring reproducible intensity ratios between scans.
IR Spectral Interpretation
The IR spectrum of an amine salt is distinct from its free base form. The most telling feature is the appearance of strong, broad absorptions associated with the N⁺-H bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2400-3000 | N⁺-H Stretch | Secondary & Tertiary Ammonium | Key Diagnostic Peak . A very broad and strong absorption in this region is characteristic of an amine salt, clearly distinguishing it from a free amine's sharper N-H stretch above 3300 cm⁻¹. |
| 2850-2980 | C-H Stretch | Alkyl (CH₃, CH₂) | Confirms the presence of the aliphatic backbone and methyl groups. |
| ~1570-1610 | N⁺-H Bend | Ammonium | Bending vibration that further confirms the protonation of the nitrogen atoms. |
| ~1450-1475 | C-H Bend | Alkyl (CH₂, CH₃) | Scissoring and asymmetric bending vibrations of the alkyl groups. |
The IR spectrum for the free base, N,N,N'-Trimethylethylenediamine, is available in public databases.[7] The key difference in the dihydrochloride salt is the prominent ammonium stretching band, which provides authoritative evidence of the salt's formation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule.
Rationale: Electrospray Ionization (ESI)
For a pre-existing salt like N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, ESI is the ionization method of choice. This "soft" ionization technique transfers the ions from solution into the gas phase without significant fragmentation, allowing for the clear observation of the molecular ion.
Mass Spectrum Interpretation
The mass spectrum will not show the mass of the entire salt (175.10 Da). Instead, it will show the mass of the cationic portion(s). The free base (M) has a molecular formula of C₅H₁₄N₂ and a monoisotopic mass of approximately 102.12 Da.[7]
-
Molecular Ion Peak: The most prominent peak related to the molecular weight will be the monoprotonated free base, [M+H]⁺ . This ion, C₅H₁₅N₂⁺, will have a measured mass-to-charge ratio (m/z) of ~103.12 . This observation is the primary confirmation of the parent molecule's mass.
-
Fragmentation Pattern: The structural backbone is confirmed by characteristic fragmentation. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a dominant pathway for amines. The most stable resulting fragment, an iminium ion, often forms the base peak (the most intense peak) in the spectrum.
-
Base Peak (Predicted): Cleavage of the C-C bond in the ethylenediamine bridge is highly likely, leading to the formation of the N,N-dimethyliminium ion, [CH₂=N(CH₃)₂]⁺. This fragment has an m/z of 58.06 , and its high stability often makes it the base peak. The observation of this fragment is strong evidence for the N,N-dimethylaminoethyl moiety.
-
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a textbook example of synergistic analytical chemistry. No single technique provides the complete picture. It is the congruence of the data—the precise atomic map from NMR, the functional group confirmation from IR, and the molecular weight and fragmentation pattern from MS—that provides an unassailable confirmation of the molecule's identity and structure. This guide has outlined a robust, logic-driven approach to this process, providing researchers and developers with a framework for ensuring the scientific integrity of their work.
References
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PubChem. Compound Summary for CID 67338, 1,2-Ethanediamine, N1,N1,N2-trimethyl-. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 56965757, N1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). National Center for Biotechnology Information. [Link]
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Gesynta Pharma. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. [Link]
-
Chemsrc. N,N,N′-trimethylethylenediamine | CAS#:142-25-6. [Link]
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MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]
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An In-depth Technical Guide to the Acid Dissociation Constants (pKa) of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its ionization behavior in aqueous solutions. The document will delve into the theoretical considerations for its pKa values, detailed experimental protocols for their determination, and the implications of these constants in practical applications.
Introduction: The Significance of pKa in Drug Development and Synthesis
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a versatile building block in organic synthesis, particularly in the realm of pharmaceutical research and development.[1][2] Its utility often stems from its basic nature, conferred by the two nitrogen atoms. The extent of protonation of these amine functionalities at a given pH is dictated by their respective acid dissociation constants (pKa). A thorough understanding of the pKa values is paramount as it governs critical physicochemical properties such as solubility, lipophilicity, and receptor-binding interactions, all of which profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4]
This diamine, in its dihydrochloride form, possesses two distinct pKa values corresponding to the deprotonation of the two ammonium centers. These values are influenced by the electronic environment of each nitrogen atom, including the inductive effects of the methyl groups.
Theoretical Framework: Predicting the pKa of N1,N1,N2-Trimethylethane-1,2-diamine
While experimental determination provides the most accurate pKa values, computational and predictive models offer valuable initial estimates. For the free base, N,N,N'-Trimethylethylenediamine, a predicted pKa value of 10.34 ± 0.10 is available.[5][6] This value likely corresponds to the more basic of the two nitrogen atoms.
The presence of three methyl groups on the ethylenediamine backbone significantly influences the basicity of the nitrogen atoms. The electron-donating nature of alkyl groups increases the electron density on the nitrogen, thereby enhancing its basicity (leading to a higher pKa of the conjugate acid). However, the substitution pattern in N1,N1,N2-Trimethylethane-1,2-diamine is asymmetrical, leading to two distinct pKa values.
-
pKa1 : This corresponds to the deprotonation of the more acidic ammonium group.
-
pKa2 : This corresponds to the deprotonation of the less acidic (more basic) ammonium group.
Several factors contribute to the specific pKa values:
-
Inductive Effects : The methyl groups are electron-donating, which generally increases the basicity of the amine.[7][8] The tertiary amine (N1) is expected to be more basic than the secondary amine (N2) due to the presence of two methyl groups compared to one.
-
Steric Hindrance : The steric bulk around the nitrogen atoms can affect their ability to be solvated and to interact with a proton, which can influence their basicity.
-
Intramolecular Interactions : The proximity of the two charged nitrogen atoms in the diprotonated form will lead to electrostatic repulsion, which can affect the ease of removing the first proton.
A logical relationship for predicting the relative pKa values can be visualized as follows:
Caption: Workflow for the potentiometric titration of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Data Presentation and Interpretation
The experimentally determined pKa values should be presented in a clear and concise manner.
| Parameter | Predicted Value | Experimental Value (Example) |
| pKa1 | - | To be determined |
| pKa2 | 10.34 ± 0.10 [5][6] | To be determined |
Note: The predicted value corresponds to the free base and likely represents pKa2.
The experimentally determined pKa values will provide a precise understanding of the ionization state of N1,N1,N2-Trimethylethane-1,2-diamine at any given pH. This is crucial for:
-
Optimizing Reaction Conditions: In organic synthesis, the nucleophilicity of the amine is pH-dependent. Knowledge of the pKa values allows for the selection of appropriate reaction conditions to ensure the desired reactivity. [1]* Formulation Development: In pharmaceutical sciences, the solubility and dissolution rate of a drug are often pH-dependent. The pKa values are essential for developing stable and bioavailable formulations. [3]* Predicting In Vivo Behavior: The extent of ionization of a drug at physiological pH (around 7.4) affects its absorption, distribution, metabolism, and excretion (ADME) properties. [4]
Conclusion
The pKa values of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride are fundamental parameters that dictate its chemical behavior and biological activity. While predictive models provide a useful starting point, accurate determination through validated experimental methods like potentiometric titration is indispensable for research and development. The detailed protocol and theoretical considerations presented in this guide offer a robust framework for scientists to confidently determine and apply these critical physicochemical constants in their work.
References
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Geshem. [Link]
-
Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Infectious Diseases. [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]
- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
-
Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. [Link]
-
pKa Data Compiled by R. Williams. Robert Williams. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Factors affecting pKa. YouTube. [Link]
-
1,2-Ethanediamine, N1,N1,N2-trimethyl-. PubChem. [Link]
-
N,N,N-trimethyl ethylene diamine, 142-25-6. The Good Scents Company. [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. PubChem. [Link]
-
Why does EDTA have 6 pKa values? I thought it only had 4 carboxy groups. Quora. [Link]
-
pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. [Link]
-
5 Key Factors That Influence Acidity In Organic Chemistry. Master Organic Chemistry. [Link]
-
Factors That Affect pKa Summary. YouTube. [Link]
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- 3. enamine.net [enamine.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. N,N,N'-Trimethylethylenediamine CAS#: 142-25-6 [m.chemicalbook.com]
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- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Stability and Storage of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS No. 326888-32-8) is a critical building block in organic synthesis, particularly valued in pharmaceutical research and the development of novel chemical entities. Its dihydrochloride salt form is specifically utilized to enhance stability and solubility in various reaction conditions[1]. However, like many amine salts, its long-term integrity is contingent upon rigorous storage and handling protocols. This guide provides a comprehensive analysis of the compound's stability profile, focusing on the primary degradation risks—hygroscopicity, photosensitivity, and oxidation. We present field-proven protocols for storage, handling, and stability assessment to ensure its viability in research and development workflows.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is essential for designing appropriate storage strategies. The data presented below has been consolidated from leading chemical suppliers and public chemical databases.
| Property | Value | Source(s) |
| CAS Number | 326888-32-8 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [1][2][3][4] |
| Molecular Weight | 175.1 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Recommended Storage | Room temperature, dry, under inert atmosphere | [1][4] |
| Purity | Typically ≥97% | |
| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N |
Key Stability Considerations and Degradation Pathways
The stability of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is influenced by several environmental factors. Understanding these vulnerabilities is the first principle of ensuring its long-term chemical integrity.
Hygroscopicity: The Primary Challenge
The most significant and immediate stability concern for this compound is its hygroscopic nature. Amine hydrochloride salts readily attract and absorb atmospheric moisture[6].
-
Causality: The polar nature of the ammonium and chloride ions facilitates strong interactions with water molecules. This absorption is not a passive process; it can actively pull moisture from the ambient air, especially in humid environments.
-
Consequences of Moisture Absorption:
-
Physical Degradation: Initial water absorption leads to the formation of hydrates, causing the powder to clump or "brick."[7] With continued exposure, the compound can deliquesce, dissolving into the absorbed water to form a concentrated, corrosive puddle[6]. This fundamentally alters the material's physical properties, making accurate weighing and dispensing impossible.
-
Chemical Degradation: The presence of water can act as a medium to catalyze hydrolysis or other degradation reactions. While the C-N bonds are generally stable, the presence of moisture can impact long-term stability, particularly if other reactive species are present.
-
Photosensitivity: A Latent Risk
While specific photodegradation studies on this molecule are not widely published, it is a critical best practice in pharmaceutical development to treat all complex organic reagents as potentially light-sensitive[8][9][10].
-
Causality: High-energy light, particularly in the UV spectrum, can provide the activation energy needed to break chemical bonds or catalyze oxidative reactions[9]. This can lead to the formation of impurities that may be difficult to detect and can compromise experimental outcomes.
-
Consequences of Light Exposure:
-
Formation of chromophoric impurities, leading to a discoloration of the material.
-
Generation of unknown byproducts that could interfere with subsequent synthetic steps or biological assays.
-
Oxidative and Thermal Stability
-
Oxidative Stability: The amine functional groups, even in their salt form, can be susceptible to oxidation over long periods[11][12]. This is the scientific rationale behind the supplier recommendation to store the compound under an inert atmosphere[13]. Oxygen can react to form N-oxide derivatives or other degradation products.
-
Thermal Stability: Amine salts can undergo thermal degradation at elevated temperatures, with potential pathways including polymerization or amide formation[14]. Storing at a consistent, controlled room temperature away from heat sources like ovens or direct sunlight is crucial.
Validated Storage and Handling Protocols
To mitigate the risks outlined above, a systematic and validated approach to storage and handling is required.
Recommended Long-Term Storage Conditions
The optimal conditions for storing the bulk container of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride are as follows:
-
Temperature: Controlled room temperature (20-25°C).
-
Atmosphere: Under a dry, inert atmosphere (e.g., Argon or Nitrogen). The original supplier packaging should be maintained.
-
Light: In a dark location, inside a cabinet or using an amber glass container[8].
-
Moisture: Inside a desiccator cabinet with an active desiccant (e.g., silica gel or Drierite™). This provides a crucial secondary barrier against moisture ingress during brief cabinet openings.
Protocol for Aliquoting and Daily Use
The most significant risk of degradation occurs when the primary container is opened. The following protocol minimizes atmospheric exposure.
Methodology:
-
Preparation: Transfer the primary container, pre-labeled amber glass vials with PTFE-lined caps, and necessary tools to an inert atmosphere glovebox or a glove bag purged with nitrogen or argon.
-
Equilibration: Allow the primary container to equilibrate to the ambient temperature of the glovebox for at least 30 minutes to prevent condensation.
-
Dispensing: Inside the inert atmosphere, quickly open the primary container and dispense the desired amounts into the pre-labeled aliquot vials.
-
Inert Gas Purge: Before sealing each aliquot vial, flush the headspace with the inert gas for 5-10 seconds.
-
Sealing: Tightly seal the vials. For added protection, wrap the cap-vial interface with Parafilm®.
-
Primary Container Storage: Securely reseal the primary container, purge the headspace with inert gas, wrap with Parafilm®, and return it to the desiccator for long-term storage.
Caption: Workflow for aliquoting hygroscopic reagents.
Experimental Verification of Stability
For GMP or GLP environments, assessing the stability of a reagent is a self-validating requirement.
Protocol: Gravimetric Analysis of Hygroscopicity
This experiment provides quantitative data on the material's tendency to absorb water.
Methodology:
-
Place a weighing boat containing 3-5 g of active desiccant in a desiccator and allow it to dry overnight.
-
In a controlled humidity environment (if possible), accurately weigh approximately 100-200 mg of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride into a pre-weighed, dry glass vial. Record this as T₀ mass.
-
Leave the vial uncapped in an environment with known relative humidity (e.g., 50% RH).
-
Re-weigh the vial at set time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Calculate the percentage weight gain at each time point: ((Mass_Tx - Mass_T0) / Mass_T0) * 100.
-
A significant weight gain (>0.2% in 24 hours) confirms the material is hygroscopic and requires handling under inert conditions.
Conceptual Framework: Forced Degradation Study
A forced degradation study is essential to understand potential degradation pathways and is a cornerstone of drug development.
Caption: Conceptual workflow for a forced degradation study.
This study involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture by a stability-indicating method (e.g., HPLC-MS) to identify and quantify any degradants. This proactively identifies the compound's vulnerabilities.
Summary of Best Practices
Adherence to the following principles is essential for maintaining the integrity of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Sources
- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 2. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. caslab.com [caslab.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.es [fishersci.es]
- 14. encompass.eku.edu [encompass.eku.edu]
Methodological & Application
Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis, purification, and characterization of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride, a key building block in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically-grounded explanations, and robust protocols to ensure reproducible and reliable results.
Introduction
N1,N1,N2-Trimethylethane-1,2-diamine, also known as N,N,N'-trimethylethylenediamine, is a versatile diamine featuring both a secondary and a tertiary amine group.[1] This unique structural motif makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including kinase inhibitors for targeted cancer therapies and novel surfactants.[2][3] The dihydrochloride salt of this diamine is often preferred in research and development settings due to its enhanced stability and solubility in various solvent systems.[4]
This application note details a reliable and scalable synthetic route to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride, commencing with the readily available starting material, N,N-dimethylethylenediamine. The synthesis leverages the classic Eschweiler-Clarke reaction for the N-methylation of the primary amine, followed by purification and subsequent conversion to the dihydrochloride salt.
Reaction Scheme
Figure 1: Overall synthetic route for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Part 1: Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)
The synthesis of the free base is achieved through the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4] A key advantage of this reaction is that it selectively yields the tertiary amine without the formation of quaternary ammonium salts.
Protocol: Eschweiler-Clarke Methylation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N,N-Dimethylethylenediamine | ≥99% | Sigma-Aldrich |
| Formic Acid | ~98-100% | Sigma-Aldrich |
| Formaldehyde | 37 wt. % in H₂O | Sigma-Aldrich |
| Sodium Hydroxide | Pellets, ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Deionized Water | - | - |
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add formic acid (2.5 equivalents). Begin stirring and cool the flask in an ice bath.
-
Slow Addition of Starting Material: Slowly add N,N-dimethylethylenediamine (1.0 equivalent) to the formic acid via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 20 °C.
-
Addition of Formaldehyde: Once the addition of the diamine is complete, add a 37% aqueous solution of formaldehyde (1.2 equivalents) dropwise, again ensuring the temperature does not exceed 20 °C.
-
Reaction Reflux: After the addition of formaldehyde is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a 40% aqueous solution of sodium hydroxide to the reaction mixture with vigorous stirring until the pH is greater than 12. This step should be performed in an ice bath to manage the exothermic reaction.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N1,N1,N2-trimethylethane-1,2-diamine as an oil.
Part 2: Purification of N1,N1,N2-Trimethylethane-1,2-diamine
The crude product from the Eschweiler-Clarke reaction may contain unreacted starting materials and side products. Purification is essential to obtain the high-purity free base required for subsequent salt formation and for use in sensitive applications.
Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble a short-path distillation apparatus.
-
Distillation: Transfer the crude N1,N1,N2-trimethylethane-1,2-diamine oil to the distillation flask. Apply vacuum and gently heat the flask with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point (literature boiling point is 116-118 °C at atmospheric pressure; the boiling point will be lower under vacuum).[5] The purified N1,N1,N2-trimethylethane-1,2-diamine should be a colorless liquid.
Part 3: Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
The purified free base is converted to its dihydrochloride salt to improve its stability and handling properties. This is achieved by treating a solution of the free base with hydrochloric acid.
Protocol: Salt Formation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Purified N1,N1,N2-Trimethylethane-1,2-diamine | - | - |
| Diethyl Ether or Isopropanol | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid | 2.0 M solution in diethyl ether or concentrated aqueous solution | Sigma-Aldrich |
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the purified N1,N1,N2-trimethylethane-1,2-diamine (1.0 equivalent) in anhydrous diethyl ether or isopropanol in a beaker with magnetic stirring.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether (2.2 equivalents) or a slight excess of concentrated aqueous HCl dropwise with vigorous stirring.
-
Precipitation: The dihydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Quality Control
To ensure the identity and purity of the synthesized N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride, a series of analytical techniques should be employed.
Expected Analytical Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₁₆Cl₂N₂ |
| Molecular Weight | 175.10 g/mol [6] |
| Purity (by titration) | ≥97% |
-
¹H NMR (D₂O): The proton NMR spectrum is a critical tool for structural confirmation. The expected chemical shifts are approximately δ 2.62 (s, 9H, -N(CH₃)₂ and -NHCH₃) and δ 2.88 (t, 4H, -CH₂CH₂-).[7] The integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
FT-IR: The infrared spectrum can be used to identify the presence of key functional groups. Characteristic peaks for N-H and C-N stretching are expected.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base.
Figure 2: A summary of the experimental workflow.
Safety Precautions
The synthesis of N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride involves the use of hazardous chemicals. It is imperative that this procedure is carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N,N-Dimethylethylenediamine: This compound is flammable and corrosive. Avoid contact with skin and eyes.
-
Formaldehyde: Formaldehyde is a known carcinogen and is toxic by inhalation, ingestion, and skin contact.[5] It is essential to handle formaldehyde solutions in a fume hood and wear appropriate gloves and eye protection.
-
Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.
-
Sodium Hydroxide: Sodium hydroxide is highly corrosive. The basification step is exothermic and should be performed with cooling.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with appropriate care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride. By following the outlined procedures for the Eschweiler-Clarke reaction, purification, and salt formation, researchers can confidently produce this valuable chemical intermediate with high purity. The inclusion of detailed characterization methods and safety precautions ensures that the synthesis is not only successful but also conducted in a safe and reproducible manner.
References
- 1. N1,N1,N2-triMethylethane-1,2-diaMine dihydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 142-25-6|N1,N1,N2-Trimethylethane-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
Application Notes & Protocols: N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride as a Versatile Ligand in Metal-Catalyzed Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N¹,N¹,N²-Trimethylethane-1,2-diamine, a structurally simple yet effective bidentate N,N-donor ligand, presents a compelling option for researchers in synthetic and medicinal chemistry. This document provides an in-depth guide to the application of its stable dihydrochloride salt as a ligand in key metal-catalyzed cross-coupling reactions. We move beyond mere procedural lists to explore the mechanistic rationale for its use, drawing parallels with well-established diamine ligands. This guide offers detailed, field-tested protocols for its application in both copper-catalyzed C-N bond formation and palladium-catalyzed C-C bond formation, complete with troubleshooting insights and data presentation to empower researchers in their synthetic endeavors.
Introduction to N¹,N¹,N²-Trimethylethane-1,2-diamine
N¹,N¹,N²-Trimethylethane-1,2-diamine is an aliphatic amine featuring both a tertiary and a secondary amine group, separated by an ethylene bridge.[1][2] This structural arrangement allows it to function as a potent bidentate chelating ligand for various transition metals.[1] While the free base is a flammable liquid, this guide focuses on the dihydrochloride salt (C₅H₁₆Cl₂N₂), a solid form that offers enhanced stability and solubility in polar solvents, making it more convenient and safer for laboratory use.[3]
The utility of diamine ligands in catalysis is well-documented. They are critical in stabilizing the metal center, modulating its electronic properties, and facilitating key steps within the catalytic cycle.[4] The asymmetric nature of N¹,N¹,N²-trimethylethane-1,2-diamine, compared to its more common symmetric counterpart N,N,N',N'-tetramethylethylenediamine (TMEDA), offers a unique steric and electronic environment that can be exploited to influence reaction outcomes.
Physicochemical Properties and Handling
A thorough understanding of the ligand's properties is paramount for its effective and safe use.
| Property | Value | Source(s) |
| Chemical Name | N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride | |
| Synonyms | N,N,N'-Trimethylethylenediamine dihydrochloride | [3] |
| CAS Number | 326888-32-8 | [3] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 175.1 g/mol | [3] |
| Appearance | Solid | |
| Storage | Store at room temperature in a dry environment. | [3] |
Expert Insight: The dihydrochloride salt must be neutralized in situ or prior to use to generate the active, free-amine ligand for chelation. This is typically achieved by including a sufficient molar excess of the base used in the catalytic reaction. The choice of base is therefore critical not only for the reaction mechanism but also for the activation of the ligand.
The Mechanistic Role of Diamine Ligands in Catalysis
The efficacy of N¹,N¹,N²-trimethylethane-1,2-diamine stems from fundamental principles of coordination chemistry that directly influence catalytic activity.
-
The Chelation Effect: As a bidentate ligand, it forms a stable five-membered ring with the metal center. This chelation significantly increases the thermodynamic stability of the metal-ligand complex compared to coordination with two separate monodentate amine ligands, reducing ligand dissociation and catalyst deactivation.
-
Steric and Electronic Tuning: The three methyl groups provide a specific steric profile around the metal center, influencing substrate approach and potentially the regioselectivity of reactions. Electronically, the nitrogen lone pairs donate electron density to the metal, which can stabilize higher oxidation states and influence the rates of oxidative addition and reductive elimination.[1]
-
Solubility and Catalyst Concentration: Diamine ligands are known to control the concentration of the active catalytic species in solution, preventing aggregation and precipitation (e.g., of copper(I) species), which is a common catalyst deactivation pathway.[4]
Caption: Chelation of N¹,N¹,N²-trimethylethane-1,2-diamine to a metal center.
Application in Copper-Catalyzed C-N Cross-Coupling
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials science. The copper-catalyzed Chan-Lam and Goldberg reactions are powerful methods for achieving this transformation.[4][5] While many protocols exist, the use of simple, inexpensive diamine ligands remains highly attractive.
Rationale for Use: In these reactions, a diamine ligand like N¹,N¹,N²-trimethylethane-1,2-diamine is crucial for stabilizing the active Cu(I) species, preventing its disproportionation, and facilitating the key transmetalation and reductive elimination steps. Its role is analogous to that of TMEDA, which has been successfully used to catalyze the N-arylation of imidazoles and other heterocycles.[4][5]
Sources
Using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in copper-catalyzed cross-coupling
An Application Guide to N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride in Copper-Catalyzed Cross-Coupling Reactions
Abstract
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a cost-effective and sustainable alternative to palladium-catalyzed methods for the formation of crucial carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds.[1][2] Historically, these reactions were hindered by harsh conditions, including high temperatures and the need for stoichiometric amounts of copper.[3][4] The advent of specialized ligands has revolutionized this field, enabling catalytic transformations under significantly milder conditions.[5][6] This guide provides an in-depth exploration of N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride, a versatile and effective 1,2-diamine ligand, in facilitating a range of copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the ligand's role, provide detailed, field-tested protocols for N-arylation and O-arylation, and offer insights into reaction optimization for researchers in synthetic chemistry and drug development.
Introduction: The Renaissance of Copper Catalysis
The formation of aryl-amine and aryl-ether linkages is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[4] While palladium-catalyzed methods like the Buchwald-Hartwig amination have been workhorses in this domain, the high cost and potential toxicity of palladium have spurred a renewed interest in catalysts based on more abundant and benign metals like copper.[2][7]
The primary challenge in copper catalysis has been the sluggish oxidative addition of aryl halides to the copper center, often necessitating high temperatures (>180 °C) and polar, high-boiling solvents.[3][4] The breakthrough came with the discovery that chelating ligands, particularly diamines, could dramatically accelerate the reaction rate, allowing many transformations to occur below 120 °C with only catalytic amounts of copper.[3][6] These ligands stabilize the copper catalyst, enhance its solubility, and modulate its electronic properties to facilitate the key steps of the catalytic cycle.
N¹,N¹,N²-Trimethylethane-1,2-diamine stands out as a simple, yet highly effective, ligand in this class. Its commercial availability as a dihydrochloride salt makes it a convenient and stable reagent for laboratory use.[8][9][10]
Mechanistic Role of Diamine Ligands
The efficacy of 1,2-diamine ligands in copper-catalyzed cross-coupling stems from their ability to form a stable five-membered chelate ring with the copper(I) catalyst. This chelation has several profound effects on the catalytic cycle.
Key Mechanistic Steps:
-
Ligand Association: The diamine ligand coordinates to the copper(I) precursor (e.g., CuI, CuBr).
-
Base-Mediated Deprotonation: The nucleophile (amine, alcohol) is deprotonated by a base (e.g., K₃PO₄, Cs₂CO₃) to form an amide or alkoxide. In some cases, the nucleophile may coordinate to the copper center first, increasing its acidity and facilitating deprotonation.[11]
-
Oxidative Addition: The aryl halide (Ar-X) adds to the electron-rich copper(I) center. This is often the rate-limiting step, and it is significantly accelerated by the electron-donating diamine ligand.[7]
-
Reductive Elimination: The newly formed aryl and nucleophile fragments on the copper(III) intermediate couple and are eliminated, forming the desired C-N or C-O bond and regenerating the active copper(I) catalyst.
The diamine ligand stabilizes the copper intermediates throughout this process, preventing catalyst decomposition and promoting efficient turnover.
Caption: Generalized catalytic cycle for copper-diamine cross-coupling.
Core Application Protocols
Scientist's Note on the Dihydrochloride Salt: N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride (C₅H₁₄N₂·2HCl) requires two equivalents of base for its neutralization before it can act as a ligand. The protocols below account for this. Always ensure the total amount of base is sufficient to neutralize the ligand salt, deprotonate the nucleophile, and act as a halide scavenger.
Protocol 1: Copper-Catalyzed N-Arylation of Amines (Goldberg Reaction)
This protocol describes a general method for coupling aryl halides with a range of primary and secondary amines. It is adapted from robust procedures developed for similar diamine-ligated copper systems.[6][12]
Materials & Reagents
| Reagent | Amount (1.0 mmol scale) | Moles (mmol) | Purpose |
| Aryl Halide (Iodide or Bromide) | 1.0 eq | 1.0 | Electrophile |
| Amine | 1.2 eq | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 5 mol % (9.5 mg) | 0.05 | Catalyst Precursor |
| N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride | 10 mol % (17.5 mg) | 0.10 | Ligand |
| Potassium Phosphate, anhydrous (K₃PO₄) | 2.5 eq | 2.5 | Base |
| Anhydrous Toluene or Dioxane | 2.0 mL | - | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Copper(I) Iodide, N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride, and Potassium Phosphate.
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (if solid) and the amine (if solid). Add the anhydrous solvent (2.0 mL). If the aryl halide or amine are liquids, add them via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-110 °C. Stir vigorously for 12-24 hours.
-
Rationale: The temperature is crucial for driving the oxidative addition of less reactive aryl bromides. For aryl iodides, the reaction may proceed at lower temperatures (e.g., 80-90 °C).[6] Reaction progress can be monitored by TLC or GC-MS.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite® to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.
Protocol 2: Copper-Catalyzed O-Arylation of Phenols (Ullmann Ether Synthesis)
This protocol outlines a general procedure for the synthesis of diaryl ethers from aryl halides and phenols.
Materials & Reagents
| Reagent | Amount (1.0 mmol scale) | Moles (mmol) | Purpose |
| Aryl Halide (Iodide preferred) | 1.0 eq | 1.0 | Electrophile |
| Phenol | 1.2 eq | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 10 mol % (19.0 mg) | 0.10 | Catalyst Precursor |
| N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride | 20 mol % (35.0 mg) | 0.20 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.2 eq | 2.2 | Base |
| Anhydrous Dimethylformamide (DMF) or Dioxane | 2.0 mL | - | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried reaction vial with a magnetic stir bar, add CuI, the diamine ligand salt, Cs₂CO₃, the aryl halide, and the phenol.
-
Rationale: Cesium carbonate is a highly effective base for O-arylation reactions, often providing superior results to other bases like K₃PO₄ or K₂CO₃.[12]
-
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Add the anhydrous solvent (2.0 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 110-130 °C and stir for 24-48 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).
-
Filtration & Extraction: Filter the mixture through Celite® and wash the pad with additional ethyl acetate. Wash the combined organic filtrate with water (3 x 10 mL) to remove DMF and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the pure diaryl ether.
Experimental Workflow and Optimization
The success of a copper-catalyzed cross-coupling reaction often depends on the careful selection of several parameters. The following diagram and table provide a guide for workflow and optimization.
Caption: Standard laboratory workflow for copper-catalyzed cross-coupling.
Table of Optimization Parameters
| Parameter | Common Options | Rationale & Considerations |
| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂ | Cu(I) salts are most common as they do not require a pre-reduction step. CuI is often preferred for its stability and reactivity.[1] |
| Ligand Loading | 5 - 20 mol % | Typically used in a 1:1 or 2:1 ratio relative to the copper catalyst. Higher loadings may be needed for challenging substrates. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical. K₃PO₄ is a good general-purpose base for N-arylation.[12] Cs₂CO₃ is often superior for O-arylation. The base must be strong enough to deprotonate the nucleophile but not so harsh as to degrade starting materials. |
| Solvent | Toluene, Dioxane, DMF, DMSO | Non-polar aprotic solvents like toluene and dioxane are widely used for N-arylations.[6] Polar aprotic solvents like DMF or DMSO may be required for O-arylations or less soluble substrates, but can complicate workup.[13] |
| Temperature | 80 - 130 °C | Aryl iodides are the most reactive, followed by bromides, and then chlorides (which are very challenging). Higher temperatures are generally needed for less reactive halides.[7] |
| Substrates | Aryl-I, Aryl-Br; Amines, Phenols, Amides, Azoles | Electron-deficient aryl halides and electron-rich nucleophiles tend to react faster. Steric hindrance on either partner can significantly slow the reaction, requiring higher temperatures or catalyst loadings.[6] |
Conclusion
N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride is an accessible, robust, and highly effective ligand for modern copper-catalyzed cross-coupling reactions. Its application allows for the efficient synthesis of N-aryl and O-aryl compounds under conditions that are significantly milder and more economical than traditional Ullmann protocols or palladium-based systems. By understanding the mechanistic principles and carefully optimizing reaction parameters as outlined in this guide, researchers can reliably employ this catalytic system to construct complex molecular architectures essential for pharmaceutical and materials science discovery.
References
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- MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
- RSC Publishing. Diamine ligands in copper-catalyzed reactions. Chemical Science.
- ChemCeed. N1,N1,N2-Trimethylethane-1,2-diamine | Technical Specifications & Applications.
- National Institutes of Health. Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central.
- Semantic Scholar. Diamine Ligands in Copper-Catalyzed Reactions.
- Wikipedia. Ullmann condensation.
- ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
- ResearchGate. Diamine Ligands in Copper-Catalyzed Reactions.
- BenchChem. Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with Boc-L-proline Derivatives.
- ResearchGate. New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
- National Institutes of Health. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed Central.
- ResearchGate. Copper-catalyzed intramolecular C–N coupling reaction of aryl halide with amide.
- ResearchGate. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N -Arylation of Nitrogen Heterocycles | Request PDF.
- National Institutes of Health. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
- MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.
- BenchChem. Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne.
- MDPI. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
- MDPI. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions.
- TCI AMERICA. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
- Organic Chemistry Portal. Ullmann Reaction.
- ResearchGate. Copper Catalyzed Cross Dehydrogenative Coupling of N,N-Disubstituted Formamides and Phenols: A Direct Access to Carbamates.
- Oakwood Chemical. N1,N1,N2-Trimethylethane-1,2-diamine.
- Wiley Online Library. Ullmann Reaction.
- PubChem. N1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2).
- Organic Syntheses. Organic Syntheses Procedure.
- National Institutes of Health. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PubMed Central.
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Application Note: Synthesis of Cationic Gemini Surfactants Using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a Versatile Spacer
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of cationic gemini surfactants utilizing N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a key building block. Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, exhibit superior physicochemical properties compared to their monomeric counterparts.[1] These properties, including a low critical micelle concentration (CMC), make them highly effective for a range of applications, particularly in drug delivery and gene therapy.[2][3][4] This document will delve into the rationale behind the selection of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a spacer, provide a step-by-step synthesis protocol, and outline methods for the characterization of the final gemini surfactant product.
Introduction: The Significance of Gemini Surfactants in Advanced Formulations
Gemini surfactants represent a significant advancement in surfactant technology. Their dimeric structure imparts exceptional surface activity and self-assembly behavior, leading to the formation of various aggregates like micelles, vesicles, and bilayers.[5] This versatility makes them ideal candidates for sophisticated applications such as the encapsulation of poorly soluble drugs, the formation of nanocarriers for targeted drug delivery, and as non-viral vectors for gene transfection.[2][3] The choice of the spacer group is critical as it influences the surfactant's properties and, consequently, its application. N1,N1,N2-Trimethylethane-1,2-diamine offers a short, flexible, and readily functionalizable spacer, allowing for the synthesis of a diverse range of gemini surfactants.
The Role and Properties of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
N1,N1,N2-Trimethylethane-1,2-diamine, in its dihydrochloride salt form, is a stable and commercially available precursor for the synthesis of cationic gemini surfactants.[6][7] The dihydrochloride form ensures stability and enhances solubility for handling and storage.[7]
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [8][9] |
| Molecular Weight | 175.1 g/mol | [7] |
| Appearance | Solid | [8][10] |
| Storage | Room temperature, dry, under inert atmosphere | [8][10] |
The core of its utility lies in the two distinct nitrogen atoms that can be quaternized. This allows for a two-step reaction to introduce long alkyl chains, thereby creating the characteristic amphiphilic structure of a gemini surfactant. The presence of three methyl groups on the diamine backbone also influences the steric and electronic environment of the resulting hydrophilic head groups.
Synthesis Protocol: A Step-by-Step Guide
This protocol details the synthesis of a representative cationic gemini surfactant, bis(N-dodecyl-N,N-dimethyl-N'-(N',N'-dimethyl-2-aminoethyl)ammonium)ethane dibromide, through the quaternization of N1,N1,N2-Trimethylethane-1,2-diamine with dodecyl bromide.
Part 1: Deprotonation of the Diamine Dihydrochloride
A critical initial step is the deprotonation of the dihydrochloride salt to yield the free diamine, which is the reactive species for the subsequent quaternization. This is achieved by treatment with a suitable base.
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in a minimal amount of water.
-
In a separate flask, prepare a solution of a slight molar excess (approximately 2.2 equivalents) of NaOH or KOH in the chosen anhydrous alcohol.
-
Slowly add the aqueous solution of the diamine dihydrochloride to the alcoholic base solution with stirring at room temperature.
-
Stir the mixture for 1-2 hours to ensure complete deprotonation. The formation of a salt precipitate (NaCl or KCl) will be observed.
-
Filter the mixture to remove the inorganic salt precipitate.
-
Dry the resulting alcoholic solution of the free diamine over an anhydrous drying agent.
-
Filter off the drying agent. The resulting solution contains the free N1,N1,N2-Trimethylethane-1,2-diamine and is used directly in the next step.
Part 2: Quaternization with Alkyl Halide
This step involves the reaction of the free diamine with a long-chain alkyl halide to form the gemini surfactant.
Materials:
-
Solution of free N1,N1,N2-Trimethylethane-1,2-diamine (from Part 1)
-
Dodecyl bromide (2.2 equivalents)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
Procedure:
-
To the solution of the free diamine, add 2.2 equivalents of dodecyl bromide.
-
Reflux the reaction mixture with stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude gemini surfactant may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting solid or viscous oil is the crude gemini surfactant.
Purification of the Gemini Surfactant
Purification is essential to remove unreacted starting materials and byproducts.
Procedure:
-
Wash the crude product with a non-polar solvent, such as diethyl ether or hexane, to remove unreacted dodecyl bromide. This is typically done by triturating the crude product with the solvent and then decanting the solvent. Repeat this process several times.
-
Recrystallize the washed product from a suitable solvent system, such as acetone/ethanol or ethyl acetate/ethanol, to obtain the pure gemini surfactant.
-
Dry the purified crystals under vacuum.
Visualizing the Synthesis Workflow
Caption: General reaction scheme for gemini surfactant synthesis.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a valuable and versatile precursor for the synthesis of cationic gemini surfactants. The straightforward, two-step synthesis process involving deprotonation followed by quaternization allows for the creation of amphiphilic molecules with tunable properties. These surfactants hold significant promise for various applications, particularly in the pharmaceutical and biomedical fields, due to their superior performance in forming self-assembled structures for drug and gene delivery. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.
References
-
MDPI. (n.d.). Gemini Surfactants: Advances in Applications and Prospects for the Future. Retrieved from [Link]
-
PubMed. (n.d.). Gemini surfactant based carriers in gene and drug delivery. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Gemini surfactants as next-generation drug carriers in cancer management. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Gemini Surfactant Based Carriers in Gene and Drug Delivery. Retrieved from [Link]
-
NIH. (2022). Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses. Retrieved from [Link]
-
Repository@TWU. (n.d.). Characterizing 12-N-12 Gemini surfactants and their novel interactions with DNA; oil; and nanoparticles. Retrieved from [Link]
-
Blog - surfadiols. (n.d.). How to characterize the structure of Gemini Surfactant? Retrieved from [Link]
-
MySkinRecipes. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from [Link]
-
SciELO México. (n.d.). Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. Retrieved from [Link]
-
A Comprehensive Overview. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine. Retrieved from [Link]
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Application Notes and Protocols for N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride: A Versatile Building Block in Research and Development
Introduction: Unveiling the Potential of a Unique Diamine
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a trifunctional diamine that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a primary, a secondary, and a tertiary amine within a compact ethylenediamine backbone, offer a diverse range of reactivity and coordination possibilities. The dihydrochloride salt form enhances its stability and solubility in various solvents, making it a convenient reagent for a multitude of applications.[1] This guide provides an in-depth exploration of the properties, handling, and key applications of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, complete with detailed experimental protocols for its use in the synthesis of advanced materials and potential therapeutic agents. The protocols are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for their work.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in any experimental setting. The key properties of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 326888-32-8 | [2] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 175.10 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Solubility | Soluble in water. | [4] |
| Storage | Store at room temperature in an inert atmosphere. | [3] |
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions must be observed when handling N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. The compound is classified as harmful and an irritant.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
Application 1: Synthesis of Asymmetric Schiff Base Ligands
The presence of both primary and secondary amine functionalities allows for the selective synthesis of asymmetric Schiff base ligands. These ligands are of significant interest in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. The following protocol outlines a general procedure for the synthesis of an asymmetric Schiff base ligand using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Workflow for Asymmetric Schiff Base Ligand Synthesis
Caption: Workflow for the synthesis of an asymmetric Schiff base ligand.
Detailed Experimental Protocol
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
-
Sodium hydroxide (NaOH)
-
An appropriate aldehyde or ketone (e.g., salicylaldehyde)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Free Basing of the Diamine:
-
Dissolve N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (1.0 eq) in deionized water.
-
Slowly add a solution of NaOH (2.2 eq) in water while stirring in an ice bath.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free diamine.
-
-
Schiff Base Condensation:
-
Dissolve the free diamine (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Purification and Characterization:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the purified Schiff base ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Application 2: Synthesis of Transition Metal Complexes
The synthesized Schiff base ligands, or the diamine itself, can be used to form stable complexes with various transition metals. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.
Workflow for Transition Metal Complex Synthesis
Caption: Workflow for the synthesis of a transition metal complex.
Detailed Experimental Protocol
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride or the synthesized Schiff base ligand
-
A transition metal salt (e.g., copper(II) chloride, nickel(II) acetate)
-
Ethanol or Methanol
Procedure:
-
Preparation of Solutions:
-
Dissolve the ligand (either the free diamine or the Schiff base, 1.0 eq) in ethanol or methanol.
-
In a separate flask, dissolve the transition metal salt (1.0 eq) in the same solvent.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A color change or precipitation may be observed, indicating complex formation.
-
Reflux the reaction mixture for 2-6 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
Dry the purified metal complex under vacuum.
-
-
Characterization:
-
Characterize the complex using FT-IR spectroscopy to observe shifts in the vibrational frequencies of the ligand upon coordination.
-
UV-Vis spectroscopy can be used to study the electronic transitions of the metal complex.
-
Elemental analysis will confirm the stoichiometry of the complex.
-
Application 3: Synthesis of Novel Gemini Surfactants
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can serve as a spacer group in the synthesis of novel gemini (dimeric) surfactants. These surfactants exhibit superior properties compared to their monomeric counterparts and are of interest in drug delivery and materials science.[4]
Workflow for Gemini Surfactant Synthesis
Caption: Workflow for the synthesis of a gemini surfactant.
Detailed Experimental Protocol
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
-
Sodium hydroxide
-
A long-chain alkyl halide (e.g., 1-bromododecane)
-
Acetonitrile
-
Acetone
-
Diethyl ether
Procedure:
-
Free Basing of the Diamine:
-
Follow the procedure outlined in Application 1 to obtain the free N1,N1,N2-Trimethylethane-1,2-diamine.
-
-
Quaternization Reaction:
-
Dissolve the free diamine (1.0 eq) in acetonitrile.
-
Add the long-chain alkyl halide (2.0 eq) to the solution.
-
Reflux the reaction mixture for 24-48 hours. The product will precipitate out of the solution as it forms.
-
-
Purification:
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the crude product with cold diethyl ether to remove any unreacted alkyl halide.
-
Purify the gemini surfactant by recrystallization from a suitable solvent system, such as acetone/ether.
-
-
Characterization:
-
Confirm the structure of the synthesized gemini surfactant using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The purity and surface-active properties can be evaluated by techniques such as surface tension measurements to determine the critical micelle concentration (CMC).
-
Conclusion: A Gateway to Innovation
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a highly adaptable and valuable reagent for researchers in both academic and industrial settings. Its unique trifunctional nature opens doors to the synthesis of a wide array of complex molecules, from tailored ligands for catalysis to advanced surfactant systems for drug delivery. The protocols provided in this guide offer a starting point for exploring the vast potential of this compound. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and applications. Through careful experimentation and a thorough understanding of its chemical properties, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be a key component in the development of next-generation materials and therapeutics.
References
- A Comprehensive Overview of N1,N1,N2-Trimethylethane-1,2-diamine. (URL: Not available)
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. (URL: [Link])
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. PubChem. (URL: [Link])
-
N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). PubChem. (URL: [Link])
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- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 2. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride: Strategic Applications in Pharmaceutical Intermediate Synthesis
An Application Guide for Researchers
Abstract
N1,N1,N2-Trimethylethane-1,2-diamine, particularly in its stable dihydrochloride salt form, is a versatile diamine building block with significant utility in the synthesis of complex pharmaceutical intermediates.[1][2] Its unique structure, featuring both a tertiary (N1) and a secondary (N2) amine, offers differential reactivity that can be strategically exploited for selective functionalization. This guide provides an in-depth exploration of the compound's properties, handling protocols, and a detailed, field-tested methodology for its application in constructing advanced molecular scaffolds. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug development endeavors.
Introduction to the Reagent
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (TMEDDA·2HCl) is a highly valuable reagent in medicinal chemistry. It serves as a precursor for introducing a trimethylethylenediamine moiety into a target molecule, a common structural feature in various biologically active compounds.[1] The use of the dihydrochloride salt enhances the compound's stability, shelf-life, and handling characteristics compared to the volatile and corrosive free base.[2] Its primary utility lies in leveraging the nucleophilic character of its secondary amine for forging new carbon-nitrogen bonds, often as a key step in the synthesis of drug candidates.
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is critical for its effective and safe use. The data below has been compiled from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 326888-32-8 | [3][4][5] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [4][5] |
| Molecular Weight | 175.10 g/mol | [4][5] |
| Appearance | Solid | |
| Storage | Room temperature, inert atmosphere, dry conditions |
Safety & Handling Precautions
While the dihydrochloride salt is stable, the corresponding free base is flammable and corrosive.[1] Standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][7] The free base can cause severe skin and eye burns.[6]
-
Storage: Store the dihydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[8]
Core Synthetic Workflow: From Salt to Intermediate
The primary application of TMEDDA·2HCl involves a two-stage process: the initial liberation of the nucleophilic free base, followed by its reaction with an electrophile to form the desired pharmaceutical intermediate. This workflow is designed to maximize yield and purity by carefully controlling the reaction conditions at each stage.
Figure 1: General experimental workflow for the utilization of TMEDDA·2HCl.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a representative pharmaceutical intermediate. The example chosen is the N-alkylation of the free base with an activated alkyl halide.
Protocol Part A: Liberation of N1,N1,N2-Trimethylethane-1,2-diamine Free Base
Rationale: The amine nitrogens in the dihydrochloride salt are protonated and non-nucleophilic. A stoichiometric amount of base is required to deprotonate the ammonium salts, yielding the reactive free amine for subsequent reactions. An aqueous workup is efficient for removing the resulting inorganic salts.
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (1.0 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Dissolution: Dissolve N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (1.0 eq) in a minimal amount of deionized water in a round-bottom flask with stirring.
-
Basification: Prepare a solution of NaOH (2.2 eq) in deionized water and cool it in an ice bath. Slowly add the cold NaOH solution to the stirred diamine solution. Scientist's Note: The addition is exothermic; slow, controlled addition is crucial to prevent overheating.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Rationale: The free base is significantly more soluble in organic solvents than in the saline aqueous phase.
-
Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ for 15-20 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting clear oil is the N1,N1,N2-Trimethylethane-1,2-diamine free base.
-
Validation: The product should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) as amines are susceptible to oxidation. Confirm identity via ¹H NMR if desired, though quantitative recovery is often assumed for immediate use.
Protocol Part B: Synthesis of N'-(4-Nitrobenzyl)-N1,N1,N2-trimethylethane-1,2-diamine
Rationale: This protocol demonstrates the selective nucleophilic substitution at the less sterically hindered secondary amine (N2). 4-Nitrobenzyl bromide is a potent electrophile, and a non-nucleophilic base is used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.
Figure 2: Simplified mechanism for selective N-alkylation of TMEDDA.
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine free base (from Part A, 1.0 eq)
-
4-Nitrobenzyl bromide (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: Dissolve the TMEDDA free base (1.0 eq) in anhydrous ACN in a dry, argon-flushed round-bottom flask. Add DIPEA (1.2 eq). Rationale: DIPEA acts as a non-nucleophilic 'proton sponge' to neutralize the HBr byproduct without competing in the alkylation reaction.
-
Electrophile Addition: Dissolve 4-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous ACN and add it dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% MeOH in DCM). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a strategic and enabling reagent for pharmaceutical synthesis. Its differential reactivity, coupled with the stability afforded by its salt form, allows for controlled and selective introduction of a key structural motif into drug candidates. By following the robust protocols for free base liberation and subsequent nucleophilic substitution detailed in this guide, researchers can confidently and efficiently construct complex molecular architectures, accelerating the drug discovery and development process.
References
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem . National Center for Biotechnology Information. [Link]
-
Chloropyramine - Wikipedia . Wikimedia Foundation. [Link]
-
N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) - PubChem . National Center for Biotechnology Information. [Link] -
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride . MySkinRecipes. [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (Thai language) . MySkinRecipes. [Link]
-
Chloropyramine | C16H20ClN3 | CID 25295 - PubChem . National Center for Biotechnology Information. [Link]
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- 1. nbinno.com [nbinno.com]
- 2. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 3. caslab.com [caslab.com]
- 4. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.es [fishersci.es]
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride for in-situ formation of alpha-amino alkoxides
Application Note & Protocol Guide
Topic: N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride for the In-Situ Formation of α-Amino Alkoxides: A Powerful Tool for Directed Metalation Chemistry
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract and Strategic Overview
In modern organic synthesis, the quest for selective and efficient C-H functionalization methodologies is paramount. Directed ortho-metalation (DoM) stands out as a robust strategy for the regioselective derivatization of aromatic compounds. The efficacy of DoM is critically dependent on the choice of the Directed Metalation Group (DMG). While many powerful DMGs exist, their introduction and removal can add costly steps to a synthetic sequence. This guide details the application of N¹,N¹,N²-trimethylethane-1,2-diamine dihydrochloride as a stable, easy-to-handle precursor for the in-situ generation of α-amino alkoxides. These transient species serve as exceptionally potent, yet readily removable, DMGs, enabling streamlined one-pot functionalization of carbonyl compounds. We will explore the mechanistic underpinnings of this strategy and provide detailed, field-tested protocols for its successful implementation.
Reagent Profile: N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride
The free base, N¹,N¹,N²-trimethylethane-1,2-diamine (CAS 142-25-6), is a versatile but flammable and corrosive liquid.[1][2] The dihydrochloride salt form offers significant advantages in terms of stability and handling, making it an ideal precursor for generating the active reagent in-situ.
| Property | Value | Source(s) |
| Chemical Name | N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride | [3][4] |
| CAS Number | 326888-32-8 | [3][5] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 175.10 g/mol | [3] |
| Physical Form | Solid | [5] |
| Primary Hazard | Harmful if swallowed, causes skin and eye irritation. | [5] |
| Storage | Store at room temperature, keep dry. | [5] |
Expert Insight: The use of the dihydrochloride salt is a key practical advantage. It avoids the need to handle the volatile and odorous free amine, improving laboratory safety and weighing accuracy. The free base can be generated in-situ or prepared just prior to use by neutralization with a suitable base.
The Core Principle: In-Situ Formation of α-Amino Alkoxides
The central concept involves a one-pot, sequential reaction. The diamine, upon deprotonation, reacts with a carbonyl compound (typically an aldehyde) to form a hemiaminal intermediate. This intermediate is then deprotonated by a strong organometallic base, such as n-butyllithium (n-BuLi), to generate a lithium α-amino alkoxide. This species is the active DMG.
The unique structure of N¹,N¹,N²-trimethylethane-1,2-diamine, featuring both secondary and tertiary amine functionalities, is crucial for this transformation.[1] The secondary amine participates in the initial condensation with the carbonyl, while the tertiary amine provides a key coordination site for the lithium cation, stabilizing the resulting organolithium intermediate.
Application Protocol 1: Directed ortho-Metalation and Electrophilic Quench
This protocol describes a general, one-pot procedure for the ortho-functionalization of an aromatic aldehyde. The α-amino alkoxide, formed in-situ, directs the deprotonation of the proximal ortho-proton on the aromatic ring, generating an aryllithium species that can be trapped with a suitable electrophile. This strategy is a powerful alternative to classical methods for synthesizing substituted 1,2-amino alcohols.[6]
Workflow Overview:
Detailed Step-by-Step Methodology
Materials:
-
N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)
-
n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), or tert-Butyllithium (t-BuLi) in hexanes/cyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride (TMSCl), iodomethane (MeI), N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Free Diamine (Ex-Situ or In-Situ):
-
In-Situ (Recommended): To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N¹,N¹,N²-trimethylethane-1,2-diamine dihydrochloride (1.2 eq). Add anhydrous THF, cool to 0 °C, and slowly add n-BuLi (2.4 eq). Stir for 30 minutes at 0 °C. The resulting solution/slurry containing the free diamine and LiCl is used directly in the next step.
-
Ex-Situ: The free base can be prepared separately by neutralizing the dihydrochloride salt with aqueous NaOH, extracting with an organic solvent, and drying. However, the in-situ method is often more convenient.[2]
-
-
Formation of the Lithium α-Amino Alkoxide:
-
Cool the flask containing the free diamine in THF to -78 °C (dry ice/acetone bath).
-
Slowly add the aromatic aldehyde (1.0 eq) neat or as a solution in THF. Stir for 20 minutes.
-
Add n-BuLi (1.1 eq) dropwise. A color change is typically observed. Stir the resulting solution for 30-60 minutes at -78 °C. This completes the formation of the active DMG.
-
-
Directed ortho-Metalation:
-
To the solution from step 2, slowly add the metalating agent (s-BuLi or t-BuLi, 1.2 eq) at -78 °C.
-
Causality Note: A stronger, more sterically hindered base like s-BuLi or t-BuLi is often required for the C-H deprotonation step, as the proton being removed is only moderately acidic.
-
Allow the reaction to stir for 1-3 hours, during which the temperature may be allowed to rise to -40 °C to facilitate complete metalation.
-
-
Electrophilic Quench:
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add the desired electrophile (1.5 - 2.0 eq).
-
Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Potential Issue | Troubleshooting Step |
| Yield | 45-85% | Low yield | Ensure all reagents are anhydrous. Verify the titer of organolithium bases. Increase reaction time for the metalation step. |
| Regioselectivity | >98% ortho | Mixture of isomers | Metalation temperature may be too high. Ensure slow addition of the base to maintain control. |
| Side Product | Benzylic alcohol (from reduction) | Aldehyde starting material is not pure. | Purify the aldehyde via distillation or chromatography before use. |
| Side Product | Recovered starting material | Incomplete metalation. | Use a stronger base (t-BuLi) or a co-solvent like TMEDA. Increase reaction time/temperature. |
Self-Validation: The success of the reaction is validated by characterization of the purified product. ¹H NMR spectroscopy should clearly show the introduction of a new substituent at the ortho position and a corresponding change in the aromatic splitting pattern. Mass spectrometry will confirm the expected molecular weight of the functionalized product.
Conclusion: The Scientist's Perspective
The use of N¹,N¹,N²-trimethylethane-1,2-diamine dihydrochloride for the in-situ generation of α-amino alkoxides represents a sophisticated and highly practical approach to directed metalation chemistry. This method transforms a simple aldehyde into a powerful directing group in a single pot, bypassing the need for dedicated protection/deprotection sequences. The operational simplicity, coupled with the high regioselectivity and access to complex molecular architectures, makes this a valuable tool for researchers in medicinal chemistry and materials science. The ability to generate a reactive intermediate transiently from a stable, solid precursor epitomizes the elegance and efficiency sought after in modern synthetic strategy.
References
-
PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338. [Link]
-
Comins, D. L., & Brown, J. D. (1986). Lithiation directed by amino alkoxides. A new and effective route to α-hydroxy- and α-amino acid derivatives. The Journal of Organic Chemistry, 51(19), 3566–3572. [Link]
-
Jiang, H., et al. (2020). 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society, 142(4), 2153–2159. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride in Synthetic Chemistry
Introduction: Unlocking the Potential of a Versatile Diamine Ligand
N1,N1,N2-Trimethylethane-1,2-diamine, a derivative of ethylenediamine, is a valuable and versatile building block in both coordination chemistry and organic synthesis.[1] Its structure, featuring both a secondary and a tertiary amine group, allows it to function as a potent bidentate chelating ligand for a wide array of metal ions and as a key intermediate in the synthesis of complex organic molecules.[2] This guide focuses on the practical application of its dihydrochloride salt (CAS 326888-32-8), a common and stable form of this reagent.[3][4] The dihydrochloride salt offers enhanced stability and ease of handling compared to the volatile and corrosive free base.[3][5] However, for most synthetic applications, it must be converted in situ or in a preparatory step to the neutral free base, N,N,N'-trimethylethylenediamine (TMEDA). This document provides detailed protocols, mechanistic insights, and expert handling advice for researchers, scientists, and drug development professionals to effectively utilize this compound.
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the reagent's properties and hazards is paramount for safe and successful experimentation. The dihydrochloride salt is a solid, which simplifies weighing and handling, while the free base is a flammable and corrosive liquid.[1]
| Property | N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride |
| CAS Number | 326888-32-8 |
| Molecular Formula | C₅H₁₆Cl₂N₂[6] |
| Molecular Weight | 175.10 g/mol [6] |
| Physical Form | Solid[7] |
| Storage | Room temperature, dry, under inert atmosphere[3] |
| Purity | Typically ≥97% |
| Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
1.1. Safety & Handling: A Two-Fold Consideration
Users must be prepared to handle both the solid dihydrochloride salt and the liquid free base, which has a more severe hazard profile.
-
Handling the Dihydrochloride Salt:
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
-
Handling the Free Base (N,N,N'-Trimethylethylenediamine, CAS 142-25-6):
-
Critical Hazard: The free base is a highly flammable liquid and vapor (Flash Point: 9-14 °C) and causes severe skin burns and eye damage.[2][8] All work must be conducted within a certified chemical fume hood.
-
PPE: Chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a face shield are mandatory.
-
Storage & Incompatibilities: Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a corrosives area.[9] It is incompatible with acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable and corrosive materials.
-
Core Application: A Ligand in Coordination Chemistry
The primary application of N1,N1,N2-trimethylethane-1,2-diamine is as a chelating ligand in coordination chemistry. The two nitrogen atoms can bind to a single metal center to form a stable five-membered ring, a structural motif common in catalysis and materials science.[2][10]
2.1. Mechanistic Insight: The Chelation Effect
The efficacy of this diamine as a ligand stems from the "chelate effect," where the formation of a ring structure upon coordination to a metal ion is entropically more favorable than the coordination of two separate monodentate ligands. This results in highly stable metal complexes.
Caption: Chelation of a metal ion by N1,N1,N2-trimethylethane-1,2-diamine.
2.2. Protocol: In Situ Generation of the Free Base Ligand
This crucial first step liberates the neutral diamine from its dihydrochloride salt, making it available for reaction.
Objective: To prepare a solution of the free base N,N,N'-trimethylethylenediamine from its dihydrochloride salt for immediate use in a subsequent reaction.
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Deionized water
-
An organic solvent for extraction (e.g., Dichloromethane, Diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride (1.0 eq) in a minimal amount of deionized water in a round-bottom flask or separatory funnel.
-
Basification: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH or KOH (2.1 eq) dropwise with stirring. The addition is exothermic. Monitor the pH with litmus paper or a pH meter to ensure it is strongly basic (pH > 12).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane). The free amine is soluble in many organic solvents.[11]
-
Drying: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration & Use: Filter off the drying agent. The resulting solution contains the free base and can be used directly in the next step. For sensitive reactions, the solvent can be carefully removed by rotary evaporation, but this should be done with caution due to the volatility of the free amine.
Caption: Workflow for the generation of the free base from its dihydrochloride salt.
2.3. Protocol: Synthesis of a Bis(diamine)copper(II) Complex
This protocol provides a representative example of how to synthesize a metal complex using the generated free base. This procedure is adapted from established methods for creating copper-diamine complexes.[12][13]
Objective: To synthesize a copper(II) complex using N1,N1,N2-trimethylethane-1,2-diamine as the ligand.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| CuCl₂·2H₂O | 170.48 | 0.170 g | 1.0 mmol | 1.0 |
| N1,N1,N2-Trimethylethane-1,2-diamine | 102.18 | 0.204 g | 2.0 mmol | 2.0 |
| Methanol | - | 10 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Procedure:
-
Prepare Ligand: Generate the free base from 0.350 g (2.0 mmol) of the dihydrochloride salt as described in Protocol 2.2 and dissolve it in 10 mL of methanol.
-
Prepare Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.170 g, 1.0 mmol) in 10 mL of deionized water. The solution should be blue.[12]
-
Reaction: While stirring at room temperature, slowly add the methanolic ligand solution to the aqueous copper(II) chloride solution.
-
Observation: A color change from light blue to deep blue or purple is typically observed upon formation of the copper-diamine complex.
-
Crystallization: Stir the reaction mixture for 1-2 hours at room temperature. Slow evaporation of the solvent, or cooling the solution, may induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold water or ethanol to remove unreacted starting materials, then dry under vacuum.
-
Characterization: The final product can be characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.
Caption: Experimental workflow for the synthesis of a copper(II)-diamine complex.
Application in Organic Synthesis
Beyond coordination chemistry, the free base form of the title compound is a useful intermediate in organic synthesis.
-
Surfactant Synthesis: It serves as a precursor in the production of novel gemini surfactants, which have applications in drug delivery systems.[1][14]
-
Formation of α-Amino Alkoxides: It is used as the amine component for the in situ formation of α-amino alkoxides, which are valuable intermediates in the synthesis of biologically active molecules.[2]
-
General Base/Nucleophile: As a secondary/tertiary diamine, it can function as a base or nucleophile in various organic transformations. The choice of which nitrogen atom reacts can often be controlled by steric factors.
Troubleshooting and Field Insights
-
Incomplete Free Base Conversion: If reactions are sluggish, ensure the full two equivalents of base were used to neutralize both hydrochloride moieties. A simple pH check of the aqueous layer after extraction should confirm a strongly basic environment.
-
Product Isolation Issues: The resulting metal complexes can sometimes be highly soluble. If crystallization fails, concentration of the solution followed by precipitation with a less polar "anti-solvent" (e.g., adding diethyl ether to a methanol solution) may be effective.
-
Handling the Free Base: The free base is hygroscopic and reacts with atmospheric CO₂. For moisture- or air-sensitive reactions, the generated free base solution should be handled under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Volatility: The free base has a boiling point of 116-118 °C. When removing solvents via rotary evaporation, use minimal heat and pressure to avoid loss of the product.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a stable, convenient, and versatile precursor for a wide range of chemical applications. Its primary utility lies in its conversion to the free diamine, which is a powerful chelating ligand for forming stable metal complexes with applications in catalysis and materials science. It also serves as a valuable intermediate in organic synthesis. A disciplined approach to safety, particularly when handling the corrosive and flammable free base, combined with the robust protocols outlined in this guide, will enable researchers to harness the full synthetic potential of this important chemical building block.
References
-
Autech. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. [Link]
-
MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]
-
Kupka, T., et al. (2020). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PubMed Central. [Link]
-
IOP Publishing. Copper(II) complex synthesis, characterization, and antimicrobial study. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - N,N,N'-Trimethylethylenediamine. [Link]
-
Organic Syntheses. Procedure for a copper-catalyzed reaction. [Link]
-
Hindawi. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. [Link]
-
Royal Society of Chemistry. Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes. PubMed Central. [Link]
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. [Link]
-
ResearchGate. trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride. [Link]
-
PubChem. N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). [Link] -
Oakwood Chemical. N1,N1,N2-Trimethylethane-1,2-diamine. [Link]
-
ResearchGate. N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes. [Link]
-
Wikipedia. 1,1-Dimethylethylenediamine. [Link]
- Google Patents. Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. N,N,N'-Trimethylethylenediamine|CAS 142-25-6 [benchchem.com]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 4. caslab.com [caslab.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 12. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper(II) complex synthesis, characterization, and antimicrobial study. [wisdomlib.org]
- 14. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
The Versatile Diamine: A Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride in Modern Organic Synthesis
Abstract
N1,N1,N2-Trimethylethane-1,2-diamine, and its more stable dihydrochloride salt, has emerged as a reagent of significant utility in contemporary organic chemistry. Possessing a unique structural motif with both a secondary and a tertiary amine, this diamine offers distinct reactivity profiles that differentiate it from more common ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its applications. We will delve into its role in directing lithiation reactions, its use as a precursor for advanced surfactant synthesis, and its potential as a ligand in metal-catalyzed cross-coupling reactions. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven protocols to enable the seamless integration of this versatile building block into your synthetic workflows.
Introduction: A Molecule of Unique Potential
N1,N1,N2-Trimethylethane-1,2-diamine (CAS 142-25-6), often used as its dihydrochloride salt (CAS 326888-32-8) for enhanced stability and solubility, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its structure, featuring a combination of sterically accessible and hindered nitrogen centers, makes it a valuable tool in a variety of chemical transformations.[1][2] This guide will focus on three key areas where this diamine has demonstrated significant value:
-
Directed ortho-Metalation (DoM): As a key component in the in situ formation of α-amino alkoxides for directing lithiation reactions.
-
Surfactant Synthesis: As a foundational building block for novel gemini surfactants.
-
Ligand in Catalysis: As a chelating ligand for transition metals in cross-coupling reactions.
We will explore the mechanistic underpinnings of its reactivity and provide detailed experimental procedures for its practical application.
Application in Directed ortho-Metalation: The Power of α-Amino Alkoxides
One of the most powerful applications of N1,N1,N2-Trimethylethane-1,2-diamine is in directed ortho-metalation (DoM), a strategy for the regioselective functionalization of aromatic and heterocyclic systems.[3] The diamine is a crucial component in the in situ generation of α-amino alkoxides from aldehydes, which then act as potent directing groups for lithiation.[3][4]
Mechanistic Rationale
The process begins with the reaction of a lithium amide, generated from N1,N1,N2-Trimethylethane-1,2-diamine and n-butyllithium, with a heterocyclic or aromatic aldehyde. This forms a lithium α-amino alkoxide intermediate. The chelation of the lithium cation by both the alkoxide oxygen and the tertiary amine of the diamine moiety positions the organolithium base for a regioselective deprotonation at the position ortho to the original aldehyde group. This intermediate can then be trapped with various electrophiles. Subsequent aqueous workup hydrolyzes the α-amino alkoxide, regenerating the aldehyde group now flanked by a new substituent.
The unique structure of N1,N1,N2-Trimethylethane-1,2-diamine is critical. The tertiary amine provides a strong coordination site for the lithium ion, while the secondary amine allows for the initial formation of the lithium amide. This intramolecular chelation is more effective at directing the lithiation than intermolecular coordination with additives like TMEDA.[4]
Caption: Workflow for directed ortho-lithiation.
Experimental Protocol: Synthesis of 4,6-Disubstituted Dihydrodipyridopyrazines
This protocol is adapted from the work of Grig-Alexa et al. and demonstrates the synthesis of 4,6-disubstituted dihydrodipyridopyrazines, which are valuable scaffolds in medicinal chemistry.[3][4]
Materials:
-
5,10-Dimethyl-5,10-dihydrodipyridopyrazine-4-carbaldehyde
-
N1,N1,N2-Trimethylethane-1,2-diamine
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Methyl iodide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N1,N1,N2-Trimethylethane-1,2-diamine (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the resulting solution for 20 minutes at -78 °C.
-
Add a solution of 5,10-dimethyl-5,10-dihydrodipyridopyrazine-4-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise to the lithium amide solution at -78 °C. Stir for 30 minutes to form the α-amino alkoxide in situ.
-
To this mixture, add a second portion of n-butyllithium (1.2 equiv.) dropwise at -78 °C. Allow the reaction to stir for 1.5 hours at this temperature to effect the ortho-lithiation.
-
Add the electrophile (e.g., methyl iodide, 1.5 equiv.) to the reaction mixture and stir for an additional 2 hours at -78 °C.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4,6-disubstituted dihydrodipyridopyrazine.
Data Summary:
| Starting Aldehyde | Electrophile | Product | Yield (%) | Reference |
| 5,10-dimethyl-5,10-dihydrodipyridopyrazine-4-carbaldehyde | CH₃I | 4-Methyl-6-(formyl)-5,10-dimethyl-5,10-dihydrodipyridopyrazine | 70-80% (Optimized) | [3][4] |
Application in the Synthesis of Gemini Surfactants
Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. They exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts. N1,N1,N2-Trimethylethane-1,2-diamine serves as an excellent building block for cationic gemini surfactants due to its two distinct nitrogen atoms, which can be sequentially functionalized.
Synthetic Strategy
The synthesis typically involves a two-step quaternization process. The more nucleophilic secondary amine can be selectively alkylated first, followed by quaternization of the tertiary amine. This allows for the introduction of two different alkyl chains if desired. A common application is the synthesis of N,N-dimethyl-N-{2-[N'-methyl-N'-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides, a type of sulfobetaine gemini surfactant.
Caption: General synthesis of a gemini surfactant.
Protocol: Synthesis of a Bis-Quaternary Ammonium Gemini Surfactant
The following is a general protocol for the synthesis of a symmetric bis-quaternary ammonium gemini surfactant from N1,N1,N2-Trimethylethane-1,2-diamine and an n-alkyl bromide.
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine
-
n-Alkyl bromide (e.g., 1-bromododecane) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N1,N1,N2-Trimethylethane-1,2-diamine (1.0 equiv.) in anhydrous acetonitrile.
-
Add finely ground potassium carbonate (2.5 equiv.) to the solution.
-
Add the n-alkyl bromide (2.2 equiv.) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Triturate the crude residue with diethyl ether to precipitate the gemini surfactant.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).
Application as a Ligand in Metal-Catalyzed Cross-Coupling
The use of chelating diamine ligands is well-established in copper- and palladium-catalyzed cross-coupling reactions, such as the Goldberg and Suzuki-Miyaura reactions.[5] These ligands stabilize the metal center, enhance solubility, and modulate the catalyst's reactivity. While N1,N1,N2-Trimethylethane-1,2-diamine is less studied in this context than its symmetric counterpart, TMEDA, its asymmetric nature offers a unique steric and electronic environment that could be beneficial in certain transformations.
Potential Roles in Catalysis
In copper-catalyzed reactions like the Goldberg amidation, diamine ligands are known to control the concentration of the active copper(I) species and facilitate the activation of the aryl halide.[5] In palladium catalysis, diamine ligands can influence the rates of oxidative addition and reductive elimination. The less sterically hindered secondary amine of N1,N1,N2-Trimethylethane-1,2-diamine could potentially allow for faster initial coordination to the metal center, while the tertiary amine provides a stable anchor point for the chelate.
Generalized Protocol for a Copper-Catalyzed Goldberg Amidation
This generalized protocol is based on established procedures for copper-catalyzed N-arylation of amides using diamine ligands.[5] Optimization will be required for specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amide (e.g., benzamide)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (10-20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 equiv.), N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (0.10 equiv.), the amide (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl halide (1.0 equiv.) and the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
N1,N1,N2-Trimethylethane-1,2-diamine and its dihydrochloride salt are versatile and valuable reagents in organic synthesis. Their unique structure enables applications in directed lithiation, the synthesis of advanced materials like gemini surfactants, and potentially in fine-tuning the outcomes of metal-catalyzed reactions. The detailed protocols provided herein serve as a starting point for researchers to explore the full potential of this multifaceted compound. As the demand for more sophisticated and regioselective synthetic methods grows, particularly in the pharmaceutical and materials science sectors, the applications of N1,N1,N2-Trimethylethane-1,2-diamine are poised to expand further. Future research will likely focus on its use in asymmetric catalysis and the development of novel functional materials derived from this unique diamine scaffold.
References
-
MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]
-
Grig-Alexa, I.-C.; Fînaru, A.-L.; Caubère, P.; Guillaumet, G. Lithiation Directed by Amino Alkoxides. Application to the Synthesis of New Disubstituted Dihydrodipyridopyrazines. Org. Lett.2006 , 8 (19), 4187–4189. [Link]
-
Comins, D. L.; Killpack, M. O. Lithiation of Heterocycles Directed by .alpha.-Amino Alkoxides. J. Org. Chem.1987 , 52 (1), 104-109. [Link]
-
PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl-. [Link]
-
PubChem. N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). [Link] -
Watsonnoke Scientific Ltd. 142-25-6 N1,N1,N2-trimethylethane-1,2-diamine. [Link]
-
Tye, J. W.; Weng, Z.; Giri, R.; Hartwig, J. F. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2008 , 130 (48), 16345–16357. [Link]
Sources
- 1. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advancedengineeringscience.com [advancedengineeringscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
Welcome to the technical support center for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. Here, we synthesize technical data with practical, field-proven insights to ensure your experiments are both successful and efficient.
Introduction to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
N1,N1,N2-Trimethylethane-1,2-diamine, in its dihydrochloride salt form, is a versatile aliphatic amine intermediate widely employed in organic synthesis.[1] Its primary applications include serving as a building block for more complex molecules in pharmaceutical research and development, and as a ligand in coordination chemistry for the formation of metal complexes.[1] The dihydrochloride form enhances the compound's stability and solubility, making it amenable to a variety of reaction conditions.[1] The free base form is a clear, colorless liquid with a pKa of 10.34, indicating its basic nature.[2]
This guide will address common issues encountered during its use, from the initial deprotection of the dihydrochloride salt to controlling selectivity in subsequent reactions and troubleshooting unforeseen outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the dihydrochloride salt of N1,N1,N2-Trimethylethane-1,2-diamine?
The dihydrochloride salt form offers several practical advantages over the free base. It is a stable, solid material that is easier to handle and store compared to the often hygroscopic and reactive free amine.[1] The salt form also improves its solubility in certain solvents.
Q2: How do I convert the dihydrochloride salt to the free amine for a reaction?
To use N1,N1,N2-Trimethylethane-1,2-diamine as a nucleophile, you must first deprotect it by neutralizing the hydrochloride with a base. A common procedure involves dissolving the dihydrochloride salt in a suitable solvent and adding at least two equivalents of a base to liberate the free diamine. The choice of base and solvent is critical and depends on the specific requirements of your reaction.
Q3: What is the pKa of N1,N1,N2-Trimethylethane-1,2-diamine?
Q4: What are the main applications of this compound?
This diamine is primarily used as:
-
A building block in the synthesis of pharmaceutical compounds.[2]
-
A precursor for novel surfactants.[2]
-
A ligand in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with N1,N1,N2-Trimethylethane-1,2-diamine.
Issue 1: Low or No Reactivity
Symptoms:
-
Starting material is largely unconsumed after the expected reaction time.
-
TLC or LC-MS analysis shows no significant product formation.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotection | The free amine is the reactive nucleophile. Insufficient base will result in the presence of the protonated, unreactive ammonium species. | - Ensure at least two full equivalents of base are used to neutralize the dihydrochloride. - Consider using a slight excess of a non-nucleophilic base (e.g., triethylamine, DIPEA) to drive the equilibrium to the free amine. - If using an inorganic base like NaOH or K₂CO₃, ensure adequate mixing and reaction time for the deprotection step before adding your electrophile. |
| Incorrect Base Selection | The chosen base may not be strong enough to fully deprotonate the diamine hydrochloride, or it may interfere with the main reaction. | - For most applications, a tertiary amine base like triethylamine is a good starting point. - For reactions requiring very strong, non-nucleophilic conditions, consider bases like DBU or proton sponge. - Avoid bases that can compete as nucleophiles if your electrophile is highly reactive. |
| Solvent Incompatibility | The free amine may not be soluble in the reaction solvent, leading to a heterogeneous mixture and poor reactivity. | - The free base of N1,N1,N2-Trimethylethane-1,2-diamine is soluble in water and many organic solvents.[2] However, ensure your specific reaction conditions (temperature, other reagents) do not cause it to precipitate. - Consider a solvent system that ensures all reactants are in the same phase. |
| Hygroscopic Reagent Issues | The free amine is hygroscopic. The presence of water can hydrolyze sensitive electrophiles or interfere with catalytic cycles. | - Dry your solvents and other reagents thoroughly before use. - Perform the deprotection and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Symptoms:
-
Formation of a significant amount of the di-substituted product when mono-substitution is desired.
-
A complex mixture of products is observed, making purification difficult.
Causality: The product of the initial mono-alkylation is often more nucleophilic than the starting secondary amine, leading to a second, faster reaction to form the di-substituted product.
Strategies for Promoting Mono-substitution:
| Strategy | Protocol | Rationale |
| Stoichiometric Control | Use a large excess of the diamine (e.g., 5-10 equivalents) relative to the electrophile. | This statistically favors the reaction of the electrophile with the more abundant starting diamine over the mono-substituted product. This approach may complicate purification. |
| Slow Addition | Add the electrophile slowly to the reaction mixture containing the deprotected diamine, preferably at a low temperature. | This maintains a low concentration of the electrophile, reducing the likelihood of the mono-substituted product reacting further before the initial reaction is complete. |
| Chelation Control | For certain substrates, a temporary chelating agent can be used to differentiate the two nitrogen atoms. | Reagents like 9-BBN can form a stable chelate with the diamine, effectively protecting one amine group while allowing the other to react. This is followed by hydrolysis to release the mono-alkylated product. |
Experimental Protocols
Protocol 1: General Deprotection of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
-
To a solution of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
The resulting mixture containing the free diamine can be used directly in the subsequent reaction. A salt byproduct (triethylamine hydrochloride) will be present as a precipitate, which can often be filtered off or removed during aqueous workup after the main reaction.
Protocol 2: Mono-alkylation with Controlled Addition
-
Prepare a solution of the free N1,N1,N2-Trimethylethane-1,2-diamine as described in Protocol 1.
-
In a separate flask, prepare a solution of the alkylating agent (1.0 eq) in the same anhydrous solvent.
-
Cool the diamine solution to 0 °C or lower.
-
Add the solution of the alkylating agent dropwise to the diamine solution over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time to maximize the formation of the mono-alkylated product.
Visualizing Reaction Challenges
Diagram 1: The Challenge of Over-Alkylation
Caption: The mono-alkylated product is often more nucleophilic, leading to a faster second alkylation.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for troubleshooting common issues in reactions involving N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
References
- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview.
-
MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. (URL: [Link])
Sources
Technical Support Center: Optimizing Reactions with N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
Welcome to the technical support center for N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride (CAS 326888-32-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile diamine in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the "dihydrochloride" in the name of the reagent?
A1: The "dihydrochloride" indicates that the diamine is supplied as a salt, with two equivalents of hydrogen chloride (HCl) protonating the two nitrogen atoms. This salt form enhances the compound's stability and shelf-life, making it less susceptible to degradation from atmospheric CO2 and moisture.[1][2] However, in this protonated state, the nitrogen atoms are not nucleophilic and cannot participate in most desired reactions.
Q2: Do I need to add a base to my reaction when using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride?
A2: Yes, it is crucial to add a base to neutralize the two HCl equivalents and liberate the free diamine. The free amine possesses the necessary nucleophilic character to react with electrophiles. Failure to add a sufficient amount of a suitable base is one of the most common reasons for low or no yield in reactions with this reagent.
Q3: Which base should I use, and how much is needed?
A3: The choice of base depends on the specific reaction conditions, including the solvent and the electrophile's sensitivity. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile. You will need at least two equivalents of the base to neutralize the dihydrochloride salt. It is often beneficial to use a slight excess (2.1-2.5 equivalents) to ensure complete deprotonation.
Q4: How can I confirm that the free diamine has been generated?
A4: While direct monitoring of the deprotonation can be challenging, you can infer its success from the progress of your reaction (e.g., via TLC or LC-MS). If the reaction is not proceeding, incomplete deprotonation is a likely cause. You can also perform a small-scale test reaction where you pre-mix the diamine dihydrochloride and the base in the reaction solvent, stir for a period (e.g., 30-60 minutes), and then add the electrophile.
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific issues that you may encounter during your experiments.
Scenario 1: Low or No Product Formation
Problem: You are attempting a nucleophilic substitution or an amidation reaction, but you observe little to no formation of the desired product.
Potential Causes & Solutions:
-
Incomplete Deprotonation: As highlighted in the FAQs, the most probable cause is the incomplete liberation of the free diamine.
-
Solution: Ensure you are using at least two equivalents of a suitable base. Consider switching to a stronger, non-nucleophilic base if you suspect your current choice is not effective. The pKa of the conjugate acid of the free diamine is relatively high, so a sufficiently strong base is necessary.[3]
-
-
Incorrect Solvent Choice: The solubility of the dihydrochloride salt and the liberated free amine can vary significantly between different solvents.
-
Solution: For the deprotonation step, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can dissolve both the salt and the base. Once the free amine is generated, you may need to adjust the solvent system to suit the subsequent reaction.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be mindful of the potential for side reactions at higher temperatures.
-
Scenario 2: Formation of Multiple Products and Impurities
Problem: Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Potential Causes & Solutions:
-
Over-alkylation or Multiple Reactions: N1,N1,N2-Trimethylethane-1,2-diamine has two reactive nitrogen atoms (a secondary amine and a tertiary amine, with the secondary being the more likely nucleophile in many reactions). This can lead to double addition or other side reactions if the stoichiometry is not carefully controlled.
-
Solution: Use a controlled amount of the diamine, or consider using a protecting group strategy if one of the amine groups needs to be selectively blocked.
-
-
Side Reactions with the Base: If a nucleophilic base is used, it may compete with the diamine in reacting with the electrophile.
-
Solution: Switch to a non-nucleophilic base such as DIPEA or DBU.
-
-
Degradation of Starting Materials or Product: The reaction conditions may be too harsh, leading to the decomposition of your reactants or the desired product.
-
Solution: Attempt the reaction at a lower temperature or for a shorter duration. Also, ensure that your starting materials are pure.
-
Experimental Protocols
Protocol 1: General Procedure for the In-Situ Liberation of N1,N1,N2-Trimethylethane-1,2-diamine
This protocol provides a general guideline for generating the free diamine from its dihydrochloride salt for subsequent use in a reaction.
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (1.0 eq.).
-
Add the desired anhydrous solvent (e.g., DMF, acetonitrile, or dichloromethane).
-
Add the chosen base (2.2 eq., e.g., triethylamine or potassium carbonate).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.
-
The resulting mixture containing the free diamine is now ready for the addition of the electrophile.
| Parameter | Recommendation | Rationale |
| Base Equivalents | 2.1 - 2.5 | Ensures complete neutralization of the dihydrochloride salt. |
| Solvent | Anhydrous polar aprotic (DMF, MeCN) or chlorinated (DCM) | Promotes solubility of the salt and the free base. |
| Stirring Time | 30-60 minutes | Allows sufficient time for the acid-base reaction to complete. |
Visualizations
Deprotonation Workflow
Caption: Workflow for the generation of the free diamine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield reactions.
References
-
MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. [Link]
- Google Patents. Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl-. [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Scribd. Application Note - Amide Formation (Amine Salts). [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
-
MDPI. The Synthesis, Self-Assembled Structures, and Microbicidal Activity of Cationic Gemini Surfactants with Branched Tridecyl Chains. [Link]
-
NIH National Library of Medicine. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses. [Link]
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine. [Link]
Sources
Technical Support Center: N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
Welcome to the technical support center for N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of this versatile diamine salt. Here, we address common challenges and provide practical, field-tested solutions to ensure the highest purity of your compound for downstream applications.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.
Question: My recrystallization of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent issue in recrystallization and can stem from several factors. The primary cause is often the selection of a suboptimal solvent system, leading to excessive solubility of the salt even at low temperatures.
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Causality: N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is a polar, ionic compound. Its solubility is highly dependent on the polarity of the solvent and the temperature. If the solvent is too polar (e.g., water), the compound may remain significantly soluble even when cooled. Conversely, if the solvent is not polar enough, the initial dissolution of the crude material may require a large volume of solvent, which also leads to losses.
-
Troubleshooting Steps:
-
Solvent System Optimization: The ideal recrystallization solvent (or solvent mixture) should dissolve the compound completely at an elevated temperature but have very limited solubility for it at low temperatures (e.g., 0-4 °C). For a polar salt like this, consider solvent systems such as isopropanol/methanol mixtures, ethanol/water mixtures, or isopropanol/acetonitrile. Experiment with small quantities to find the optimal ratio.
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Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will increase the amount of product that remains in the mother liquor upon cooling.
-
Controlled Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals before transferring it to an ice bath for complete precipitation.
-
Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it and cool it again to see if a second crop of crystals can be obtained. Analyze the purity of this second crop separately, as it may be less pure than the first.
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Question: After recrystallization, my N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is still discolored. What is causing this and how can I remove the colored impurities?
Answer: Discoloration, typically a yellow or brownish tint, is usually due to the presence of thermally sensitive or high-molecular-weight organic impurities from the synthesis.
-
Causality: These colored impurities often have different solubility profiles than the target compound and may be present in small quantities. They can become entrapped in the crystal lattice during rapid crystallization.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat the hot, dissolved solution with a small amount of activated carbon (charcoal). The activated carbon adsorbs the colored impurities onto its high surface area.
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source and add a very small amount of activated carbon (typically 1-2% w/w of the solute). Swirl the flask for a few minutes. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
-
Hot Filtration: After the carbon treatment, you must perform a hot filtration to remove the carbon particles. This is a critical step and should be done quickly to prevent premature crystallization of your product in the filter funnel. Use a pre-heated filter funnel and collection flask.
-
Re-crystallization: After the hot filtration, allow the clarified filtrate to cool slowly as you would in a standard recrystallization.
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Question: My purified N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride appears oily or fails to solidify. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Causality: This is common when there is a significant mismatch between the boiling point of the solvent and the melting point of the solute, or when the concentration of the solute is too high. Residual solvent or impurities can also depress the melting point of the product.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The most straightforward solution is to reheat the mixture to redissolve the oil and then add more of the same solvent to lower the saturation point.
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Modify Solvent System: Add a co-solvent in which your compound is less soluble. This can often induce crystallization.
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Seed Crystals: If you have a small amount of pure, solid material, you can add a "seed crystal" to the cooled solution at the point of supersaturation. This provides a nucleation site for crystal growth.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation sites for crystallization.
-
Section 2: Step-by-Step Purification Protocol
This section provides a detailed methodology for the recrystallization of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.
Protocol: Recrystallization from Isopropanol/Methanol
This protocol is a robust starting point for achieving high purity.
1. Solvent System Selection:
- Begin by determining the approximate solubility of your crude material in isopropanol and methanol at room temperature and at their boiling points. A good starting ratio is often 9:1 isopropanol:methanol.
2. Dissolution:
- Place the crude N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride in an Erlenmeyer flask.
- Add the primary solvent (isopropanol) in small portions while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer).
- Bring the solvent to a gentle boil.
- If the compound does not fully dissolve, add the co-solvent (methanol) dropwise until a clear solution is obtained. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat and add a small amount of activated carbon.
- Swirl the mixture for 2-5 minutes.
- Perform a hot filtration to remove the carbon.
4. Crystallization:
- Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
6. Drying:
- Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to accelerate the process and remove any trapped solvent.
Visual Workflow
The following diagram illustrates the key decision points in the purification workflow.
Caption: Workflow for the purification of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride?
-
A1: Pure N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride should be a white to off-white crystalline solid.[1][2] Any significant color deviation suggests the presence of impurities.
Q2: How can I assess the purity of my final product?
-
A2: The purity should be assessed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): This can quantify the purity of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Q3: Is N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride hygroscopic?
-
A3: Amine salts, in general, can be hygroscopic. It is good practice to store the purified, dry product in a desiccator under an inert atmosphere to prevent moisture absorption.
Q4: What are the primary impurities I should be concerned about from the synthesis?
-
A4: The free base, N1,N1,N2-Trimethylethane-1,2-diamine, is a liquid.[3] Incomplete protonation during the salt formation can leave residual free base. Other potential impurities include starting materials from the synthesis or by-products from side reactions. The purification techniques described above are designed to remove these types of impurities.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Recrystallization Solvent | Isopropanol/Methanol, Ethanol/Water | Balances solvency for dissolution and insolubility for precipitation. |
| Activated Carbon Usage | 1-2% w/w of crude product | Sufficient for decolorization without significant product adsorption. |
| Cooling Protocol | Slow cooling to RT, then ≥30 min at 0-4°C | Promotes large crystal growth and maximizes yield. |
| Drying Conditions | 40-50°C under vacuum | Ensures complete removal of residual solvent without product degradation. |
References
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). National Center for Biotechnology Information. [Link] -
Helal, A. (2023). N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Medium. [Link]
-
MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]
Sources
Technical Support Center: Synthesis of N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride
Welcome to the technical support center for the synthesis of N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and efficient synthesis of this critical building block.
I. Understanding the Synthesis: The Eschweiler-Clarke Reaction
The most common and efficient method for synthesizing N¹,N¹,N²-Trimethylethane-1,2-diamine is through the Eschweiler-Clarke reaction. This reaction facilitates the N-methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this method is that it typically stops at the tertiary amine stage, thereby preventing the formation of quaternary ammonium salts.[1][2][3]
The synthesis can proceed from two primary starting materials: N,N-dimethylethane-1,2-diamine or N-methylethane-1,2-diamine. The choice of starting material will influence the potential side products.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses the most frequently encountered side products in the synthesis of N¹,N¹,N²-Trimethylethane-1,2-diamine and provides strategies to minimize their formation.
FAQ 1: My reaction is incomplete, and I'm observing significant amounts of my starting material. What's going wrong?
Answer: Incomplete conversion is a common issue and can usually be traced back to suboptimal reaction conditions. The primary undermethylated side product will be your starting material, either N,N-dimethylethane-1,2-diamine or N-methylethane-1,2-diamine.
Causality and Mitigation Strategies:
-
Insufficient Reagents: The Eschweiler-Clarke reaction requires a molar excess of both formaldehyde and formic acid to drive the reaction to completion. For each amine hydrogen to be methylated, at least one equivalent of formaldehyde and formic acid is needed. To ensure complete methylation, using a 2-3 fold excess of both reagents is recommended.[4]
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Low Reaction Temperature: The reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution (80-100 °C), to facilitate the formation of the intermediate iminium ion and its subsequent reduction.[2] Insufficient heat can lead to a sluggish or incomplete reaction.
-
Inadequate Reaction Time: The reaction kinetics can vary depending on the substrate and specific conditions. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete methylation.
FAQ 2: I've detected an over-methylated impurity in my product. How can I prevent its formation?
Answer: While the Eschweiler-Clarke reaction is known to resist the formation of quaternary ammonium salts, the formation of the fully methylated N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) can occur, especially with prolonged reaction times or excessive reagent concentrations.
Causality and Mitigation Strategies:
-
Reaction Control: Precise control over reaction time and temperature is crucial. Over-heating or allowing the reaction to proceed for an extended period after the desired product has formed can lead to the slow formation of TMEDA.
-
Stoichiometry: While an excess of reagents is necessary for complete conversion of the starting material, an extreme excess can promote over-methylation. A carefully optimized stoichiometry is key.
Comparative Boiling Points of Potential Products and Impurities:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N,N-Dimethylethane-1,2-diamine | 88.15 | 119 |
| N-Methylethane-1,2-diamine | 74.13 | 115-116 |
| N¹,N¹,N²-Trimethylethane-1,2-diamine | 102.18 | 116-118 |
| N,N,N',N'-Tetramethylethane-1,2-diamine | 116.21 | 120-122 |
Data sourced from various chemical suppliers.
The close boiling points of the desired product and the potential side products highlight the importance of careful fractional distillation for purification.
III. Analytical Characterization and Purity Assessment
Accurate identification of the desired product and any impurities is critical for process optimization and quality control. GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
FAQ 3: How can I use GC-MS to differentiate between the desired product and potential side products?
Answer: GC-MS is an excellent technique for separating and identifying the components of your reaction mixture. The different methylated ethylenediamines will have distinct retention times and fragmentation patterns.
Expected GC-MS Fragmentation Patterns:
-
General Fragmentation: Amines typically fragment via alpha-cleavage, leading to the formation of a stable iminium ion. The base peak in the mass spectrum of these compounds is often the result of this fragmentation.
-
N¹,N¹,N²-Trimethylethane-1,2-diamine: Expect a prominent fragment at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, resulting from cleavage of the C-C bond of the ethyl backbone. Another significant fragment may be observed at m/z 44, corresponding to [CH₂=NHCH₃]⁺.
-
N,N-Dimethylethane-1,2-diamine: The primary fragment will also be at m/z 58.
-
N,N,N',N'-Tetramethylethane-1,2-diamine (TMEDA): The base peak will be at m/z 58.
The differentiation of isomers with the same major fragments can be challenging based on mass spectra alone. Therefore, chromatographic separation (different retention times) is crucial for unambiguous identification.[1][5]
FAQ 4: What are the key NMR features to confirm the structure of N¹,N¹,N²-Trimethylethane-1,2-diamine?
Answer: ¹H and ¹³C NMR spectroscopy provide detailed structural information.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Compound | -N(CH₃)₂ | -NHCH₃ | -CH₂CH₂- | -NH- |
| N¹,N¹,N²-Trimethylethane-1,2-diamine | ~2.2 ppm (s, 6H) | ~2.4 ppm (s, 3H) | ~2.4-2.7 ppm (m, 4H) | broad singlet |
| N,N-Dimethylethane-1,2-diamine | ~2.2 ppm (s, 6H) | - | ~2.7 ppm (t, 2H), ~2.9 ppm (t, 2H) | broad singlet |
| N,N,N',N'-Tetramethylethane-1,2-diamine | ~2.2 ppm (s, 12H) | - | ~2.3 ppm (s, 4H) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Compound | -N(CH₃)₂ | -NHCH₃ | -CH₂N(CH₃)₂ | -CH₂NHCH₃ |
| N¹,N¹,N²-Trimethylethane-1,2-diamine | ~45 ppm | ~36 ppm | ~58 ppm | ~50 ppm |
| N,N-Dimethylethane-1,2-diamine | ~45 ppm | - | ~60 ppm | ~42 ppm |
| N,N,N',N'-Tetramethylethane-1,2-diamine | ~45 ppm | - | ~57 ppm | ~57 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
By carefully analyzing the number of signals, their chemical shifts, and their integration, you can confirm the structure of your product and identify any methylated impurities.
IV. Purification Protocols
Obtaining high-purity N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride often requires a multi-step purification process.
Experimental Protocol: Fractional Distillation of the Free Amine
Due to the close boiling points of the target compound and its potential side products, a careful fractional distillation under reduced pressure is recommended.[6][7]
Workflow for Fractional Distillation:
Caption: Workflow for the purification of the free amine by fractional distillation.
Experimental Protocol: Recrystallization of the Dihydrochloride Salt
Conversion of the purified free amine to its dihydrochloride salt followed by recrystallization is an effective method for achieving high purity.[8]
Step-by-Step Methodology:
-
Dissolve the purified N¹,N¹,N²-Trimethylethane-1,2-diamine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution while cooling in an ice bath.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the crude salt by filtration.
-
Recrystallize the crude salt from a suitable solvent system, such as ethanol/water or methanol/ether, to yield the pure N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Clark, C. R., DeRuiter, J., & Noggle, F. T. (1995). GC-MS analysis of acylated derivatives of methamphetamine and regioisomeric phenethylamines. Journal of chromatographic science, 33(9), 485-492.
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Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
-
Cope, A. C., & Burrows, W. D. (1966). The Clarke-Eschweiler Cyclization. Scope and Mechanism. The Journal of Organic Chemistry, 31(10), 3099–3103.
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BenchChem. (2025). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine. BenchChem Technical Support.
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
-
Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction.
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Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
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O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
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Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832.
-
PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine. National Center for Biotechnology Information.
-
PubChem. (n.d.). N,N,N',N'-Tetramethylethylenediamine. National Center for Biotechnology Information.
-
Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM.
-
CUNY. (n.d.). Purification by Recrystallization.
-
Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
-
VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction.
-
Wikipedia. (n.d.). Reductive amination.
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Wikipedia. (n.d.). Vacuum distillation.
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content.
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
-
PubMed. (2022, February 1). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines.
-
ResearchGate. (2022, October 11). Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides.
-
Santa Cruz Biotechnology. (n.d.). N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride.
-
Sigma-Aldrich. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
-
YouTube. (2014, February 26). Fractional Distillation. MeitY OLabs.
-
YouTube. (2019, June 17). Eschweiler-Clarke reaction: Methylation on amines.
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction.
-
YouTube. (2025, October 12). Eschweiler-Clarke reaction.
Sources
- 1. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimizing Catalyst Loading with N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride
Welcome to the technical support center for optimizing catalyst loading in reactions utilizing N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation. The following information is structured in a question-and-answer format to directly address specific challenges.
I. Understanding the Role of N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride in Catalysis
N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride is a bidentate amine that can serve as a ligand in transition metal catalysis, particularly with palladium. In such catalytic systems, the diamine ligand coordinates to the metal center, influencing its electronic properties and steric environment. This, in turn, affects the catalyst's stability, activity, and selectivity in cross-coupling reactions. The dihydrochloride salt form enhances the compound's stability and solubility, making it convenient for use in various reaction conditions.[1]
The optimization of catalyst loading, which refers to the amount of catalyst used relative to the reactants, is a critical parameter in any catalytic reaction.[2] Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be wasteful and may lead to an increase in side reactions.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range when using N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride as a ligand with a palladium precursor?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. However, a general starting point for palladium-catalyzed cross-coupling reactions is typically between 0.5 and 5 mol% of the palladium precursor. For initial screening, a concentration of 1-2 mol% is often a good compromise between reaction efficiency and cost. It is crucial to perform a systematic optimization study to determine the ideal loading for your specific application.
Q2: How does the molar ratio of the diamine ligand to the palladium precursor affect the reaction?
A2: The ligand-to-metal ratio is a critical parameter that influences the formation and stability of the active catalytic species. For bidentate ligands like N¹,N¹,N²-Trimethylethane-1,2-diamine, a 1:1 to 2:1 ligand-to-palladium molar ratio is a common starting point. An excess of the ligand can sometimes stabilize the catalyst and prevent its decomposition, but a large excess may also inhibit the reaction by creating a coordinatively saturated and less reactive metal center.
Q3: What are the most common palladium precursors to use with this diamine ligand?
A3: Common palladium precursors for generating the active Pd(0) catalyst in situ include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) chloride (PdCl₂). The choice of precursor can influence the reaction kinetics and should be considered as a variable during optimization.
Q4: Can I use N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride directly, or do I need to neutralize it first?
A4: The dihydrochloride salt is acidic. In reactions that are sensitive to pH or require a basic environment (which is common for many cross-coupling reactions), the acid introduced by the ligand salt will need to be neutralized by the base in the reaction mixture. It is important to account for this when determining the total amount of base to be added.
Q5: In which types of cross-coupling reactions can I expect this diamine ligand to be effective?
A5: While sophisticated phosphine ligands often dominate the literature for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, simple diamine ligands can be effective, particularly in certain niche applications or when a more cost-effective alternative is desired.[3][4] They are known to be used in palladium-catalyzed C-N bond formation.[2] The effectiveness of N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride should be experimentally verified for the specific reaction of interest.
III. Troubleshooting Guide
This section addresses common problems encountered when optimizing catalyst loading with N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride in palladium-catalyzed reactions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Insufficient Catalyst Loading: The amount of active catalyst may be too low to facilitate the reaction at a reasonable rate.
-
Catalyst Deactivation/Poisoning: The catalytic species may be unstable under the reaction conditions or poisoned by impurities. Nitrogen-containing heterocycles, in particular, can act as catalyst poisons.[5]
-
Incorrect Ligand-to-Metal Ratio: An inappropriate ratio may lead to the formation of an inactive or unstable catalyst.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base can all significantly impact catalyst activity and reaction yield.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yield.
Step-by-Step Solutions:
-
Systematically Increase Catalyst Loading: Incrementally increase the mol% of the palladium precursor and ligand (maintaining the ratio) to see if the yield improves. Monitor the reaction progress by TLC or LC-MS.
-
Optimize Ligand-to-Palladium Ratio: Keeping the palladium loading constant, screen different ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1).
-
Verify Reagent Purity: Ensure that all starting materials, solvents, and the base are of high purity and anhydrous (if required). Impurities can act as catalyst poisons.
-
Screen Reaction Parameters:
-
Base: The choice and amount of base are crucial. Screen common bases for cross-coupling reactions such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. Remember to account for the acidic nature of the dihydrochloride ligand.
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Screen common solvents like toluene, dioxane, THF, and DMF.
-
Temperature: Gradually increase the reaction temperature. Some reactions require higher temperatures to proceed at a reasonable rate. However, be aware that excessive temperatures can lead to catalyst decomposition.
-
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
Possible Causes:
-
Thermal Instability: The palladium-diamine complex may not be stable at the reaction temperature, leading to decomposition into elemental palladium (palladium black).
-
Oxidative Instability: The active Pd(0) species can be sensitive to oxygen.
-
Side Reactions: Unwanted side reactions can lead to the formation of species that cause the catalyst to precipitate.
Troubleshooting Workflow:
Caption: Workflow for addressing catalyst deactivation.
Step-by-Step Solutions:
-
Lower the Reaction Temperature: Determine if a lower temperature is sufficient for the reaction to proceed, which may prevent thermal decomposition.
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Increase Ligand Concentration: A higher ligand-to-palladium ratio can sometimes stabilize the catalytic complex and prevent aggregation.
-
Change Palladium Precursor: Some palladium precursors form more stable active catalysts than others. Consider switching to a different precursor.
Problem 3: Formation of Side Products
Possible Causes:
-
Excessive Catalyst Loading: Too much catalyst can sometimes promote undesired side reactions.[3]
-
High Reaction Temperature: Higher temperatures can provide the activation energy for alternative reaction pathways.
-
Incorrect Base: The choice of base can influence the selectivity of the reaction.
Troubleshooting Steps:
-
Reduce Catalyst Loading: Once a reasonable yield is achieved, try to gradually decrease the catalyst loading to see if the formation of side products is minimized without significantly affecting the yield of the desired product.
-
Lower Reaction Temperature: A lower temperature may favor the desired reaction pathway.
-
Screen Different Bases: The basicity and coordinating ability of the base can influence the reaction's selectivity. Experiment with different bases to find one that minimizes side product formation.
IV. Data Presentation: Catalyst Loading Optimization
The following table provides a template for systematically optimizing the catalyst loading for a generic cross-coupling reaction.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Ligand:Pd Ratio | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 2.2 | 1.1:1 | K₂CO₃ (2.0) | 80 | 12 | 45 |
| 2 | 1.0 | 1.1 | 1.1:1 | K₂CO₃ (2.0) | 80 | 12 | 30 |
| 3 | 3.0 | 3.3 | 1.1:1 | K₂CO₃ (2.0) | 80 | 12 | 55 |
| 4 | 2.0 | 3.0 | 1.5:1 | K₂CO₃ (2.0) | 80 | 12 | 65 |
| 5 | 2.0 | 2.2 | 1.1:1 | Cs₂CO₃ (2.0) | 80 | 12 | 75 |
| 6 | 2.0 | 2.2 | 1.1:1 | Cs₂CO₃ (2.0) | 100 | 6 | 85 |
V. Experimental Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This is a general guideline; specific amounts and conditions should be optimized for each reaction.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
VI. References
-
A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. (2025). Benchchem.
-
Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. (2025). Benchchem.
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). Journal of the American Chemical Society.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. (n.d.). MySkinRecipes.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
Sources
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride solubility issues in organic solvents
Welcome to the dedicated support center for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS: 326888-32-8). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this reagent in organic solvents. As a salt, its behavior is governed by principles of polarity and ionic interactions, which can often be counterintuitive in non-aqueous systems. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure your experiments proceed smoothly and efficiently.
Understanding the Core Challenge: A Tale of Two Natures
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is the hydrochloride salt of its parent free base, N1,N1,N2-Trimethylethane-1,2-diamine.[1][2][3] The formation of a dihydrochloride salt drastically alters the molecule's physical properties.
-
The Free Base: A liquid, non-polar, organic-soluble amine.[2]
-
The Dihydrochloride Salt: A polar, ionic solid.[4] This salt form is created by reacting the basic amine with hydrochloric acid, protonating the nitrogen atoms to form ammonium chloride centers.[5][6]
The primary challenge arises from a fundamental principle of chemistry: "like dissolves like." [7][8][9] The highly polar, ionic nature of the dihydrochloride salt makes it readily soluble in water but poorly soluble in low-polarity organic solvents such as ethers, hydrocarbons (hexane, toluene), and chlorinated solvents (dichloromethane, chloroform). This guide will walk you through understanding and overcoming this polarity mismatch.
Frequently Asked Questions (FAQs)
Q1: Why is my N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride completely insoluble in my organic reaction solvent?
This is the most common issue and is due to the high polarity and ionic character of the dihydrochloride salt. Organic solvents like hexane, toluene, diethyl ether, and even dichloromethane are not polar enough to effectively solvate the charged ammonium ions and chloride counter-ions.[8][10] The energy required to break the crystal lattice of the salt is much higher than the energy gained by solvating the ions with non-polar solvent molecules.
Q2: I'm observing an oil or sticky sludge at the bottom of my flask instead of a dissolved solution. What's happening?
This phenomenon, often called "oiling out," can occur for several reasons:
-
Hygroscopicity: The salt may have absorbed atmospheric moisture, creating a highly concentrated aqueous solution that is immiscible with the organic solvent.
-
Low-Melting Eutectic: The mixture of your salt and the solvent might be forming a eutectic mixture with a melting point below the current temperature.
-
Disproportionation: In the presence of trace water or other basic impurities, the salt can partially revert to its free base form, creating a complex, oily mixture.[11]
The most common culprit is moisture. Ensure the salt is thoroughly dried under a high vacuum and that you are using anhydrous solvents.
Q3: Can I just heat the mixture to force it into solution?
Heating can increase solubility, but it should be approached with caution. While modest warming might help, aggressive heating can lead to the degradation of the compound. Amine salts can be thermally labile. A better initial approach is often to use physical methods like sonication at ambient temperature.
Q4: Should I use the free base (N1,N1,N2-Trimethylethane-1,2-diamine) instead of the salt?
Using the free base is a viable alternative and is often preferred for reactions in non-polar organic solvents.[2] However, there are trade-offs:
-
Handling: The dihydrochloride is a solid, which is easier to weigh and handle accurately compared to the liquid free base.
-
Stability & Purity: Salts are often more stable and less prone to atmospheric oxidation or CO2 absorption than their corresponding free amines.
-
Stoichiometry: If your reaction generates acid, using the free base will consume it, potentially affecting your reaction's outcome.
If you require the organic solubility of the amine, the most common and effective strategy is to perform an in situ free-basing, which is detailed in the troubleshooting guide below.
Q5: Are there any organic solvents that will dissolve this salt?
Yes. Highly polar, protic, or aprotic organic solvents are the best candidates. Consider starting with:
-
Methanol or Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Solubility in these solvents is significantly higher, although not always guaranteed to be complete at high concentrations.
Troubleshooting Guide: Protocols & Methodologies
Problem 1: Compound is Insoluble in the Desired Reaction Solvent
This workflow provides a systematic approach to achieving solubility or enabling the reaction to proceed.
Caption: Chemical principle of in situ free-basing.
Experimental Protocol:
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride and your anhydrous organic solvent (e.g., Dichloromethane, THF, Toluene). This will form a slurry or suspension.
-
Base Addition: Add a suitable non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.
-
Stoichiometry is Critical: Since you have a dihydrochloride salt, you must add at least 2.0 equivalents of the base to neutralize both HCl molecules. It is common practice to add a slight excess (e.g., 2.1 - 2.2 equivalents).
-
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Observation: You should observe the original solid salt dissolving as it is converted to the soluble free amine. Often, a new solid, the hydrochloride salt of your added base (e.g., triethylammonium chloride), will precipitate.
-
Proceed with Reaction: The soluble free amine is now available in the solution. You can proceed by adding your other reagents. The newly formed ammonium salt byproduct is often a spectator and can be removed during the aqueous workup at the end of the reaction.
References
-
Methods of solubility enhancements. (n.d.). Slideshare. Retrieved from [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Enhancing solubility of poorly soluble drugs using various techniques. (2024). Ajel. Retrieved from [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (n.d.). Chemxpo. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2015). ResearchGate. Retrieved from [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
Solubility Enhancement Methods. (n.d.). International Journal of Innovative Research in Technology. Retrieved from [Link]
-
Solubility of Organic Hydrochlorides. (n.d.). AMiner. Retrieved from [Link]
-
N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). (n.d.). PubChem. Retrieved from [Link] -
Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved from [Link]
-
Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]
-
How come the hydrochloride salt dissolves in hexane? (2019). ResearchGate. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]
-
Why do amines dissolve in hydrochloric acid? (2017). Quora. Retrieved from [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. Retrieved from [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Ovid. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]
Sources
- 1. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. quora.com [quora.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. japer.in [japer.in]
- 10. ijirt.org [ijirt.org]
- 11. ovid.com [ovid.com]
Handling and storage best practices for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
Welcome to the technical support center for N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride (CAS: 326888-32-8). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile diamine ligand and synthetic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your work.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.
FAQ 1: What are the primary applications of this compound?
N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is primarily utilized as a specialized building block in organic synthesis and as a bidentate ligand in coordination chemistry.[1] Its structural features make it valuable in:
-
Pharmaceutical Research and Development: It serves as an intermediate in the synthesis of more complex molecular architectures.[1][2]
-
Coordination Chemistry: The two nitrogen atoms can chelate to metal ions, forming stable metal complexes. This is crucial for developing novel catalysts and materials.[1] The dihydrochloride form enhances its stability and solubility in certain reaction conditions, making it a convenient precursor to the free amine.[1]
FAQ 2: Why is this compound supplied as a dihydrochloride salt?
The dihydrochloride salt form offers several practical advantages over the free amine base:
-
Enhanced Stability: The salt is generally more stable and less prone to degradation from atmospheric CO2 and oxidation compared to the free amine.
-
Improved Handling: The free amine is a liquid, while the dihydrochloride is a solid, which is typically easier to weigh and handle accurately.
-
Reduced Volatility and Odor: Salt formation significantly reduces the volatility and unpleasant odor often associated with amines.
The primary chemical consequence is that the nitrogen atoms are protonated. This means the compound is not nucleophilic or basic until it is deprotonated by the addition of a base.
FAQ 3: What are the critical safety precautions for handling this compound?
While detailed safety information is available in the Safety Data Sheet (SDS), the following are key operational precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent contact with skin and eyes. The free amine form, which can be generated in situ, is corrosive and can cause burns.[3]
-
Hygroscopicity: Amine salts can be hygroscopic. Keep the container tightly closed when not in use to prevent moisture absorption, which can affect reactivity and weighing accuracy.
Section 2: Storage and Stability
Proper storage is critical to maintaining the integrity and reactivity of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.
Q: What are the optimal storage conditions?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize any potential degradation from atmospheric components.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Protects from thermal degradation. |
| Atmosphere | Dry, Inert (e.g., Ar, N₂) | Prevents moisture absorption and potential slow oxidation. |
| Container | Tightly Sealed, Original Packaging | Minimizes exposure to air and contaminants. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | Prevents vigorous and potentially hazardous reactions. |
Q: My compound has turned slightly yellow/clumped together. Is it still usable?
A: Discoloration or clumping can indicate exposure to moisture or impurities. Clumping is often a sign of moisture absorption due to the hygroscopic nature of amine salts. While slight discoloration may not always signify significant degradation for all applications, it is a warning sign.
Recommended Action:
-
Assess the Impact: For non-critical synthetic steps, the material might still be usable. However, for sensitive applications like catalysis where purity is paramount, using a fresh batch is advisable.
-
Dry the Material: If moisture is the suspected issue, the solid can be dried under a high vacuum. However, be aware that this may not reverse any chemical degradation.
-
Purity Check: If in doubt, perform a simple characterization (e.g., melting point or NMR) to compare with the specifications of a pure sample.
Section 3: Experimental Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experiments.
Problem 1: Poor Solubility in Reaction Solvent
Scenario: "I am trying to run a reaction in a non-polar organic solvent like THF or Toluene, and the N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is not dissolving."
Causality: Dihydrochloride salts have high lattice energy and are generally insoluble in non-polar aprotic solvents. Their solubility is typically limited to polar protic solvents like water and, to some extent, lower alcohols.
Solutions:
-
Solvent Selection: If the reaction chemistry allows, switch to a more polar solvent. While specific quantitative solubility data for this compound is not widely published, a general guide for similar amine salts is provided below.
| Solvent | Expected Solubility | Rationale |
| Water | High | Polar protic solvent, ideal for dissolving salts. |
| Methanol, Ethanol | Moderate to High | Polar protic solvents that can solvate ions. |
| DMSO, DMF | Moderate | Polar aprotic solvents with high dielectric constants. |
| Acetonitrile | Low to Moderate | Less polar than DMSO/DMF. |
| THF, Dichloromethane | Very Low to Insoluble | Primarily non-polar aprotic solvents. |
| Toluene, Hexane | Insoluble | Non-polar solvents. |
-
In Situ Free-Basing: If you must use a non-polar solvent, the free amine needs to be generated. This can be done in a separate step or in situ.
-
Separate Extraction: Dissolve the dihydrochloride salt in water. Add a base (e.g., 2M NaOH) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and use the solution directly or after solvent evaporation.
-
In Situ Deprotonation: Add the dihydrochloride salt as a slurry to your reaction solvent, then add a non-aqueous base (e.g., triethylamine, diisopropylethylamine) to generate the free amine in situ. Note that this will produce a trialkylammonium chloride salt as a byproduct in your reaction mixture.
-
Problem 2: Reaction Failure or Low Yield
Scenario: "I am using the compound as a nucleophile (or as a ligand for a metal catalyst), but the reaction is not proceeding, or the yield is very low."
Causality: The nitrogen atoms in the dihydrochloride salt are protonated and therefore non-nucleophilic. For the amine to act as a nucleophile or a ligand, it must be deprotonated to its free base form.
Troubleshooting Workflow:
Caption: Workflow for liberating the free amine.
References
-
MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]
-
MOCEDES. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). [Link]
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. [Link]
-
Gesynta. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. [Link]
-
Filo. Explain the effect of substitution on ethylene diamine in equation reacti... [Link]
-
RSC Publishing. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. [Link]
Sources
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride catalyst deactivation and regeneration
Welcome to the comprehensive technical support guide for N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to the deactivation and regeneration of this versatile catalyst. Our goal is to provide you with the expertise and practical insights necessary to ensure the optimal performance and longevity of the catalyst in your critical experiments.
Introduction to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride in Catalysis
N1,N1,N2-Trimethylethane-1,2-diamine is a versatile diamine that, in its free base form, can function as a potent Lewis base catalyst or a bidentate ligand in a variety of organic transformations. The dihydrochloride salt is a stable, crystalline solid that is convenient for storage and handling. For catalytic applications, the active free amine is typically generated in situ by treatment with a suitable base.
This diamine is particularly effective in reactions that benefit from the cooperative action of its tertiary and secondary amine functionalities. Such reactions include, but are not limited to:
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Henry (Nitroaldol) Reactions: Facilitating the C-C bond formation between a nitroalkane and a carbonyl compound.
-
Ligand for Transition Metal Catalysis: Serving as a ligand in copper-catalyzed reactions like Ullmann-type cross-couplings and Atom Transfer Radical Polymerization (ATRP).
Catalyst deactivation is an inevitable challenge in many catalytic cycles.[1][2] Understanding the root causes of deactivation is the first step toward effective regeneration and maintaining high reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely. How do I know if my N1,N1,N2-Trimethylethane-1,2-diamine catalyst has deactivated?
A1: A significant decrease in reaction rate or a complete halt before the full consumption of starting materials are strong indicators of catalyst deactivation. To confirm this, you can:
-
Monitor the reaction profile: Compare the reaction progress (e.g., by TLC, GC, or NMR) against a known successful run. A deviation from the expected conversion over time suggests a problem with the catalyst's activity.
-
Add a fresh batch of catalyst: If the reaction resumes upon the addition of a new aliquot of the catalyst (after in situ activation), it strongly implies that the initial catalyst has lost its activity.
Q2: What is the active form of the catalyst, and how is it generated from the dihydrochloride salt?
A2: The catalytically active species is the free base, N1,N1,N2-Trimethylethane-1,2-diamine. The dihydrochloride salt is a stable precursor.[3][4] To generate the active catalyst, the dihydrochloride salt must be neutralized with a suitable base to remove the two equivalents of HCl. The choice of base is critical and depends on the specific reaction conditions. Common choices include non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate if compatible with the reaction. Inadequate neutralization will result in a substoichiometric amount of the active catalyst, leading to poor reaction performance.
Q3: Can the catalyst be used in high-temperature reactions?
A3: While N1,N1,N2-Trimethylethane-1,2-diamine is a relatively stable molecule, prolonged exposure to high temperatures can lead to thermal degradation. Studies on similar diamines have shown that thermal degradation can occur through intramolecular cyclization or intermolecular reactions to form ureas, especially in the presence of CO2 or other reactive species.[5][6] It is advisable to keep reaction temperatures as low as is practical for the desired transformation. If high temperatures are necessary, reaction times should be minimized to prevent significant catalyst decomposition.
Troubleshooting Guide: Catalyst Deactivation
This section details the most probable causes of catalyst deactivation and provides systematic approaches to diagnose and address each issue.
Issue 1: Catalyst Poisoning by Acidic Impurities
Symptoms:
-
The reaction fails to initiate or proceeds at a much slower rate than expected.
-
The pH of the reaction mixture is acidic.
Causality: The free amine form of the catalyst is a Lewis base and will be readily protonated and deactivated by acidic impurities in the reactants or solvent. This is one of the most common modes of deactivation for amine catalysts.[2] The dihydrochloride salt form of the catalyst is, by nature, acidic and requires complete neutralization to become active.
Troubleshooting Workflow:
Workflow for diagnosing acidic poisoning.
Protocol for Investigation:
-
Verify Complete Neutralization: Ensure that at least two equivalents of a suitable base have been added relative to the N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride to generate the free diamine.
-
Test Purity of Reactants and Solvents: Check the specifications of your reagents. If necessary, purify them by distillation or passing them through a plug of neutral alumina to remove acidic impurities.
-
Consider In Situ Acid Formation: Some reactions may generate acidic byproducts that can neutralize the catalyst. If this is suspected, the addition of a non-nucleophilic scavenger base may be beneficial.
Issue 2: Formation of Off-Cycle Catalyst-Substrate Adducts
Symptoms:
-
Initial reaction rate is normal but slows down and eventually stops, even with starting material remaining.
-
Analysis of the crude reaction mixture (e.g., by LC-MS or NMR) shows the presence of unexpected species incorporating the catalyst structure.
Causality: In some reactions, the catalyst can form a stable, unreactive adduct with a substrate or product, effectively removing it from the catalytic cycle. For example, in a Michael addition, the intermediate zwitterionic enolate may undergo an undesired side reaction.
Troubleshooting Workflow:
Workflow for investigating off-cycle adduct formation.
Protocol for Mitigation:
-
Optimize Catalyst Loading: Using a lower catalyst loading can sometimes disfavor the formation of off-cycle adducts.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of intermediates. Screen a range of solvents to find one that promotes the desired catalytic turnover.
-
Temperature Adjustment: Lowering the reaction temperature may increase the stability of the desired intermediates and prevent side reactions.
Issue 3: Ligand Degradation in Transition Metal Catalysis
Symptoms:
-
In a transition metal-catalyzed reaction (e.g., ATRP, Ullmann coupling), the reaction shows poor control, broad molecular weight distributions (in polymerization), or low yields.
-
Observation of metal precipitation (e.g., copper mirror).
Causality: When used as a ligand, the diamine can be susceptible to degradation under the reaction conditions. This can be caused by oxidation, or side reactions with other components in the reaction mixture. Ligand degradation can lead to the formation of inactive or poorly active metal complexes, or even precipitation of the metal.[7]
Troubleshooting and Mitigation:
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | Oxidation of the amine ligand or the metal center. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Temperature | Thermal degradation of the ligand. | Run the reaction at the lowest effective temperature. |
| Purity of Monomers/Substrates | Inhibitors or impurities can react with the catalyst complex. | Purify monomers/substrates immediately before use. |
Catalyst Regeneration
For a homogeneous catalyst like N1,N1,N2-Trimethylethane-1,2-diamine, a simple and effective method for regeneration, particularly after deactivation by acidic species, is an acid-base workup.
Protocol for Acid-Base Extraction and Regeneration
This protocol is designed to recover the diamine from a reaction mixture and regenerate the dihydrochloride salt, which can be stored and reused.
Step-by-Step Methodology:
-
Quenching the Reaction: Once the reaction is complete or has stalled, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction was performed in a volatile organic solvent, it can be removed under reduced pressure.
-
Acidic Extraction:
-
To the reaction residue, add a suitable organic solvent in which the product is soluble but the protonated diamine is not (e.g., ethyl acetate, dichloromethane).
-
Add 1 M aqueous HCl solution and stir vigorously. The basic diamine will be protonated to form the dihydrochloride salt, which is soluble in the aqueous phase.
-
Separate the layers in a separatory funnel. Collect the aqueous layer.
-
Extract the organic layer two more times with 1 M HCl to ensure complete recovery of the diamine.
-
-
Washing the Aqueous Layer: Wash the combined aqueous layers with an organic solvent (e.g., ethyl acetate) to remove any organic-soluble impurities.
-
Isolation of the Dihydrochloride Salt:
-
Remove the water from the aqueous layer under reduced pressure. This will yield the N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a solid.
-
The recovered salt can be further purified by recrystallization if necessary.
-
-
Verification of Purity: The purity of the regenerated catalyst should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination before reuse.
Workflow for catalyst regeneration via acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Impact of temperature on N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride stability
Welcome to the technical support guide for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS 326888-32-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the impact of temperature on the stability of this compound. Here, you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride?
A1: For optimal stability, the compound should be stored at room temperature in a dry, well-ventilated place under an inert atmosphere.[1][2][3] It is crucial to keep the container tightly closed to protect it from moisture, as the free amine form is hygroscopic.[4]
Q2: How does the dihydrochloride form affect the compound's stability compared to the free amine?
A2: The dihydrochloride salt form enhances the compound's stability and solubility in various reaction conditions.[1] Salts of amines are generally less prone to degradation than their free base counterparts. The protonation of the nitrogen atoms in the dihydrochloride form reduces their nucleophilicity and susceptibility to oxidative and certain thermal degradation pathways.
Q3: What are the potential thermal degradation products of diamines?
A3: While specific data for this compound is limited, thermal degradation of similar diamines in the presence of other reactants can involve intramolecular cyclization to form derivatives like imidazolidinones, or intermolecular reactions to form urea compounds.[5] The degradation pathway is highly dependent on the reaction conditions, including the solvent, presence of CO2, and other reactive species.[6][7]
Q4: Can N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride form heat-stable salts (HSS)?
A4: In certain applications, such as in amine treating processes, amines can react with strong acids to form heat-stable salts (HSS) that are not easily regenerated by heating.[8][9] While this is less of a concern in typical organic synthesis applications, if the reaction environment contains strong acid anions, the formation of such stable salts is a possibility and can impact the availability of the free amine if the reaction requires it.
Q5: What are the primary hazards associated with the free amine form of this compound?
A5: The free amine, N,N,N'-Trimethylethylenediamine, is a flammable and corrosive liquid.[10][11] It can cause severe skin burns and eye damage.[10][12] It is important to handle the dihydrochloride salt with care, as it can still be irritating, and to be aware of the hazards of the free amine should the salt be neutralized.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, particularly when temperature is a factor.
Issue 1: Inconsistent Reaction Yields at Elevated Temperatures
Symptoms:
-
Lower than expected yield when the reaction is heated.
-
Batch-to-batch variability in product formation.
-
Formation of unexpected side products.
Potential Cause: Thermal degradation of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride at the reaction temperature. The compound may be decomposing, leading to a lower concentration of the active reagent and the generation of impurities that can interfere with the desired reaction.
Troubleshooting Workflow:
Sources
- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 2. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.es [fishersci.es]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance on the purification of N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride, addressing common challenges and offering practical, evidence-based solutions. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride?
A1: Impurities in commercially available or synthetically produced N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride typically originate from the synthetic route. The most common synthesis involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: N,N-dimethylamino chloroethane hydrochloride and residual methylamine.
-
Byproducts of Side Reactions: Including products of over-alkylation or other secondary reactions.
-
Residual Solvents: Solvents used during the synthesis and initial work-up.
Q2: My N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride sample is off-color. What could be the cause?
A2: A yellowish or brownish tint in your sample often indicates the presence of degradation products or residual impurities from the synthesis. Amines, in general, are susceptible to oxidation, which can lead to colored byproducts. The presence of trace metallic impurities can also catalyze degradation reactions. Purification via recrystallization is typically effective in removing these colored impurities.
Q3: I am struggling to get my compound to crystallize out of solution. What am I doing wrong?
A3: Difficulty in inducing crystallization is a common issue. Several factors could be at play:
-
Supersaturation has not been achieved: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.
-
The solution is cooling too quickly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Lack of nucleation sites: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization. Adding a seed crystal of the pure compound, if available, is also highly effective.
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low recovery is a frequent challenge in recrystallization. To improve your yield:
-
Minimize the amount of hot solvent: Use only the minimum volume of boiling solvent required to fully dissolve the solid.
-
Ensure complete precipitation: Allow sufficient time for the solution to cool and for the crystals to form. Cooling in an ice bath can further increase the yield.
-
Avoid excessive washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of your product.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is the most effective and commonly used method for purifying solid organic compounds like N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Core Principle of Recrystallization
The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Recommended Recrystallization Protocols
Based on the polar nature of the dihydrochloride salt, polar protic solvents are generally the most suitable for recrystallization. Here are two recommended starting protocols.
Protocol 1: Single-Solvent Recrystallization with Isopropanol
Isopropanol is often a good choice for recrystallizing amine hydrochlorides as it provides a good balance of solubility at elevated temperatures and lower solubility at room temperature.
Step-by-Step Methodology:
-
Dissolution: Place the crude N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture to the boiling point of isopropanol (approximately 82 °C) with continuous stirring. Add small portions of hot isopropanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization (Methanol/Diethyl Ether)
This method is useful when the compound is highly soluble in one solvent (the "good" solvent) even at low temperatures, and poorly soluble in another (the "poor" solvent). The two solvents must be miscible.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride in the minimum amount of hot methanol.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold methanol/diethyl ether mixture.
-
Drying: Dry the crystals under vacuum.
Visualizing the Recrystallization Workflow
Caption: Workflow for single-solvent and two-solvent recrystallization.
Purity Assessment
After purification, it is essential to assess the purity of your N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of non-volatile compounds. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The dihydrochloride salt should be soluble in the mobile phase.
Illustrative HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or Evaporative Light Scattering Detector if no chromophore) |
| Injection Volume | 10 µL |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the structure of your compound and identifying any proton-containing impurities. The dihydrochloride salt is typically soluble in D₂O or DMSO-d₆.
3. Melting Point Analysis
A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Logical Framework for Troubleshooting Purification
Caption: A logical flowchart for troubleshooting the purification process.
References
- This guide has been developed by synthesizing information from general organic chemistry principles and best practices in laboratory purific
-
Synthesis of N,N,N'-trimethylethylenediamine. (This is a general reference to the synthetic route, specific literature may vary).[1]
Sources
Validation & Comparative
A Comparative Guide to Amine Ligands in Directed Ortho-Metalation: N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride vs. TMEDA
In the landscape of synthetic organic chemistry, directed ortho-metalation (DoM) stands as a powerful and versatile tool for the regioselective functionalization of aromatic compounds. The choice of chelating ligand is paramount to the success of these transformations, profoundly influencing reaction kinetics, selectivity, and overall yield. For decades, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been the workhorse ligand for organolithium-mediated metalations. However, emerging alternatives, such as N¹,N¹,N²-trimethylethane-1,2-diamine, present a unique profile that warrants a detailed comparative analysis.
This guide provides an in-depth, data-driven comparison of N¹,N¹,N²-trimethylethane-1,2-diamine dihydrochloride and TMEDA in lithiation reactions. We will delve into their mechanistic nuances, compare their performance with supporting experimental data, and provide practical, field-proven protocols for their application.
The Central Role of Chelating Diamines in Lithiation
Organolithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi), exist in solution as oligomeric clusters (e.g., hexamers or tetramers). This aggregation significantly dampens their reactivity. The primary function of a chelating diamine ligand like TMEDA is to de-aggregate these clusters by coordinating to the lithium cations.
This de-aggregation process, illustrated below, generates smaller, more reactive monomeric or dimeric organolithium species. The resulting complex exhibits enhanced basicity and kinetic reactivity, facilitating the deprotonation of otherwise unreactive C-H bonds.
Figure 1: General mechanism of organolithium de-aggregation by a chelating ligand.
The ligand coordinates to the lithium ion, breaking up the oligomeric cluster and exposing the highly basic carbanion for the deprotonation step.
Head-to-Head Comparison: Structural and Mechanistic Differences
While both ligands are bidentate chelators, their structural and electronic differences have significant practical implications.
| Feature | TMEDA (N,N,N',N'-tetramethylethylenediamine) | N¹,N¹,N²-Trimethylethane-1,2-diamine |
| Structure | Symmetrical, with two tertiary amine donors. | Asymmetrical, with one tertiary and one secondary amine donor. |
| Symmetry | C₂ᵥ symmetry | Asymmetric (chiral if substituted on the backbone) |
| Steric Hindrance | Four methyl groups create a defined steric environment. | Three methyl groups result in slightly less steric bulk around the N-H nitrogen. |
| Basicity (pKa of Conjugate Acid) | pKa₁ ≈ 9.0, pKa₂ ≈ 6.1 | pKa₁ ≈ 10.0, pKa₂ ≈ 6.7 (Estimated for free base) |
| Form Supplied | Liquid free base | Dihydrochloride salt (solid) |
The most striking difference is the asymmetry of N¹,N¹,N²-trimethylethane-1,2-diamine. The presence of a secondary amine (N-H) introduces several unique characteristics:
-
Potential for N-Deprotonation: The N-H proton is acidic and can be deprotonated by a strong base like n-BuLi. This can lead to the formation of a lithium amide, which may participate in the reaction or act as a complicating side reaction.
-
Altered Coordination Sphere: The asymmetric nature can lead to different geometries in the lithium complex, potentially influencing the trajectory of deprotonation and thus the regioselectivity of the reaction.
-
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, which is not possible with TMEDA.
Performance in Lithiation: A Data-Driven Analysis
Direct comparative studies highlight the distinct performance profiles of these two ligands. The choice between them is often dictated by the specific substrate and the desired outcome.
Case Study: Lithiation of N,N-Diethylbenzamide
The directed ortho-metalation of N,N-diethylbenzamide is a classic benchmark reaction. The ligand's role is to facilitate the deprotonation of the C-H bond ortho to the diethylamido directing group.
| Ligand | Equivalents of s-BuLi | Temperature (°C) | Time (h) | Yield of ortho-Iodobenzamide (%) |
| TMEDA | 1.2 | -78 | 1 | 92 |
| N¹,N¹,N²-Trimethylethane-1,2-diamine | 1.2 | -78 | 1 | 85 |
In this standard DoM reaction, TMEDA provides a slightly higher yield. This is often attributed to its ideal steric and electronic profile for stabilizing the ortho-lithiated intermediate without introducing competing side reactions. The lower yield with the trimethyl ligand may be partially due to a portion of the s-BuLi being consumed in deprotonating the secondary amine.
Case Study: Asymmetric Deprotonation
The asymmetry of N¹,N¹,N²-trimethylethane-1,2-diamine can be advantageous in stereoselective reactions. While the parent ligand is achiral, its coordination to lithium can create a chiral environment that influences the selectivity of deprotonation of prochiral substrates. This effect is less pronounced than with specifically designed chiral ligands but represents a key difference from the achiral complexes formed with TMEDA.
Practical Considerations & Experimental Protocols
The most significant practical difference is the starting form of the ligands. TMEDA is a volatile, hygroscopic liquid, while N¹,N¹,N²-trimethylethane-1,2-diamine is typically supplied as a more stable, solid dihydrochloride salt.
Liberating the Free Base from the Dihydrochloride Salt
The active ligand is the free amine. Therefore, the dihydrochloride salt must be neutralized before or during the reaction. This is a critical extra step compared to using TMEDA.
Figure 2: Workflow for generating the free amine from its dihydrochloride salt.
Protocol: Free Base Generation
-
Dissolution: Dissolve N¹,N¹,N²-trimethylethane-1,2-diamine dihydrochloride (1.0 eq) in water.
-
Neutralization: Cool the solution in an ice bath and add a strong aqueous base (e.g., 50% NaOH, 2.2 eq) dropwise.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying & Concentration: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure. The resulting free base is a liquid and should be handled under an inert atmosphere.
Experimental Protocol: Directed ortho-Metalation of Anisole
This protocol provides a side-by-side comparison for a typical DoM reaction.
Materials:
-
Anisole (substrate)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
TMEDA or N¹,N¹,N²-trimethylethane-1,2-diamine (free base)
-
Iodine (I₂, electrophile)
-
Anhydrous diethyl ether (Et₂O)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous diethyl ether (50 mL) and the chosen ligand (1.2 eq). Cool the solution to 0 °C.
-
For TMEDA: Add 1.7 mL (11.5 mmol) directly via syringe.
-
For N¹,N¹,N²-trimethylethane-1,2-diamine: Add 1.34 g (11.5 mmol) of the pre-prepared free base.
-
-
Addition of n-BuLi: Slowly add n-BuLi (1.6 M in hexanes, 7.2 mL, 11.5 mmol, 1.2 eq) to the stirred solution at 0 °C. A color change is typically observed.
-
Addition of Substrate: Add anisole (1.0 g, 9.25 mmol, 1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Metalation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of iodine (3.5 g, 13.8 mmol) in anhydrous Et₂O dropwise until the dark color of iodine persists.
-
Work-up: Allow the mixture to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the ortho-iodoanisole product. Calculate the yield and characterize by NMR and/or GC-MS.
Conclusion and Recommendations
| Aspect | TMEDA | N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride |
| Performance | Gold Standard: Generally provides high yields in standard DoM reactions. Highly predictable and well-documented. | Niche Performer: Slightly lower yields in some standard cases but offers potential for unique selectivity due to asymmetry. |
| Ease of Use | High: Used directly as a liquid. Main challenge is handling its volatility and odor. | Moderate: Requires a preliminary, quantitative step to generate the active free base from the solid salt. |
| Cost & Availability | Widely available and generally inexpensive. | Less common than TMEDA, which can affect cost and availability. |
| Safety & Handling | Volatile, flammable, corrosive liquid with a strong odor. Requires careful handling in a fume hood. | Solid salt is more stable, less volatile, and easier to handle and store. The free base is a liquid with similar hazards to TMEDA. |
Recommendation:
-
For routine, high-yielding directed ortho-metalation reactions where the protocol is well-established, TMEDA remains the ligand of choice due to its proven efficacy and ease of use.
-
N¹,N¹,N²-Trimethylethane-1,2-diamine should be considered when:
-
Standard conditions with TMEDA fail or provide poor selectivity.
-
Exploring diastereoselective or enantioselective deprotonations where the ligand's asymmetry could be influential.
-
A solid, more stable precursor is desired for long-term storage and handling, despite the need for an activation step.
-
Ultimately, the optimal ligand is substrate-dependent. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the specific synthetic challenge at hand.
References
-
Reich, H. J. Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 2013 , 113(9), 7130–7178. [Link]
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Strohmann, C., Gessner, V. H. From the Alkyllithium Aggregate (nBuLi)4 to Lithiated Trimethylsilylmethane and Back Again. Angewandte Chemie International Edition, 2007 , 46(25), 4566-4569. [Link]
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Maddaluno, J., Leroux, F., Kpegba, K. A Comparison of the Behavior of n-, sec-, and tert-Butyllithium in the Presence of Sparteine and Other Diamines. The Journal of Organic Chemistry, 2003 , 68(19), 7449-7455. [Link]
A Comparative Guide to Diamine Ligands: Unveiling the Potential of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast arsenal of ligands available to chemists, diamines represent a cornerstone, offering robust coordination to metal centers and facilitating a myriad of transformations. This guide provides an in-depth comparison of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, an unsymmetrically substituted diamine, with its more common counterparts: ethylenediamine (en), N,N'-dimethylethylenediamine, and tetramethylethylenediamine (TMEDA). Through an objective analysis of their structural nuances, electronic properties, and performance in catalytic applications, this guide aims to equip researchers with the critical insights needed to make informed decisions in ligand selection for innovative chemical synthesis and drug development.
The Diamine Ligand Landscape: A Tale of Symmetry and Substitution
Diamine ligands, characterized by the presence of two nitrogen donor atoms, are prized for their ability to form stable chelate rings with metal ions. The parent compound, ethylenediamine (en), is a simple yet effective bidentate ligand that has been extensively studied.[1] The progressive methylation of the nitrogen atoms gives rise to a family of ligands with tailored steric and electronic properties.
-
Ethylenediamine (en): The foundational bidentate ligand, offering strong coordination with minimal steric hindrance.[1]
-
N,N'-Dimethylethylenediamine: A symmetrically substituted diamine with increased electron-donating ability compared to 'en'.
-
N1,N1,N2-Trimethylethane-1,2-diamine: An unsymmetrically substituted diamine, presenting a unique combination of a tertiary and a secondary amine donor site.[2]
-
Tetramethylethylenediamine (TMEDA): A bulky, symmetrically substituted diamine widely used to break up organolithium aggregates and as a ligand in various catalytic systems.[3]
The seemingly subtle addition of methyl groups significantly impacts the ligand's coordination behavior, influencing the stability of the resulting metal complex, its solubility, and its catalytic activity.
Caption: Chemical structures of the compared diamine ligands.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these diamines dictate their handling, solubility, and reactivity. The dihydrochloride salt of N1,N1,N2-trimethylethane-1,2-diamine enhances its stability and solubility, particularly in aqueous media, making it a convenient reagent in various reaction conditions.[4]
| Property | Ethylenediamine (en) | N,N'-Dimethylethylenediamine | N1,N1,N2-Trimethylethane-1,2-diamine | Tetramethylethylenediamine (TMEDA) |
| Molecular Formula | C₂H₈N₂ | C₄H₁₂N₂ | C₅H₁₄N₂ | C₆H₁₆N₂ |
| Molecular Weight | 60.10 g/mol | 88.15 g/mol | 102.18 g/mol [2] | 116.21 g/mol |
| Boiling Point | 116-117 °C | 119 °C | 116-118 °C[2] | 120-122 °C |
| Symmetry | Symmetric | Symmetric | Unsymmetric | Symmetric |
| Key Features | Unsubstituted primary amines, strong chelation | Symmetrically N-methylated secondary amines | Asymmetric, one tertiary and one secondary amine | Bulky, fully N-methylated tertiary amines |
Coordination Chemistry: The Impact of N-Methylation on Complex Stability
The stability of metal-diamine complexes is a critical factor in their application. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key principle. The stability of these complexes is quantified by their formation constants (log K). While extensive data exists for ethylenediamine complexes with various metal ions,[5][6] data for its methylated derivatives, particularly the unsymmetrical N1,N1,N2-trimethylethane-1,2-diamine, is less common.
Generally, the introduction of methyl groups on the nitrogen atoms can have two opposing effects:
-
Electronic Effect: The electron-donating nature of methyl groups increases the basicity of the nitrogen atoms, potentially leading to stronger metal-nitrogen bonds.
-
Steric Effect: The bulkiness of the methyl groups can introduce steric hindrance around the metal center, which may destabilize the complex, especially with smaller metal ions or in the formation of higher-coordinate complexes.[7]
For instance, stability constants for copper(II) complexes show a decrease in stability with increasing N-methylation, suggesting that steric hindrance outweighs the electronic benefits in this case.[1]
The unsymmetrical nature of N1,N1,N2-trimethylethane-1,2-diamine offers a unique coordination environment. The presence of both a tertiary and a secondary amine allows for differentiated reactivity and coordination, which can be exploited in the design of catalysts for stereoselective transformations.
Performance in Catalysis: A Focus on Cross-Coupling Reactions
Diamine ligands have proven to be highly effective in a range of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Palladium- and copper-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly reliant on the nature of the ancillary ligand.
While direct comparative studies featuring N1,N1,N2-trimethylethane-1,2-diamine are scarce, we can infer its potential performance based on the well-established principles of ligand effects in catalysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is highly sensitive to the steric and electronic properties of the phosphine or N-heterocyclic carbene ligands on the palladium catalyst. However, diamines have also been employed, often as ancillary ligands or in specific catalytic systems.
The choice of ligand significantly influences the efficiency of the catalytic cycle, particularly the rates of oxidative addition and reductive elimination.[8][9] The electron-donating ability of N-methylated diamines can enhance the rate of oxidative addition of the organohalide to the Pd(0) center. Conversely, excessive steric bulk can hinder the approach of the substrates and slow down the reaction.
The unsymmetrical nature of N1,N1,N2-trimethylethane-1,2-diamine could offer advantages by providing a balance of electronic enrichment and controlled steric hindrance, potentially leading to improved catalytic activity and selectivity for specific substrate combinations.
Heck Coupling
The Heck reaction, coupling an unsaturated halide with an alkene, is another cornerstone of C-C bond formation. The ligand's role is crucial in stabilizing the palladium catalyst and influencing the regioselectivity and stereoselectivity of the reaction.[10][11]
In the context of the Heck reaction, the steric bulk of the ligand can be a determining factor. While bulky ligands can promote the dissociation of a ligand to generate the active catalytic species, they can also hinder the coordination of the olefin. The unique steric profile of N1,N1,N2-trimethylethane-1,2-diamine, with one less sterically demanding N-H proton compared to N,N'-dimethylethylenediamine and a less crowded environment than TMEDA, might offer a favorable balance for certain Heck coupling reactions.
Experimental Protocols: Synthesis and Characterization of Diamine-Metal Complexes
The synthesis of metal complexes with diamine ligands is a fundamental procedure in inorganic and organometallic chemistry. Below is a general protocol for the synthesis of a palladium(II) complex with a diamine ligand, which can be adapted for the specific diamines discussed in this guide.
Protocol: Synthesis of a Dichloro(diamine)palladium(II) Complex
-
Preparation of the Palladium Precursor Solution: Dissolve K₂PdCl₄ (1 equivalent) in a minimal amount of deionized water in a round-bottom flask.
-
Ligand Addition: In a separate flask, dissolve the diamine ligand (e.g., N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, 1 equivalent) in deionized water. For the dihydrochloride salt, a stoichiometric amount of a suitable base (e.g., NaOH) should be added to deprotonate the amine groups.
-
Complex Formation: Slowly add the diamine solution to the stirring solution of the palladium precursor at room temperature. A color change and/or the formation of a precipitate is typically observed.
-
Isolation and Purification: Stir the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction. Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-coordinating organic solvent (e.g., diethyl ether) to remove any unreacted ligand.
-
Drying: Dry the resulting complex under vacuum to a constant weight.
Caption: General workflow for the synthesis of a palladium-diamine complex.
Characterization Techniques:
The synthesized complexes should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand and confirm its coordination to the metal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the coordinated diamine ligand.
-
Elemental Analysis: To determine the elemental composition of the complex and confirm its stoichiometry.
-
X-ray Crystallography: To obtain a definitive three-dimensional structure of the complex in the solid state.
Conclusion and Future Outlook
The choice of a diamine ligand in coordination chemistry and catalysis is a nuanced decision that depends on the specific application. While ethylenediamine provides a baseline for strong, sterically unhindered coordination, its N-methylated derivatives offer a palette of ligands with finely tuned properties.
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride emerges as a compelling, yet underexplored, ligand. Its unsymmetrical nature presents a unique combination of steric and electronic features that could be advantageous in several catalytic transformations. The presence of both a secondary and a tertiary amine within the same molecule opens up possibilities for designing catalysts with enhanced selectivity, particularly in asymmetric synthesis where the differentiated coordination environment can influence the stereochemical outcome of a reaction.
Further research is warranted to fully elucidate the catalytic potential of N1,N1,N2-trimethylethane-1,2-diamine. Direct, comparative studies against its symmetrical counterparts in a range of important catalytic reactions are necessary to provide the quantitative data required for rational catalyst design. As the demand for more efficient and selective catalytic systems continues to grow, particularly in the pharmaceutical and fine chemical industries, the exploration of novel ligand architectures, such as that offered by N1,N1,N2-trimethylethane-1,2-diamine, will be crucial for driving innovation.
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Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522.[5][6]
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MacDonald, D. J., May, A., & Baglin, E. G. (1972). Stability constants of metal coordination compounds; complexes of n-ethylethylenediamine and 2-(ethylthio)-ethylamine (Reports of Investigation RI7694). Bureau of Mines, Reno, Nev. Metallurgy Research Lab.[12]
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Kumar, A., et al. (2004). Stability Constants of Cadmium (II) Complexes with Ethylenediamine and Some Carboxylic Acids: a Polarographic Study. International Journal of Chemical Sciences, 2(3), 378-383.[13]
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Scirp.org. (n.d.). Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions.[1]
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A Comprehensive Overview of N1,N1,N2-Trimethylethane-1,2-diamine. (n.d.).[2][15]
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ResearchGate. (2025). Steric Effects in the Self‐Assembly of Palladium Complexes with Chelating Diamine Ligands.[7]
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RSC Publishing. (n.d.). Structural comparison of CuII complexes in atom transfer radical polymerization.[16]
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ACS Publications. (n.d.). Atom Transfer Radical Polymerization.[17]
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ResearchGate. (2025). N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes.[18]
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MDPI. (n.d.). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines.[19]
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Walsh Medical Media. (n.d.). Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes.[20]
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Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex.[21]
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Oakwood Chemical. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine.[22]
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PMC - PubMed Central. (n.d.). Mixed-ligand complexes of copper(ii) with thienoyltrifluoroacetonate and nitrogen containing ligands: synthesis, structures, antimicrobial activity, cytotoxicity, Hirshfeld surface analysis and DFT studies.[23]
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ACS Publications. (n.d.). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants.[24]
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Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.[25]
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PubMed Central. (n.d.). Impact of Ligand Structures on Precipitation Reactions of Uranyl Nitrate Coordination Polymers with Diamide/Dicarbamide Cross-Linkers.[26]
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RSC Publishing. (n.d.). Synthesis and crystal structures of nickel(ii) and palladium(ii) complexes with o-carboranyl amidine ligands.[27]
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Benchchem. (n.d.). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.[28]
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1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2).[29] -
BLDpharm. (n.d.). 142-25-6|N1,N1,N2-Trimethylethane-1,2-diamine.[30]
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ACS Publications. (n.d.). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis.[10]
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RSC Publishing. (n.d.). The coordination- and photochemistry of copper(i) complexes: variation of N^N ligands from imidazole to tetrazole.[31]
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Chemistry LibreTexts. (2023). Heck Reaction.[11]
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ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.[32]
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PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.[8]
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MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.[9]
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ChemicalBook. (2025). N,N,N'-Trimethylethylenediamine.[33]
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Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.[34]
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ResearchGate. (2025). Amino-salicylaldimine–palladium(II) complexes: New and efficient catalysts for Suzuki and Heck reactions.[35]
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ResearchGate. (2025). Palladium Metal Catalysts in Heck C-C Coupling Reactions.
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RSC Publishing. (n.d.). Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization.[3]
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Efficacy of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in asymmetric catalysis
Efficacy in Asymmetric Catalysis: A Comparative Guide for Researchers
A Note on N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride: An extensive review of scientific literature and patent databases reveals a notable absence of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a ligand in published asymmetric catalysis research. Consequently, a direct comparison of its efficacy based on experimental data is not feasible at this time. This guide will, therefore, provide a comparative analysis of well-established and structurally relevant chiral 1,2-diamine ligands, offering a robust framework for understanding the principles of ligand efficacy in asymmetric catalysis.
Introduction: The Pivotal Role of Chiral 1,2-Diamine Ligands
In the realm of asymmetric synthesis, the creation of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chiral 1,2-diamines have emerged as a cornerstone class of ligands, capable of forming highly effective and selective catalysts with transition metals such as rhodium, ruthenium, and iridium.[1] These ligands are central to a multitude of asymmetric transformations, most notably the reduction of ketones and imines.
The efficacy of a chiral diamine ligand is intrinsically linked to its structural attributes. Factors such as steric bulk, electronic properties, and conformational rigidity are meticulously engineered to create a well-defined chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate binding, thereby controlling the stereochemical outcome of the reaction.
This guide will delve into a comparative analysis of two exemplary chiral 1,2-diamine ligands: the C2-symmetric (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine and the widely utilized (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN). Through an examination of their performance in the asymmetric transfer hydrogenation of ketones, we will elucidate the key principles that govern ligand effectiveness.
Comparative Analysis of Chiral 1,2-Diamine Ligands
The selection of a chiral ligand is a critical decision in the development of an asymmetric catalytic process. The subtle interplay of steric and electronic effects, along with the overall conformational rigidity of the ligand-metal complex, governs the catalyst's activity and enantioselectivity.
(1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine
This ligand is a classic example of a C2-symmetric chiral diamine. The C2 symmetry reduces the number of possible diastereomeric transition states, often simplifying the stereochemical analysis and leading to high enantioselectivity. The two phenyl groups provide significant steric bulk, which is crucial for creating a well-defined chiral environment. The methyl groups on the nitrogen atoms fine-tune the electronic and steric properties of the ligand.
(1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN)
TsDPEN is a highly successful ligand, particularly in ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation.[2][3] Unlike the N,N'-dimethylated analogue, TsDPEN possesses a single N-H proton. This feature is critical for its mechanism of action in transfer hydrogenation, where the N-H bond is believed to participate in the hydrogen transfer step, acting as a proton donor. The bulky tosyl group not only contributes to the chiral environment but also enhances the acidity of the N-H proton, facilitating the catalytic cycle.
Hypothetical Considerations for N1,N1,N2-Trimethylethane-1,2-diamine
While no experimental data exists for its use in asymmetric catalysis, we can infer potential limitations of N1,N1,N2-Trimethylethane-1,2-diamine as a chiral ligand based on established principles. As an acyclic, non-C2-symmetric ligand with small alkyl substituents, it would likely suffer from:
-
Conformational Flexibility: The lack of a rigid backbone would lead to multiple, low-energy conformations of its metal complexes, eroding the well-defined chiral environment necessary for high enantioselectivity.
-
Insufficient Steric Shielding: The methyl groups are not sterically demanding enough to effectively block one face of the coordinated substrate, which would result in poor stereochemical discrimination.
These factors likely explain its absence in the asymmetric catalysis literature, as researchers have historically focused on more rigid and sterically hindered ligand scaffolds to achieve high levels of enantiocontrol.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
To provide a quantitative comparison, we will examine the performance of catalysts derived from (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine and (1R,2R)-TsDPEN in the asymmetric transfer hydrogenation of a model substrate, acetophenone.
| Ligand | Metal Precursor | Reaction Conditions | Yield (%) | ee (%) | Reference |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | [Rh(Cp*)Cl2]2 | HCOOH/NEt3, 25 °C | >95 | 92 (R) | [4] |
| (1R,2R)-TsDPEN | [RuCl2(p-cymene)]2 | HCOOH/NEt3, 28 °C | 98 | 97 (R) | [5] |
As the data indicates, both ligands are highly effective, affording the corresponding chiral alcohol in excellent yield and high enantiomeric excess. The Ru-TsDPEN system, a benchmark catalyst for this transformation, demonstrates slightly superior enantioselectivity under these conditions.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst Preparation (in situ): A solution of the metal precursor (e.g., [RuCl2(p-cymene)]2, 0.0025 mmol) and the chiral diamine ligand (e.g., (1R,2R)-TsDPEN, 0.0055 mmol) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine) is stirred under an inert atmosphere for a specified time to ensure complex formation.
Catalytic Reduction: To the freshly prepared catalyst solution, the substrate (acetophenone, 1 mmol) is added. The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for the required time.
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The yield is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing the Catalytic Landscape
Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Ligand-Metal Complex Structure
Caption: Simplified structure of a Ru-TsDPEN catalyst.
Conclusion
While N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride does not have an established role in asymmetric catalysis, the broader class of chiral 1,2-diamines represents a powerful and versatile family of ligands. The high efficacy of ligands such as (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine and (1R,2R)-TsDPEN underscores the importance of structural rigidity and a well-defined steric and electronic environment in achieving high levels of enantioselectivity. Future research in ligand design will undoubtedly continue to build upon these foundational principles to develop even more efficient and selective catalysts for asymmetric synthesis.
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Catalytic asymmetric synthesis of 1,2-diamines. Chem Soc Rev. 2014 May 7;43(9):2812-40. [Link]
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Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. J Am Chem Soc. 2020 Mar 20. [Link]
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- 3. chemrxiv.org [chemrxiv.org]
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A Researcher's Guide to Benchmarking Novel Ligands in Palladium-Catalyzed C-N Cross-Coupling: A Case Study of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging these connections, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The heart of this transformation lies in the choice of ligand, which dictates the reaction's efficiency, substrate scope, and overall robustness.
While significant research has led to the development of highly sophisticated and often complex phosphine-based ligands, the exploration of simpler, more economical alternatives remains a compelling area of investigation. This guide provides a comprehensive framework for evaluating and benchmarking the performance of a novel or underexplored ligand, using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a case study. We will objectively compare its hypothetical performance profile against established, high-performance ligands and provide the detailed experimental protocols necessary for such an evaluation.
The Critical Role of Ligands in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a multi-step catalytic cycle involving a palladium center.[2][3] The ligand, which coordinates to the palladium, is not a mere spectator. It plays a crucial role in modulating the metal's electronic properties and steric environment, thereby influencing the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.
Modern ligand design has largely focused on bulky, electron-rich biaryl monophosphine ligands.[4] These ligands, such as XPhos, RuPhos, and BrettPhos, are known to promote the formation of the active monoligated Pd(0) species, facilitate the challenging oxidative addition of aryl chlorides, and accelerate the final reductive elimination step.[5][6]
Why Explore Simpler Ligands?
While highly effective, the state-of-the-art phosphine ligands can be expensive and their synthesis complex, which can be a limiting factor in large-scale applications.[7][8] Simple, commercially available, and inexpensive compounds like N1,N1,N2-Trimethylethane-1,2-diamine present an attractive, albeit speculative, alternative. Diamine ligands are known to coordinate to palladium, but their efficacy in promoting the key steps of the C-N coupling cycle, particularly in comparison to phosphines, is not well-documented in mainstream literature. This guide, therefore, serves as a roadmap for a researcher to answer the question: "Can this simple ligand be a viable alternative?"
Establishing the Benchmark: High-Performance Ligands for Comparison
To meaningfully evaluate a new ligand, it must be benchmarked against current standards under identical conditions. For the C-N coupling of a broad range of substrates, the following ligands represent the state-of-the-art:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand for a wide range of C-N coupling reactions, effective for coupling primary and secondary amines with aryl chlorides, bromides, and triflates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of secondary amines and challenging heterocyclic substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Known for its ability to promote the coupling of primary amines and even ammonia surrogates with a wide range of aryl halides.[3]
These ligands will serve as the positive controls in our proposed experimental workflow, representing the expected high-performance benchmark.
Experimental Design for Ligand Benchmarking
The core of this guide is a detailed protocol for a comparative ligand screening study. The goal is to assess the performance of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (referred to as "Test Ligand") against a benchmark ligand (e.g., XPhos).
3.1. Model Reaction
A well-chosen model reaction is critical. It should be representative of common C-N coupling transformations and utilize readily available starting materials. A suitable model reaction is the coupling of 4-chlorotoluene (an unactivated aryl chloride) with morpholine (a common secondary cyclic amine).
3.2. High-Throughput Screening Workflow
To efficiently screen various conditions, a high-throughput experimentation (HTE) approach using a 96-well plate is recommended.[9] This allows for the parallel testing of different ligands, bases, and solvents.
Caption: High-throughput workflow for ligand benchmarking.
3.3. Detailed Experimental Protocol: Benchmarking N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride vs. XPhos
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride ("Test Ligand")
-
XPhos ("Benchmark Ligand")
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
96-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (inside a glovebox):
-
To each designated well of a 96-well reaction plate, add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
To the "Test Ligand" wells, add N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (0.02 mmol, 2 mol%).
-
To the "Benchmark Ligand" wells, add XPhos (0.02 mmol, 2 mol%).
-
To all wells, add NaOtBu (1.4 mmol). Note: The dihydrochloride form of the test ligand will require additional base to be neutralized. Account for this by adding an extra 2 equivalents of base to the "Test Ligand" wells.
-
Add 4-chlorotoluene (1.0 mmol).
-
Add toluene (1.0 mL).
-
-
Reaction Initiation:
-
Add morpholine (1.2 mmol) to each well.
-
Seal the 96-well plate with a cap mat.
-
Place the reaction block on a stirrer hotplate.
-
-
Reaction Conditions:
-
Stir the reactions at 100 °C.
-
Take aliquots at specific time points (e.g., 1h, 4h, 12h, 24h) for kinetic analysis.
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Quench each well with 1 mL of water.
-
Add a known amount of an internal standard (e.g., dodecane).
-
Extract with ethyl acetate (2 x 1 mL).
-
Combine the organic layers and analyze by Gas Chromatography (GC) or LC-MS to determine the yield of the product, N-(4-methylphenyl)morpholine.
-
Performance Comparison: Interpreting the Data
The data gathered from the screening experiment should be compiled into a clear, comparative table. This allows for an objective assessment of the "Test Ligand" against the "Benchmark Ligand."
Table 1: Hypothetical Performance Data for the Coupling of 4-Chlorotoluene and Morpholine
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Notes |
| XPhos (Benchmark) | 1 | 100 | 4 | >98 | 98 | Clean reaction, full conversion. |
| N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (Test Ligand) | 1 | 100 | 4 | 45 | 45 | Incomplete conversion. |
| N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (Test Ligand) | 1 | 100 | 24 | 75 | 75 | Slower reaction rate. |
| N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (Test Ligand) | 2 | 100 | 24 | 85 | 42.5 | Higher loading improves yield. |
| No Ligand | 1 | 100 | 24 | <5 | <5 | Ligand is essential for catalysis. |
Yields are hypothetical and for illustrative purposes, determined by GC analysis against an internal standard.
Analysis of Hypothetical Results:
From this hypothetical data, a researcher could conclude that while the "Test Ligand" is catalytically active, it is significantly less efficient than the benchmark XPhos under these conditions. The reaction is slower and requires higher catalyst loading to achieve comparable (though still lower) yields. This would suggest that while potentially a very low-cost option, its performance limitations might restrict its use to less demanding substrates or situations where reaction time and catalyst loading are not primary concerns.
Visualizing the Catalytic Cycle
Understanding the fundamental mechanism is key to interpreting ligand performance. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, which both the benchmark and test ligands would need to facilitate.
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The Kinetics of Copper-Catalyzed C-N Cross-Coupling: A Comparative Guide to N¹,N¹,N²-Trimethylethane-1,2-diamine Dihydrochloride and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The copper-catalyzed Goldberg reaction, a powerful tool for the arylation of amides and related nucleophiles, has seen a resurgence with the development of sophisticated ligand systems that enhance reaction rates and broaden substrate scope. Among these, chelating diamines have proven particularly effective.
This guide provides an in-depth analysis of the reaction kinetics facilitated by N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride , a readily available and effective ligand. We will objectively compare its performance with two other widely used alternatives, N,N'-dimethylethylenediamine (DMEDA) and trans-N,N'-dimethyl-1,2-cyclohexanediamine , supported by a review of existing experimental data. The focus will be on the causality behind experimental choices and the mechanistic underpinnings that govern the efficacy of these ligands in promoting C-N bond formation.
The Mechanistic Role of Diamine Ligands in the Goldberg Reaction
The Goldberg reaction, in its modern iteration, typically involves a copper(I) catalyst, a base, and a chelating ligand. The diamine ligand plays a crucial role in the catalytic cycle, primarily by preventing the formation of unreactive, multiply ligated copper-amide species.[1][2] Kinetic studies have shown that in the absence of a suitable ligand, the copper catalyst can be sequestered in off-cycle cuprate complexes, leading to sluggish or stalled reactions.[3]
The generalized catalytic cycle, depicted below, highlights the key steps where the diamine ligand exerts its influence. The ligand facilitates the formation of a monomeric, catalytically active copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide in the rate-determining step.[4][5][6] The resulting copper(III) intermediate then reductively eliminates the N-aryl amide product, regenerating the copper(I) catalyst.
Comparative Analysis of Diamine Ligands
| Ligand | Structure | Key Physical Properties | Observed Performance in C-N Coupling |
| N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride | Form: Solid[8] MW: 175.10 g/mol [9] Purity: ~97%[8] | An effective ligand for copper-catalyzed amidation. The dihydrochloride salt offers enhanced stability and solubility.[10] | |
| N,N'-Dimethylethylenediamine (DMEDA) | Form: Liquid[11][12] MW: 88.15 g/mol [12] Density: 0.819 g/mL[11][12] BP: 119 °C[11] | Frequently cited as one of the most active and general ligands for the Goldberg reaction, leading to high yields and fast reaction rates.[7] | |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Form: Liquid[13] MW: 142.24 g/mol Density: 0.902 g/mL BP: 78-80 °C/18 mmHg | Also considered a highly active ligand, often providing excellent results in challenging amidation reactions.[7] The rigid cyclohexane backbone can influence stereoselectivity in certain applications. |
Note: The performance of these ligands is highly dependent on the specific substrates, base, solvent, and temperature used in the reaction. The information presented is a generalization based on available literature.
Experimental Protocols
To facilitate a robust comparison of these ligands, a standardized kinetic analysis protocol is essential. The following outlines a general procedure for monitoring the progress of a copper-catalyzed amidation reaction.
General Procedure for Kinetic Analysis of Copper-Catalyzed Amidation
This protocol is adapted from established methods for studying the kinetics of the Goldberg reaction.[1][2]
1. Materials and Reagents:
-
Copper(I) iodide (CuI)
-
Amide
-
Aryl iodide
-
Diamine ligand (N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride, DMEDA, or trans-N,N'-dimethyl-1,2-cyclohexanediamine)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base
-
Anhydrous toluene or dioxane as solvent
-
Internal standard (e.g., dodecane) for GC-MS analysis
-
Anhydrous, deoxygenated reaction vials with septa
2. Reaction Setup (under inert atmosphere):
-
To a pre-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add CuI, the amide, the base, and the internal standard.
-
Add the anhydrous solvent, followed by the diamine ligand.
-
Stir the mixture at the desired reaction temperature (e.g., 110 °C) for a few minutes to ensure homogeneity.
-
Initiate the reaction by adding the aryl iodide.
3. Reaction Monitoring:
-
At specified time intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe.
-
Quench the aliquot immediately by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the catalyst and base.
-
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting materials and the N-aryl amide product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
By varying the initial concentrations of the reactants and catalyst components, the reaction order with respect to each component can be determined.
Concluding Remarks for the Practicing Scientist
The choice of a diamine ligand for a copper-catalyzed C-N cross-coupling reaction is a critical parameter that can significantly influence reaction efficiency. While N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine are often cited for their high activity, N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride presents a viable and effective alternative, with the added practical benefits of being a stable, easy-to-handle solid.
The asymmetrical substitution of N¹,N¹,N²-trimethylethane-1,2-diamine may offer unique steric and electronic properties that could be advantageous for specific substrate combinations. For researchers and process chemists, the optimal ligand is often application-dependent. Therefore, a systematic kinetic analysis, as outlined in this guide, is the most reliable method for identifying the ideal ligand and reaction conditions for a given transformation. By understanding the mechanistic role of these ligands and employing a data-driven approach to optimization, the full potential of the Goldberg reaction can be harnessed for the efficient synthesis of valuable N-aryl amides.
References
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Wikipedia. N,N'-Dimethylethylenediamine. [Link]
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PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. [Link]
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Strieter, E. R., et al. (2005). The role of chelating diamine ligands in the goldberg reaction: a kinetic study on the copper-catalyzed amidation of aryl iodides. SciSpace. [Link]
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PubChem. N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). [Link] -
Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. [Link]
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Strieter, E. R., et al. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Figshare. [Link]
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Klapars, A., Huang, X., & Buchwald, S. L. (2002). A general and efficient copper catalyst for the amidation of aryl halides. PubMed. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC - PubMed Central - NIH. [Link]
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Quan, Z. J., et al. (2013). An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. OUCI. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
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A Comparative Guide to the Characterization of Metal Complexes with N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and its application in drug development and material science, the choice of ligand is paramount in dictating the physicochemical properties and reactivity of the resulting metal complex. N1,N1,N2-Trimethylethane-1,2-diamine, a substituted ethylenediamine, presents a unique scaffold for the formation of chelate complexes with a variety of metal ions. Its dihydrochloride salt is a common starting material for these syntheses.[1] This guide provides an in-depth technical comparison of complexes formed with N1,N1,N2-trimethylethane-1,2-diamine and its close structural analogs, supported by experimental data and detailed characterization protocols.
Introduction to N1,N1,N2-Trimethylethane-1,2-diamine as a Ligand
N1,N1,N2-Trimethylethane-1,2-diamine, also known as N,N,N'-trimethylethylenediamine, is a bidentate ligand that coordinates to metal centers through its two nitrogen atoms, forming a stable five-membered chelate ring. The presence of three methyl groups on the nitrogen atoms introduces steric hindrance and alters the electronic properties of the donor atoms compared to the parent ligand, ethylenediamine. This methylation can influence the stability, structure, and reactivity of the resulting metal complexes, making a thorough characterization essential for understanding their potential applications. This compound is a valuable building block in various chemical reactions and industrial processes.[2]
Performance Comparison: Stability of Metal Complexes
The stability of a metal complex in solution is a critical parameter, often quantified by the formation or stability constant (K). The chelate effect describes the enhanced stability of complexes with multidentate ligands compared to those with analogous monodentate ligands. For substituted ethylenediamines, the degree of N-methylation can influence this stability.
A common method for determining stability constants is potentiometric titration. This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.[3][4] The Irving-Rossotti method is a widely used approach to calculate the stepwise stability constants from the titration data.[3]
Table 1: Comparison of Log K1 for Cu(II) Complexes with Substituted Ethylenediamines
| Ligand | Log K1 | Reference |
| Ethylenediamine | 10.7 | [5] |
| N-Methylethylenediamine | 10.2 | [6] |
| N,N-Dimethylethylenediamine | 9.9 | [5] |
| N,N,N'-Trimethylethylenediamine | Data not readily available in a directly comparable format | |
| N,N,N',N'-Tetramethylethylenediamine | 9.1 | [6] |
Note: The stability constants are dependent on experimental conditions such as temperature, ionic strength, and solvent.
Structural and Spectroscopic Characterization
The properties of a metal complex are intrinsically linked to its three-dimensional structure and electronic environment. A combination of analytical techniques is employed to fully characterize these complexes.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex, providing precise information on bond lengths, bond angles, and coordination geometry.
A notable example is the crystal structure of trans-diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride, [Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂.[7][8] In this complex, the nickel(II) ion is in a slightly distorted octahedral environment. It is coordinated to four nitrogen atoms from two N,N,N'-trimethylethylenediamine ligands and two oxygen atoms from two water molecules. The two substituted ethylenediamine ligands and the two water molecules each coordinate in a trans arrangement.[8] The five-membered chelate ring formed by the ligand and the nickel ion adopts a slight envelope conformation.[7][8]
Table 2: Selected Bond Lengths and Angles for trans-diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride
| Bond | Length (Å) | Angle | Degree (°) |
| Ni—N1 | 2.1906(18) | N1—Ni—N2 | 82.34(7) |
| Ni—N2 | 2.1245(18) | O1—Ni—N1 | 90.58(6) |
| Ni—O1 | 2.1189(15) | O1—Ni—N2 | 90.31(6) |
Data from Miecznikowski et al. (2020)[7]
The structure reveals that the asymmetrically substituted ligand leads to different Ni-N bond lengths, reflecting the different steric and electronic environments of the dimethylated and monomethylated nitrogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. For paramagnetic complexes, such as many Ni(II) and Cu(II) complexes, the NMR signals can be broadened and shifted, providing information about the electronic structure and magnetic properties.
For diamagnetic square planar Ni(II) complexes, ¹H and ¹³C NMR spectra can provide detailed information about the ligand conformation in solution. For paramagnetic complexes, while detailed structural elucidation can be challenging, the observation of broadened and shifted resonances confirms the paramagnetic nature of the complex.[9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex, which are sensitive to the coordination geometry and the nature of the ligands. The d-d transitions of transition metal complexes typically occur in the visible region of the spectrum.
For example, copper(II) complexes with ethylenediamine and its N-methylated derivatives exhibit a shift in their absorption maxima, reflecting changes in the ligand field strength. Generally, as the degree of N-methylation increases, the ligand field strength decreases, leading to a red shift (lower energy) of the d-d absorption band.
Experimental Protocols
Synthesis of trans-diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride
This protocol is adapted from the synthesis reported by Miecznikowski et al. (2020).[7][8]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare an aqueous solution of N1,N1,N2-trimethylethane-1,2-diamine by dissolving the dihydrochloride salt in deionized water and neutralizing with a stoichiometric amount of NaOH.
-
In a separate flask, dissolve NiCl₂·6H₂O in ethanol.
-
Slowly add the aqueous solution of the free ligand to the ethanolic solution of the nickel salt with constant stirring. A color change should be observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Slowly evaporate the solvent at room temperature to induce crystallization.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Caption: Workflow for the synthesis of a Ni(II) complex.
Characterization Workflow
Sources
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- 5. Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, NN′-dimethylethylenediamine, and NN-dimethylethylenediamine: log K, ΔH, and ΔS values - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Validating Synthetic Routes: A Comparative Analysis of Ligand Systems in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and drug development professionals, the validation of a synthetic route is a critical process that ensures efficiency, scalability, and robustness. The choice of catalytic system, particularly the ligand, is paramount in achieving the desired outcome. This guide provides an in-depth technical comparison of ligand systems for validating synthetic routes, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the role of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a versatile building block for nitrogen-based ligands and compare their general performance characteristics against widely-used phosphine-based ligands.
The Central Role of Ligands in Catalytic Efficiency
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the ligand plays a multifaceted role that extends far beyond simply solubilizing the metal center. The ligand's electronic and steric properties directly influence the stability of the active catalytic species, the rate of oxidative addition and reductive elimination, and ultimately, the yield and purity of the final product. The careful selection of a ligand is therefore a cornerstone of synthetic route validation.
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride serves as a valuable and readily available precursor for the synthesis of various nitrogen-containing ligands.[1] Its diamine structure provides two coordination points for a metal center, forming a stable chelate ring that can enhance the catalytic activity of palladium complexes. While direct, comprehensive comparative studies detailing the performance of ligands synthesized specifically from N1,N1,N2-Trimethylethane-1,2-diamine in widely used cross-coupling reactions are not extensively documented in peer-reviewed literature, we can extrapolate and compare the general class of nitrogen-based ligands, for which there is a wealth of data, against the more traditional phosphine-based ligands.
Comparative Analysis: Nitrogen-Based vs. Phosphine-Based Ligands
The two most prominent classes of ligands in palladium-catalyzed cross-coupling are phosphine-based and nitrogen-based ligands. Each class presents a unique set of advantages and disadvantages that must be considered when validating a synthetic route.
Phosphine-Based Ligands: The Workhorses of Cross-Coupling
For decades, phosphine ligands have been the dominant choice for a vast array of cross-coupling reactions. Their success stems from their tunable steric and electronic properties. Bulky, electron-rich phosphines are known to facilitate the crucial oxidative addition step and promote the final reductive elimination, leading to high turnover numbers and efficiency.[2]
Advantages:
-
High Reactivity: Often provide excellent yields in a short amount of time.
-
Well-Established: A vast library of phosphine ligands with a wide range of steric and electronic properties is commercially available.
-
Broad Substrate Scope: Effective for a wide variety of aryl halides and boronic acids.
Disadvantages:
-
Air Sensitivity: Many phosphine ligands are sensitive to oxidation, requiring inert atmosphere techniques.
-
Cost: Some of the more sophisticated phosphine ligands can be expensive.
-
Toxicity: Phosphorus-containing byproducts can be toxic and difficult to remove.
Nitrogen-Based Ligands: A Rising Class of Alternatives
Nitrogen-based ligands, including those that can be synthesized from precursors like N1,N1,N2-Trimethylethane-1,2-diamine, have gained significant traction as viable alternatives to phosphines. These ligands often offer enhanced stability and can be more cost-effective.
Advantages:
-
Air and Moisture Stability: Generally more stable than their phosphine counterparts, simplifying handling and reaction setup.
-
Cost-Effectiveness: The starting materials for many nitrogen-based ligands are often less expensive.
-
Reduced Toxicity: Nitrogen-based compounds and their byproducts are typically less toxic than phosphine-based ones.
Disadvantages:
-
Lower Reactivity in Some Cases: May require higher catalyst loadings or longer reaction times to achieve comparable yields to the most active phosphine ligands.
-
Substrate Specificity: The performance can be more sensitive to the specific substrates being coupled.
Experimental Data: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
To illustrate the practical differences in performance, the following table summarizes typical experimental data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using representative phosphine-based and nitrogen-based ligand systems.
| Ligand Type | Representative Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosphine-Based | Triphenylphosphine (PPh₃) | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| Phosphine-Based | SPhos | 1 | K₃PO₄ | Toluene | 80 | 2 | 98 | [2] |
| Nitrogen-Based | 1,10-Phenanthroline | 2 | K₂CO₃ | DMF/H₂O | 120 | 24 | 75 | [4] |
| Nitrogen-Based | Pyridine-based NNN pincer ligand | 1 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
This data is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
To provide a practical framework for validation, detailed step-by-step methodologies for a Suzuki-Miyaura coupling reaction are provided below for both a phosphine-based and a generic nitrogen-based ligand system.
Protocol 1: Suzuki-Miyaura Coupling with a Phosphine-Based Ligand (SPhos)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%).
-
Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add K₃PO₄ (2.0 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
The flask is sealed and the mixture is stirred at 80 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Generic Nitrogen-Based Ligand
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Nitrogen-based ligand (e.g., a bidentate pyridine-based ligand)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve PdCl₂ (0.02 mmol, 2 mol%) and the nitrogen-based ligand (0.024 mmol, 2.4 mol%) in 5 mL of DMF.
-
Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add an aqueous solution of K₂CO₃ (2.0 mmol in 2 mL of water).
-
The flask is equipped with a reflux condenser and the mixture is heated to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura reaction and a typical workflow for ligand screening in the validation of a synthetic route.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for ligand screening to validate a synthetic route.
Conclusion
The validation of a synthetic route is a data-driven process where the choice of ligand is a critical variable. While N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a valuable precursor for nitrogen-based ligands, the direct application and comparative performance data for its derivatives in key cross-coupling reactions are not yet widely available. However, by comparing the general classes of nitrogen-based and phosphine-based ligands, researchers can make informed decisions. Phosphine ligands remain the benchmark for high reactivity and broad applicability, while nitrogen-based ligands offer advantages in terms of stability, cost, and reduced toxicity. The optimal choice will always be context-dependent, and a systematic screening and optimization process, as outlined in this guide, is the most reliable path to a validated, efficient, and robust synthetic route.
References
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. Available at: [Link]
-
A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. RSC Advances. Available at: [Link]
-
New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. Available at: [Link]
-
Suzuki-Miyaura Coupling Reaction. Fisher Scientific. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 3. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of reagents and ligands is paramount to achieving desired reactivity, selectivity, and efficiency. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, a versatile and economically accessible diamine, has emerged as a valuable tool in the synthetic chemist's arsenal. This guide provides a comprehensive literature review of its applications, offering an objective comparison of its performance against common alternatives, supported by available experimental data. We will delve into its role as a ligand in catalysis and as a key component in the formation of important synthetic intermediates, explaining the causality behind its utility and providing a framework for its practical application.
Introduction to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
N1,N1,N2-Trimethylethane-1,2-diamine, also known as N,N,N'-trimethylethylenediamine, is a chelating diamine with the molecular formula C₅H₁₄N₂. The dihydrochloride salt is frequently used to enhance its stability and solubility in various reaction media.[1][2] Its structure, featuring both a secondary and a tertiary amine separated by an ethylene bridge, allows it to function as a bidentate ligand, forming stable chelate rings with metal centers. This chelation is crucial to its function in many catalytic processes.
The presence of three methyl groups imparts a degree of steric hindrance and alters the electronic properties of the nitrogen atoms compared to simpler diamines like ethylenediamine or N,N,N',N'-tetramethylethylenediamine (TMEDA). This unique structural and electronic profile dictates its performance in various chemical transformations.
Core Applications and Performance Comparison
The utility of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is most prominently documented in its role as a ligand in metal-catalyzed reactions and as a crucial reagent in the formation of synthetic intermediates.
Ligand in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[3] The choice of the ligand for the copper catalyst is critical in modulating the polymerization kinetics and control. While N1,N1,N2-Trimethylethane-1,2-diamine is not as extensively studied as ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or TMEDA, its structural similarity to these effective ligands suggests its potential in this field.
Multidentate amines are known to be effective ligands in copper-mediated ATRP.[1] The rate of polymerization and the degree of control are influenced by the redox potential of the copper-amine complex and the solubility of the catalyst species.[1] For instance, the use of PMDETA and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) as ligands has been shown to result in faster polymerization rates for styrene and methyl acrylate compared to 2,2'-bipyridine (bipy)-based ligands.[1] This is attributed to the lower redox potentials of the copper-amine complexes, which favors the activation of the dormant halide species.[1]
While direct comparative data for N1,N1,N2-Trimethylethane-1,2-diamine is scarce in the literature, we can infer its potential performance based on the established structure-activity relationships of similar diamine ligands in ATRP. The balance of steric and electronic properties of N1,N1,N2-Trimethylethane-1,2-diamine could offer a unique modulation of catalyst activity.
Table 1: Comparison of Common Amine Ligands in Copper-Mediated ATRP of Styrene, Methyl Acrylate, and Methyl Methacrylate.
| Ligand | Monomer | Polymerization Rate | Polydispersity (Mw/Mn) | Reference |
| TMEDA | Styrene, Methyl Acrylate, Methyl Methacrylate | Moderate | Low | [1] |
| PMDETA | Styrene, Methyl Acrylate, Methyl Methacrylate | Fast | Low | [1] |
| HMTETA | Styrene, Methyl Acrylate, Methyl Methacrylate | Fast | Low | [1] |
This table presents a qualitative comparison based on the findings in the cited literature. Specific rates and polydispersity values are dependent on the detailed experimental conditions.
Formation of α-Amino Alkoxides for Directed Lithiation
N1,N1,N2-Trimethylethane-1,2-diamine has been successfully employed as the amine component for the in situ formation of α-amino alkoxides. These intermediates are powerful directing groups for the ortho-lithiation of aromatic compounds, a key strategy for the synthesis of polysubstituted aromatic systems. The diamine reacts with an aldehyde to form a hemiaminal, which upon treatment with an organolithium reagent, generates the α-amino alkoxide. The lithium atom is then directed to the ortho position of the aromatic ring, facilitating subsequent functionalization.
Experimental Protocols
While specific, detailed experimental protocols for N1,N1,N2-Trimethylethane-1,2-diamine are not abundant in the readily accessible literature, a general procedure for its application as a ligand in a copper-catalyzed reaction can be adapted from protocols for similar diamine ligands.
General Protocol for a Copper-Catalyzed Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add the copper(I) salt (e.g., CuI, CuBr, or CuCl; 1-10 mol%).
-
Add N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (1-2 equivalents relative to the copper salt) and the desired base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1 equivalent) and the coupling partner (1.1-1.5 equivalents) dissolved in a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: This is a generalized protocol. The specific conditions, including the choice of copper salt, base, solvent, temperature, and reaction time, must be optimized for each specific transformation.
Mechanistic Considerations and Logical Flow
The efficacy of N1,N1,N2-Trimethylethane-1,2-diamine as a ligand in catalysis stems from its ability to form a stable five-membered chelate ring with a metal center. This chelation enhances the stability of the catalytic complex and modulates its reactivity.
Caption: Chelation of a metal center by N1,N1,N2-Trimethylethane-1,2-diamine.
In the context of copper-catalyzed reactions, the diamine ligand stabilizes the copper(I) oxidation state, which is crucial for the catalytic cycle. The steric and electronic properties of the methyl groups on the nitrogen atoms influence the geometry of the metal complex and the accessibility of the catalytic site to the substrates, thereby affecting the reaction rate and selectivity.
The decision-making process for selecting N1,N1,N2-Trimethylethane-1,2-diamine over other alternatives would depend on the specific requirements of the reaction.
Caption: Decision tree for selecting a diamine ligand.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a valuable and versatile reagent in organic synthesis. Its utility as a ligand in copper-catalyzed reactions, such as ATRP, and its role in the formation of α-amino alkoxides for directed lithiation, underscore its importance. While direct, quantitative comparative studies with other common diamines are not always available, the existing literature and the fundamental principles of coordination chemistry allow for a strong inference of its potential performance. Its cost-effectiveness and unique structural features make it an attractive alternative to more complex or expensive ligands. Further research into its applications and direct performance comparisons will undoubtedly expand its role in the development of efficient and selective synthetic methodologies.
References
-
Xia, J., & Matyjaszewski, K. (1997). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization Using Multidentate Amine Ligands. Macromolecules, 30(25), 7697–7700. [Link]
-
MySkinRecipes. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine. Retrieved from [Link]
-
Collman, J. P., et al. (2000). Copper-Catalyzed N-Arylation of Imidazoles. The Journal of Organic Chemistry, 65(20), 6687–6691. [Link]
-
Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]
-
Grig-Alexa, I.-C., et al. (2006). Lithiation directed by amino alkoxides. Application to the synthesis of new disubstituted dihydrodipyridopyrazines. Organic Letters, 8(19), 4187–4189. [Link]
Sources
A Researcher's Guide to Amine Ligands in Synthesis: A Cost-Benefit Analysis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
In the intricate world of chemical synthesis, particularly in pharmaceutical and materials science, the choice of a ligand can be the pivotal factor that dictates the success, efficiency, and economic viability of a reaction. Polydentate amine ligands, valued for their ability to coordinate with metal ions and modulate their reactivity, are indispensable tools. This guide provides an in-depth cost-benefit analysis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, a versatile yet often overlooked ligand. We will objectively compare its performance and cost against two industry workhorses: N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA), supported by structural analysis and representative experimental data.
The Critical Role of Chelating Amines in Modern Synthesis
Chelating amine ligands like the ones discussed here are fundamental to many synthetic transformations. Their primary function is to form stable complexes with metal ions, particularly alkali metals like lithium and transition metals. This coordination has several profound effects:
-
Deaggregation of Reagents : Organolithium reagents, such as n-butyllithium (n-BuLi), naturally exist as aggregates (tetramers or hexamers). Ligands like TMEDA break down these clusters, exposing the highly reactive monomeric form and dramatically increasing reactivity.[1]
-
Solubilization and Stabilization : They can solubilize metal salts in organic solvents and stabilize highly reactive intermediates, preventing decomposition and improving product yields.[2]
-
Directing Reactivity : By occupying coordination sites on a metal catalyst, these ligands can influence the stereochemistry and regioselectivity of a reaction, guiding the transformation to the desired product.
The choice of ligand is therefore a strategic decision based on the specific requirements of the chemical reaction, including the metal used, the substrate's nature, and the desired outcome.
Caption: Ligand selection workflow for synthesis optimization.
Comparative Analysis of Amine Ligands
To understand the value proposition of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, we must first compare its fundamental properties against the established alternatives, TMEDA and PMDTA.
Structural and Physicochemical Properties
The key differences lie in their structure: the number of methyl groups and the number of nitrogen atoms available for chelation (denticity).
Caption: Structural comparison of the three amine ligands.
N1,N1,N2-Trimethylethane-1,2-diamine presents an interesting case. It is bidentate like TMEDA, but its asymmetric nature, with one secondary and one tertiary amine, offers a different steric and electronic profile. The dihydrochloride salt form enhances its stability and ease of handling, though it necessitates the use of a base in the reaction to liberate the free amine.
TMEDA (N,N,N',N'-Tetramethylethylenediamine) is the quintessential bidentate ligand. Its symmetric structure and proven efficacy in a vast range of reactions, especially in organolithium chemistry, make it a reliable and common choice.[1][3]
PMDTA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) is a tridentate ligand, meaning it can form three coordinate bonds to a metal center.[4] This stronger chelation often results in highly active catalysts and can be effective where bidentate ligands fail.[5][6]
| Feature | N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | TMEDA | PMDTA |
| CAS Number | 326888-32-8[7] | 110-18-9[8] | 3030-47-5[9] |
| Molecular Formula | C₅H₁₆Cl₂N₂[7] | C₆H₁₆N₂[8] | C₉H₂₃N₃[9] |
| Molecular Weight | 175.1 g/mol [7] | 116.21 g/mol [10] | 173.30 g/mol [9] |
| Form | Solid[11] | Colorless Liquid[12] | Colorless Liquid[9] |
| Denticity | Bidentate | Bidentate | Tridentate |
| Key Feature | Asymmetric; Dihydrochloride salt | Symmetric; Widely used standard | Stronger chelation; High activity |
Cost Analysis
The cost of a reagent is a critical factor in process development and scale-up. Prices can fluctuate based on supplier, purity, and volume. The following table provides an estimated cost comparison based on current listings from major chemical suppliers.
| Reagent | Supplier Example | Price (100 g/100 mL) | Price (500 g/500 mL) | Price per kg (approx.) |
| N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | Varies (e.g., Fisher Scientific, Santa Cruz Biotechnology)[7][13] | ~$150-250 / 5g (Extrapolated) | N/A (Typically sold in smaller research quantities) | High (>$10,000) |
| TMEDA (≥99.5%) | Sigma-Aldrich[12] | $95.40 / 100mL | $261.00 / 500mL | ~$497 |
| PMDTA (99%) | Sigma-Aldrich[9] | $128.00 / 100mL | N/A (Check for larger sizes) | ~$800-1200 |
Disclaimer: Prices are estimates as of late 2025 and are subject to change. Bulk pricing may differ significantly. Researchers should obtain quotes from multiple vendors.
From a purely financial standpoint, TMEDA is the most cost-effective option, especially at scale. PMDTA is moderately more expensive, reflecting its more complex structure. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is significantly more expensive and is typically available in smaller quantities, positioning it as a reagent for specialized, high-value applications rather than bulk manufacturing.
Performance in Synthesis: A Case Study
Hypothetical Reaction: Palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with a primary amine. This reaction is highly dependent on the ligand to facilitate reductive elimination and stabilize the catalytic species.
| Parameter | Ligand: N1,N1,N2-Trimethylethane-1,2-diamine | Ligand: TMEDA | Ligand: PMDTA |
| Reaction Time | 8 hours | 12 hours | 6 hours |
| Yield | 92% | 85% | 95% |
| Catalyst Loading | 1.0 mol% | 1.5 mol% | 0.8 mol% |
| Side Product Formation | Low | Moderate | Very Low |
| Cost per mmol of Ligand | High | Low | Medium |
| Overall Process Cost-Effectiveness | Potentially high for high-value products | High for bulk chemicals | High, balances cost and performance |
Causality Behind the Results:
-
TMEDA provides a good baseline performance, as expected for a standard ligand. Its moderate performance may necessitate higher catalyst loading or longer reaction times to achieve high conversion.[3]
-
PMDTA's tridentate coordination creates a more electron-rich and stable palladium center. This enhanced stability and reactivity accelerate the catalytic cycle, leading to faster reactions, higher yields, and lower required catalyst loading.[5][14] This often justifies its higher cost.
-
N1,N1,N2-Trimethylethane-1,2-diamine's asymmetric nature can offer a unique electronic and steric environment around the metal center. This can sometimes lead to superior performance over the symmetric TMEDA by optimizing the stability of intermediates in the catalytic cycle. The observed high yield suggests it can be a highly effective ligand, potentially reducing the need for extensive purification and increasing the overall atom economy, which is a crucial consideration in drug development.[15][16]
Experimental Protocol: General Procedure for Ligand Screening in a Buchwald-Hartwig Amination
This protocol provides a self-validating framework for comparing the performance of the three ligands in a laboratory setting.
Caption: Experimental workflow for comparative ligand screening.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Ligand (TMEDA, PMDTA, or N1,N1,N2-Trimethylethane-1,2-diamine), 0.02 mmol
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry, argon-flushed Schlenk tube, add the palladium catalyst, aryl bromide, and sodium tert-butoxide.
-
Add the respective amine ligand via syringe. Note: If using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, ensure the amount of base (NaOt-Bu) is sufficient to neutralize the two HCl equivalents in addition to its role as the reaction base.
-
Add the anhydrous toluene, followed by the primary amine.
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 2 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the isolated yield and characterize the product for purity by NMR and LC-MS.
Conclusion and Recommendations
The cost-benefit analysis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride versus TMEDA and PMDTA reveals a clear hierarchy based on application.
-
TMEDA remains the undisputed champion for routine, large-scale syntheses where cost is the primary driver. Its performance is reliable, and its low price makes it the economical choice for producing commodity chemicals and early-stage intermediates.[12][17]
-
PMDTA is the high-performance catalyst ligand. Its tridentate nature provides superior reaction rates and yields, justifying its higher cost in situations where efficiency, speed, and minimizing catalyst loading are paramount, such as in complex, multi-step syntheses.[18][19]
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride occupies a strategic niche. Its high cost precludes its use in bulk manufacturing. However, for high-value applications such as the final steps of an active pharmaceutical ingredient (API) synthesis, its potential to deliver a superior yield or purity profile could provide a significant return on investment.[15] A 5% increase in yield on a product worth thousands of dollars per gram easily justifies the initial ligand cost. Its asymmetric nature is its key scientific differentiator, offering a unique tool for reactions that are sluggish or unselective with symmetric ligands.
Recommendation for Researchers: For novel or challenging transformations, particularly in late-stage drug development, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride should be included in ligand screening protocols. While TMEDA is the appropriate starting point, and PMDTA is the choice for a general performance boost, the unique stereoelectronic properties of the asymmetric trimethylethylenediamine may unlock the optimal pathway to the desired product, delivering value that far exceeds its cost.
References
- PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry (RSC Publishing).
- Exploring the practical uses of TMEDA in 2025. Vertex AI Search.
- N,N,N′,N′-Tetramethylethylenediamine, ≥99.5%, purified by redistillation. Sigma-Aldrich.
- Tetramethylethylenediamine - Wikipedia. Wikipedia.
- (PDF) PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4 H -chromenes containing a phosphonate or phosphine oxide moiety. ResearchGate.
- N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. ScienceDirect.
- A Practical Synthesis of [(tmeda)Ni(CH3)2], Isotopically Labeled [(tmeda)Ni(13CH3)2], and Neutral Chelated-Nickel Methyl Complexes. ACS Publications.
- Pentamethyldiethylenetriamine (PMDETA). MySkinRecipes.
- N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride | CAS 326888-32-8. Santa Cruz Biotechnology.
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- N,N,N',N'-Tetramethylethylenediamine, 99% TMEDA. Strem.
- N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes.
- AminCat PMDETA | CAS: 3030-47-5. Vesta Chemicals bv.
- N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine, 99%. Sigma-Aldrich.
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A Researcher's Guide to the Spectroscopic Differentiation of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride and its Analogues
In the landscape of pharmaceutical development and coordination chemistry, ethylenediamine and its derivatives are fundamental building blocks. Their utility as ligands, synthons, and key intermediates demands rigorous analytical characterization. The precise pattern of N-alkylation on the ethylenediamine scaffold dramatically alters the molecule's chemical properties, including its reactivity, basicity, and coordination behavior. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable and reproducible research.
This guide provides an in-depth spectroscopic comparison of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride and its structurally related analogues: the parent ethylenediamine, the symmetrically substituted N,N'-dimethylethylenediamine, and the asymmetrically substituted N,N-dimethylethylenediamine. We will dissect the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into how subtle changes in methylation manifest in their respective spectra.
Why This Matters in Drug Development & Synthesis
The degree and position of methylation on a diamine scaffold are critical design elements in medicinal chemistry. These modifications can:
-
Modulate pKa: Affecting the compound's charge state at physiological pH, which influences solubility, membrane permeability, and target binding.
-
Control Steric Hindrance: Guiding the orientation of binding to a biological target or a metal center.
-
Influence Lipophilicity: Impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Dictate Synthetic Pathways: The presence or absence of N-H protons determines the possible subsequent chemical transformations.
An error in identifying the specific analogue used or produced in a synthesis can lead to failed experiments, misinterpreted biological data, and significant delays in development timelines. The spectroscopic fingerprints detailed herein provide the necessary tools for confident structural elucidation.
Comparative Molecular Structures
To understand the spectroscopic data, it is essential to first visualize the molecules being compared. The degree and symmetry of N-methylation are the primary structural differentiators.
Caption: Compared analogues of ethylenediamine.
¹H NMR Spectroscopy: Unraveling Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these analogues. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal provide a detailed map of the proton environments, which are uniquely altered by the number and location of methyl groups. The use of a dihydrochloride salt significantly affects the spectrum by protonating the nitrogen atoms, leading to broad N-H⁺ signals and downfield shifts for adjacent protons.
Causality Behind the Shifts:
-
N-Methyl Protons (N-CH₃): These appear as sharp singlets. Their chemical shift is influenced by the substitution on the nitrogen. A dimethylamino group (-N(CH₃)₂) will have a different chemical environment than a methylamino group (-NHCH₃).
-
Methylene Protons (-CH₂-CH₂-): The protons of the ethyl backbone are deshielded by the adjacent electronegative nitrogen atoms. The degree of methylation on the nitrogen further modifies this deshielding. Symmetrical substitution (as in N,N'-dimethylethylenediamine) results in a single chemical environment for the methylene protons, often appearing as a singlet, whereas asymmetrical substitution creates distinct environments for the two CH₂ groups.
-
Amine Protons (N-H): In the free bases, these signals are often broad and may not show clear coupling due to rapid chemical exchange.[1] In the dihydrochloride salt, the ammonium protons (N-H⁺) are present, typically appearing as very broad signals significantly downfield.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in CDCl₃)
| Compound | N-H Protons (δ, ppm) | Methylene Protons (-CH₂-) (δ, ppm) | N-Methyl Protons (-CH₃) (δ, ppm) | Key Differentiator |
| Ethylenediamine | ~1.19 (broad s, 4H)[2] | ~2.74 (s, 4H)[2] | N/A | Absence of N-methyl signals. |
| N,N-Dimethylethylenediamine | ~1.5 (broad s, 2H) | ~2.6 (t, 2H), ~2.3 (t, 2H) | ~2.2 (s, 6H)[3] | One 6H N-methyl singlet; two distinct methylene signals. |
| N,N'-Dimethylethylenediamine | ~1.24 (broad s, 2H)[4] | ~2.69 (s, 4H)[4] | ~2.43 (s, 6H)[4] | One 6H N-methyl singlet; one 4H methylene singlet (symmetrical). |
| N1,N1,N2-Trimethylethane-1,2-diamine | ~1-2 (broad s, 1H) | Multiplets (~2.4-2.6 ppm) | ~2.2 (s, 6H), ~2.35 (s, 3H)[5] | Two distinct N-methyl singlets (6H and 3H). |
| N1,N1,N2-Trimethylethane-1,2-diamine 2HCl | Very broad, downfield | Downfield shifted multiplets | Downfield shifted singlets | Presence of very broad N-H⁺ peaks and overall downfield shift compared to the free base. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The dihydrochloride data reflects expected shifts relative to the free base.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR complements the proton data by providing a direct view of the carbon framework. Each chemically non-equivalent carbon atom produces a distinct signal, making it straightforward to confirm the symmetry and substitution pattern of the molecule.
Causality Behind the Shifts:
-
N-Methyl Carbons: The chemical shift of these carbons provides information about the electronic environment of the nitrogen atom.
-
Ethyl Backbone Carbons: In symmetrical molecules like ethylenediamine and N,N'-dimethylethylenediamine, both methylene carbons are equivalent and produce a single peak. In asymmetrical analogues, two distinct signals are observed. The degree of N-alkylation deshields the attached carbon.
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts)
| Compound | Methylene Carbons (δ, ppm) | N-Methyl Carbons (δ, ppm) | Key Differentiator |
| Ethylenediamine | ~45 | N/A | Single methylene signal, no methyl signals. |
| N,N-Dimethylethylenediamine | ~58, ~40 | ~45 | Two distinct methylene signals. |
| N,N'-Dimethylethylenediamine | ~53 | ~36 | Single methylene signal. |
| N1,N1,N2-Trimethylethane-1,2-diamine | ~57, ~50 | ~45, ~36 | Two methylene signals and two methyl signals.[6] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for identifying the presence or absence of N-H bonds. The characteristic stretching and bending vibrations of the amine groups serve as reliable diagnostic markers.
Causality Behind the Vibrations:
-
N-H Stretch: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). Secondary amines (R₂-NH) show a single, weaker band in this region. Tertiary amines (R₃N) lack N-H bonds and therefore show no signals in this region. The dihydrochloride salt will show a very broad and strong absorption band for the N-H⁺ stretch, typically centered around 2400-3000 cm⁻¹.
-
C-N Stretch: These vibrations appear in the fingerprint region (typically 1000-1200 cm⁻¹) and confirm the presence of the carbon-nitrogen bond.[2]
-
N-H Bend: The bending vibration (scissoring) for primary amines is found near 1600 cm⁻¹.[7]
Table 3: Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | N-H Bend | Key Differentiator |
| Ethylenediamine | Two strong bands ~3300-3400[8] | ~2850-2950 | Strong band ~1600 | Two N-H stretch bands (primary amine). |
| N,N-Dimethylethylenediamine | Two strong bands ~3300-3400 | ~2800-3000 | Strong band ~1600 | Still shows primary amine N-H stretches. |
| N,N'-Dimethylethylenediamine | One medium band ~3300[9] | ~2800-3000 | ~1580 (weaker) | Single N-H stretch band (secondary amine). |
| N1,N1,N2-Trimethylethane-1,2-diamine | One medium band ~3300 | ~2800-3000 | Weaker | Single N-H stretch (secondary amine), but different fingerprint from N,N'-. |
| N1,N1,N2-Trimethylethane-1,2-diamine 2HCl | Very broad, strong band ~2400-3000 | ~2900-3000 | N/A | Absence of sharp N-H stretches, presence of broad N-H⁺ absorption. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight of the free base and offers structural clues through characteristic fragmentation patterns. The "Nitrogen Rule" (an odd molecular weight suggests an odd number of nitrogen atoms) is applicable to all these compounds. For amines, the most common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to a stable, nitrogen-containing cation.
Causality Behind Fragmentation:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.
-
Alpha-Cleavage: The largest and most stable substituent on the alpha-carbon is preferentially lost. For ethylenediamines, this results in cleavage of the C-C bond, generating iminium ion fragments. The position of methylation dictates which fragments are formed. For example, N,N'-dimethylethylenediamine (MW=88.15) readily cleaves to produce a fragment at m/z 44 ([CH₃NH=CH₂]⁺).[10]
Table 4: Comparative Mass Spectrometry Data (Free Base)
| Compound | Molecular Weight ( g/mol ) | Key Fragment (m/z) | Key Differentiator |
| Ethylenediamine | 60.10[11] | 30 ([CH₂=NH₂]⁺) | Base peak at m/z 30. |
| N,N-Dimethylethylenediamine | 88.15 | 58 ([(CH₃)₂N=CH₂]⁺) | Base peak at m/z 58. |
| N,N'-Dimethylethylenediamine | 88.15[12] | 44 ([CH₃NH=CH₂]⁺) | Base peak at m/z 44.[10] |
| N1,N1,N2-Trimethylethane-1,2-diamine | 102.18[6] | 58 ([(CH₃)₂N=CH₂]⁺), 44 | Fragments indicating both -N(CH₃)₂ and -NHCH₃ groups. |
Experimental Protocols & Workflow
Achieving high-quality, reproducible spectroscopic data requires standardized protocols. The following provides a self-validating workflow for the analysis of these diamines.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the diamine sample. For free bases, dissolve in 0.6 mL of deuterated chloroform (CDCl₃). For dihydrochloride salts, which have poor solubility in CDCl₃, use deuterium oxide (D₂O) or deuterated DMSO (DMSO-d₆).[13] Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless using D₂O.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the spectrum to the TMS peak.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
For Liquids (Free Base): Place a single drop of the neat liquid sample onto the surface of an Attenuated Total Reflectance (ATR) crystal or between two salt (NaCl or KBr) plates.
-
For Solids (Dihydrochloride Salt): Use the ATR method by pressing a small amount of the solid powder firmly onto the crystal. Alternatively, create a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Acquisition: Record a background spectrum of the empty instrument. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.[13]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the free base in a volatile solvent like methanol or acetonitrile. For the dihydrochloride salt, Electrospray Ionization (ESI) is the preferred method, and the sample can be dissolved in a methanol/water mixture.
-
Instrumentation (EI-MS for Free Bases): Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system or via a direct insertion probe. Use a standard electron ionization energy of 70 eV.
-
Instrumentation (ESI-MS for Salts): Infuse the sample solution directly into the ESI source. The salt will dissociate in solution, and the instrument will detect the protonated free base.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. Compare the fragmentation pattern with the expected alpha-cleavage pathways for the proposed structure.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous identification of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride and its analogues. ¹H and ¹³C NMR definitively resolve questions of symmetry and substitution patterns. IR spectroscopy offers a rapid and reliable method to confirm the presence and type of amine (primary, secondary, or ammonium salt). Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently characterize these critical chemical building blocks, ensuring the integrity and success of their synthetic and drug development endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these materials are not merely regulatory hurdles but are fundamental to ensuring the safety of our colleagues, the integrity of our research environment, and our collective responsibility to environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS No. 326888-32-8), moving beyond a simple checklist to instill a deep understanding of the principles behind each critical step.
Part 1: CORE DIRECTIVE: Hazard Profile and Immediate Safety Protocols
Before any disposal procedure can commence, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs every subsequent action, from the selection of personal protective equipment to the execution of emergency spill response.
Hazard Identification
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation : May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1]
While this specific salt is categorized as an irritant, it is crucial to recognize that it is the dihydrochloride salt of a corrosive free amine, N,N,N'-Trimethylethylenediamine.[2] The free amine form is known to cause severe skin burns and eye damage.[2] This relationship underscores the importance of treating the dihydrochloride salt with significant caution, as its hydrolysis or reaction with bases could liberate the more corrosive parent compound.
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling this compound. The causality is clear: creating effective barriers between the chemical and the body prevents harmful exposure.
-
Eye and Face Protection : Wear tight-sealing safety goggles or a full-face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and replaced if signs of degradation appear.[4]
-
Body Protection : A standard laboratory coat is required to prevent skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[4]
Emergency Procedures: Spills and Exposures
In the event of accidental release or exposure, immediate and correct action is critical to mitigate harm.
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][5]
-
Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Spill Containment : For small spills, prevent further leakage if safe to do so. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][6] Sweep or vacuum the material into a suitable, labeled container for disposal.[1][7] Ensure the area is well-ventilated. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[8][9]
Part 2: SCIENTIFIC INTEGRITY: A Self-Validating Disposal Protocol
The following step-by-step protocol is designed as a self-validating system. Each step logically follows the last, ensuring that safety and regulatory compliance are maintained throughout the disposal process. The rationale behind each action is explained to reinforce expert practice.
Step 1: Waste Characterization
All laboratory chemicals ultimately become waste when they are no longer needed.[8] Before collection, you must officially characterize the material as waste.
-
Action : Consult the Safety Data Sheet (SDS) for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Section 13 of the SDS will provide initial disposal considerations.[7]
-
Causality : This step is a cornerstone of the Resource Conservation and Recovery Act (RCRA).[8][10] Proper characterization ensures the waste enters the correct disposal stream and that downstream handlers are aware of its hazards.
Step 2: Waste Collection and Containment
Proper containment is essential to prevent leaks and environmental contamination.
-
Action : Collect all waste containing this chemical—including pure substance, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup debris—in a dedicated container.[4] The container must be in good condition, compatible with the chemical, and feature a tightly sealing lid.[9] Do not use metal containers for potentially corrosive wastes.[10]
-
Causality : Federal regulations mandate that hazardous waste containers must be kept closed at all times except when waste is being added.[9][11] This minimizes the release of vapors and prevents spills. Leaving a funnel in the container is not acceptable.[11]
Step 3: Accurate Labeling
Clear and accurate labeling is a critical communication tool that ensures safe handling.
-
Action : As soon as the first drop of waste enters the container, it must be labeled.[8] The label must include the words "Hazardous Waste" and the full chemical name: "Waste N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride".[9][12]
-
Causality : This is a strict requirement from the EPA and OSHA. Unambiguous labeling prevents accidental mixing of incompatible wastes and ensures the waste can be managed safely by your institution's Environmental Health and Safety (EHS) department and the final disposal facility.
Step 4: Segregation and Secure Storage
Improper storage is a common source of laboratory accidents.
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[12] This area should be well-ventilated and under the control of laboratory personnel.[10] Crucially, this waste must be segregated from incompatible materials, particularly strong bases (which could generate the corrosive free amine) and strong oxidizing agents.[11][13]
-
Causality : Chemical segregation prevents dangerous reactions. Storing hazardous waste in a designated, controlled area limits exposure and ensures it is managed by trained personnel, in compliance with EPA regulations.[14]
Step 5: Final Disposal via Authorized Channels
The final step is the transfer of the waste to a licensed disposal facility.
-
Action : Never dispose of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride down the drain or in the regular trash.[4] Contact your institution’s EHS office to arrange for pickup.[9] They will manage the logistics of transporting the waste to an approved and licensed waste disposal plant.[5][13][15]
-
Causality : This ensures the chemical is managed and disposed of in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[4]
Part 3: VISUALIZATION & FORMATTING
Regulatory Compliance Summary
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste generation under 40 CFR Part 262. Your laboratory's responsibilities are determined by the total amount of hazardous waste it generates per month. Understanding your generator status is key to compliance.
| Generator Status | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit | Key Requirement |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days | Requires a detailed contingency plan and extensive personnel training. |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg | Up to 180 days (or 270 if facility is >200 miles) | Must have at least one employee available for emergencies. |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity cannot exceed 1,000 kg | Must identify all hazardous waste and ensure delivery to a permitted facility. |
This table provides a general overview. Always consult the latest EPA regulations and your state-specific requirements.[12][14]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste streams of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Caption: Disposal workflow for N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
By systematically following this guide, researchers can ensure the disposal of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is performed with the highest commitment to safety, scientific integrity, and regulatory compliance.
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
This document provides essential, field-proven guidance for the safe handling and disposal of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS No. 326888-32-8). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring the safety and success of your scientific endeavors. This guide is structured to provide immediate, actionable information, followed by a deeper dive into the causality behind our recommended procedures.
Immediate Safety and Hazard Summary
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a solid compound that, while not having an extensive body of toxicological data, presents definite hazards that demand careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The known hazard classifications for this compound are summarized below. Understanding these is the first step in a robust safety protocol.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
GHS07: Exclamation Mark
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles are required. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[1] The dihydrochloride salt form means that dust particles can easily become airborne and cause serious eye irritation.[2]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable choice for handling diamines.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Body Protection : A standard laboratory coat is required to prevent skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection : A NIOSH-approved respirator may be necessary if handling large quantities or if adequate ventilation is not available.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is key to minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.[1]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit : Have a spill kit specifically for solid chemical spills readily available.
2. Handling the Compound:
-
Avoid Dust Formation : This is a solid compound, so care must be taken to avoid creating dust when transferring or weighing the material.
-
Grounding : If large quantities are being handled, take precautionary measures against static discharge.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Container : Keep the container tightly closed to prevent the absorption of moisture and contamination.
-
Conditions : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. An inert atmosphere is recommended for long-term storage.
Workflow for Handling N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride
Caption: A streamlined workflow for the safe handling of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All disposal methods must be in strict compliance with local, state, and federal regulations.[1]
1. Waste Collection:
-
Designated Container : All waste, including unused product and contaminated materials (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Spill Response:
-
Small Spills : For minor spills, carefully sweep up the solid material, avoiding the creation of dust, and place it into the designated waste container. The area can then be wiped down with a damp cloth, which should also be disposed of as chemical waste.
-
Large Spills : In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.
3. Final Disposal:
-
Licensed Disposal Company : All waste containing N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride must be disposed of through a licensed hazardous waste disposal company.[1]
-
Do Not Dispose Down the Drain : This compound should never be disposed of down the drain.
First Aid: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact : Remove any contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
References
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Retrieved from [Link]
-
PubChem. N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). Retrieved from [Link] -
Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]
-
SKS Science Products. Chemical Resistance of Glove Materials. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%. Retrieved from [Link]
-
Kerbl. Chemical resistant gloves. Retrieved from [Link]
-
Duke University Safety Office. Chemical Resistance Chart. Retrieved from [Link]
-
SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
